molecular formula C14H13BrN2O3 B581621 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline CAS No. 1215205-09-6

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Cat. No.: B581621
CAS No.: 1215205-09-6
M. Wt: 337.173
InChI Key: ZJLHKMSBGUXUOU-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a specialized aniline derivative designed for advanced research and development. This compound serves as a valuable synthetic intermediate, particularly in the exploration of novel active pharmaceutical ingredients (APIs) and in the field of medicinal chemistry . Its molecular structure, incorporating bromo, nitro, and methoxybenzyl groups, makes it a versatile precursor for constructing complex heterocyclic scaffolds, such as the dibenzodiazepinone framework known for its diverse biological activities . Researchers are investigating its application in the synthesis of targeted kinase inhibitors, which are crucial in developing therapies for conditions like non-small cell lung cancer (NSCLC) . The compound's utility extends to material science, where it can be employed in the development of specialized polymers and dyes, leveraging its functional groups to enhance material properties or create specific chromophores . Please note: The specific applications and mechanisms of action for this exact compound are an area of ongoing research. The information provided is based on the known uses of structurally similar bromonitroaniline compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLHKMSBGUXUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=C2Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681487
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-09-6
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1215205-09-6

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a halogenated nitroaniline derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document consolidates critical information regarding its chemical identity, a well-established synthetic pathway with a detailed experimental protocol, and its prospective applications, grounded in authoritative scientific principles.

Compound Profile and Physicochemical Properties

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a substituted aromatic amine featuring a bromine atom and a nitro group on the aniline ring, with a 4-methoxybenzyl group attached to the amino function. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate for the synthesis of more complex molecular architectures.

PropertyValueSource
CAS Number 1215205-09-6[1]
Molecular Formula C₁₄H₁₃BrN₂O₃[1]
Molecular Weight 337.17 g/mol [1]
Canonical SMILES COC1=CC=C(C=C1)CNC2=C(C=CC=C2N(=O)=O)Br
InChI Key InChI=1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3[1]
Appearance (Predicted) Yellow to orange crystalline solid
Solubility (Predicted) Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Melting Point Not explicitly reported in available literature.

Strategic Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline can be efficiently achieved through a two-step sequence, commencing with the regioselective bromination of 2-nitroaniline, followed by a nucleophilic substitution (N-alkylation) with 4-methoxybenzyl chloride.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Nitroaniline B 2-Bromo-6-nitroaniline A->B Step 1: Bromination N-Bromosuccinimide (NBS) Acetic Acid C 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline B->C Step 2: N-Alkylation 4-Methoxybenzyl chloride Base (e.g., K₂CO₃ or Cs₂CO₃) Solvent (e.g., DMF or Acetonitrile)

Caption: Two-step synthesis of the target compound.

Step 1: Regioselective Bromination of 2-Nitroaniline

Causality: The initial step involves the electrophilic aromatic substitution of 2-nitroaniline. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, while the nitro group (-NO₂) is a strongly deactivating, meta-directing group. The combined influence of these groups directs the incoming electrophile (Br⁺) to the positions ortho and para to the amino group. Since the para position is sterically less hindered, bromination at the 4-position is a common side reaction. However, careful control of reaction conditions can favor the formation of the 2-bromo-6-nitroaniline isomer. The use of N-bromosuccinimide (NBS) in a polar protic solvent like acetic acid is a well-established method for the regioselective bromination of activated anilines.

Experimental Protocol:

  • To a solution of 2-nitroaniline (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted NBS.

  • The crude 2-bromo-6-nitroaniline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.[2]

Step 2: N-Alkylation of 2-Bromo-6-nitroaniline

Causality: The second step is a nucleophilic substitution reaction where the deprotonated amino group of 2-bromo-6-nitroaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The use of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. Cesium carbonate is often favored in such reactions due to the "cesium effect," which can lead to higher yields and selectivity in N-alkylation of anilines. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to facilitate the reaction.

Experimental Protocol:

  • In a round-bottom flask, suspend 2-bromo-6-nitroaniline (1.0 eq) and a base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 1.5 eq) in a suitable solvent (e.g., DMF or acetonitrile).

  • To this suspension, add 4-methoxybenzyl chloride (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline are not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active molecules.

  • Scaffold for Heterocyclic Synthesis: The presence of the ortho-bromo and nitro groups on the aniline ring makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocycles. For instance, the nitro group can be reduced to an amine, which can then undergo intramolecular cyclization with a suitable functional group to form benzimidazoles, quinazolinones, or other related fused heterocyclic systems.[3][4] These heterocyclic cores are common in many pharmaceutical agents.

  • Intermediate for Kinase Inhibitors: The N-benzyl aniline scaffold is a key feature in numerous kinase inhibitors used in oncology. The substituents on both the aniline and benzyl rings can be systematically varied to optimize binding to the kinase active site. This compound, therefore, represents a valuable starting material for the synthesis of libraries of potential kinase inhibitors.

  • Precursor for Bioactive Amines: The nitro group can be readily reduced to an amine, yielding a diamine derivative. This resulting amine can serve as a key intermediate for the synthesis of a wide range of compounds with potential pharmacological activities. Aromatic nitro compounds are integral to the synthesis of many drugs and bioactive molecules.[5]

Safety and Handling

As with all nitroaromatic and halogenated compounds, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound or structurally related chemicals.

Conclusion

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a strategically functionalized molecule with significant potential as an intermediate in organic synthesis and medicinal chemistry. The well-defined two-step synthesis provides a reliable route to this compound, opening avenues for the exploration of novel heterocyclic scaffolds and potential drug candidates. Further research into the biological activities of its derivatives is warranted to fully elucidate its therapeutic potential.

References

  • Semantic Scholar. Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. [Link]

  • Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • Rodríguez-Huerto, P.A., Peña-Solórzano, D., & Ochoa-Puentes, C. (2021). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Chemical Papers.
  • RSC Publishing. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
  • MDPI. (2022).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a novel aromatic compound with potential applications in medicinal chemistry and materials science. As a molecule of emerging interest, a comprehensive understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a framework for the systematic characterization of this compound. Due to the limited availability of published data on this specific molecule, this document outlines the essential experimental protocols and theoretical considerations for determining its key physicochemical parameters. By leveraging established methodologies and drawing comparisons with structurally related analogs, this guide serves as a foundational resource for researchers initiating work with this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug candidate is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. For a compound like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a thorough understanding of properties such as solubility, lipophilicity, and melting point is not merely academic; it is a critical determinant of its potential success in a therapeutic context. This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies for elucidating these crucial parameters.

Molecular Identity and Structural Elucidation

The first step in characterizing any novel compound is to confirm its structure and identity. For 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a combination of spectroscopic and spectrometric techniques is essential.

Chemical Structure

The chemical structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is presented below.

Figure 1: Chemical Structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Spectroscopic and Spectrometric Data
Property Technique Expected Observation
Molecular Formula ---C₁₄H₁₃BrN₂O₃
Molecular Weight Mass SpectrometryExpected: 337.17 g/mol
¹H NMR NMR SpectroscopySignals corresponding to aromatic protons, methylene protons, methoxy protons, and the amine proton.
¹³C NMR NMR SpectroscopySignals for all 14 carbon atoms, with distinct chemical shifts for aromatic, methylene, and methoxy carbons.
Infrared (IR) Spectrum IR SpectroscopyCharacteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C-O stretching (methoxy group).
Mass Spectrum Mass SpectrometryA molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Core Physicochemical Properties: A Guide to Experimental Determination

This section details the experimental protocols for determining the fundamental physicochemical properties of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Melting Point

The melting point is a crucial indicator of purity.[1] For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

  • Packing: Gently tap the bottom of the capillary tube on a hard surface to pack the sample into the sealed end.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of approximately 10-15 °C per minute for a preliminary determination. For an accurate measurement, repeat the process, slowing the heating rate to 1-2 °C per minute as the approximate melting point is approached.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

Solubility is a critical parameter influencing a drug's bioavailability.[2] The "like dissolves like" principle is a useful guide, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: Add approximately 10 mg of the compound to a test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Observation: Agitate the mixture and observe if the solid dissolves completely.

  • Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Given the structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, it is expected to have low solubility in water and higher solubility in organic solvents like acetone and dichloromethane.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent and water.[3][4] It is a key predictor of a drug's ability to cross cell membranes.[5][6]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

  • Standard Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: Mix equal volumes of the aqueous solution and the n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in octanol] / [Concentration in aqueous]).

The workflow for LogP determination is illustrated below.

A Prepare n-octanol/ water system C Mix and shake to equilibrate A->C B Prepare aqueous solution of compound B->C D Separate phases C->D E Measure concentration in aqueous phase D->E F Calculate LogP E->F

Figure 2: Workflow for Shake-Flask LogP Determination.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is not available, precautions should be taken based on the safety information for structurally similar compounds. For instance, related nitroaniline compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9][10]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The physicochemical characterization of novel compounds like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a cornerstone of effective drug discovery and development. This technical guide provides a comprehensive framework for the experimental determination of its key properties. By adhering to these protocols, researchers can generate the critical data necessary to evaluate the potential of this and other new chemical entities. The principles and methodologies outlined herein are designed to ensure scientific rigor and to facilitate the progression of promising compounds from the laboratory to clinical evaluation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12966745, 2-Bromo-4-methoxy-1-nitrobenzene. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]

  • Chem LibreTexts. Solubility of Organic Compounds. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • University of Alberta. Melting point determination. [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • Google Patents. CN203187606U - 2-bromo-4-nitroaniline synthesis device.
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • SSERC. Melting point determination. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Studylib. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • YouTube. Partition Coefficient Log P and Drug Absorption. [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

  • ResearchGate. (PDF) 2-Bromo-4-nitroaniline. [Link]

  • Google Patents. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Automated Topology Builder. 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. [Link]

  • YouTube. p-Nitroaniline : Organic synthesis. [Link]

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2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, with a primary focus on its molecular weight and other critical physicochemical properties. The document details the compound's chemical identity, structural characteristics, a proposed synthetic pathway with experimental considerations, and methods for analytical characterization. Furthermore, it explores the potential applications of this molecule as a building block in synthetic chemistry and drug discovery, alongside essential safety and handling protocols. This guide is intended to serve as an authoritative resource for researchers utilizing this compound in a laboratory setting.

Chemical Identity and Core Physicochemical Properties

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a substituted aromatic amine. Its identity is unequivocally established by its unique CAS Registry Number and structural formula. The molecular weight, a fundamental property for all stoichiometric calculations in synthesis and analysis, has been determined to be 337.17 g/mol .

A summary of its key identifiers and computed properties is presented below.

IdentifierValueSource
IUPAC Name 2-bromo-N-(4-methoxybenzyl)-6-nitroanilineSigma-Aldrich
CAS Number 1215205-09-6Sigma-Aldrich
Molecular Formula C₁₄H₁₃BrN₂O₃Sigma-Aldrich
Molecular Weight 337.17 g/mol Sigma-Aldrich
Canonical SMILES COC1=CC=C(C=C1)CNC2=C(C=CC=C2[O-])Br-
InChI Key 1S/C14H13BrN2O3/c1-20-11-7-5-10(6-8-11)9-16-14-12(15)3-2-4-13(14)17(18)19/h2-8,16H,9H2,1H3Sigma-Aldrich

Structural Elucidation and Molecular Characteristics

The structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline incorporates several key functional groups that dictate its chemical reactivity and potential applications. Understanding this architecture is crucial for predicting its behavior in chemical reactions and biological systems.

  • Nitroaniline Core: The 2-nitroaniline scaffold is highly electron-deficient due to the powerful electron-withdrawing nature of the ortho-nitro group. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNA_r_), particularly at the position occupied by the bromine atom.

  • Bromo Substituent: The bromine atom at the 2-position further enhances the electrophilic character of the ring. It is a potential leaving group in SNA_r_ reactions and can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), offering a versatile handle for molecular elaboration.

  • N-(4-methoxybenzyl) Group: This secondary amine linkage introduces flexibility. The 4-methoxybenzyl group (also known as a para-methoxybenzyl or PMB group) is a common protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific oxidative or acidic conditions.

The logical relationship between these functional groups defines the molecule's utility as a synthetic intermediate.

G cluster_Core Core Structure cluster_Functionality Key Functional Groups Compound 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Nitroaniline Nitroaniline Scaffold Compound->Nitroaniline is based on Bromo Bromo Group (C2) Compound->Bromo features Nitro Nitro Group (C6) Compound->Nitro features Amine N-(4-methoxybenzyl) Amine Compound->Amine features Bromo->Amine Ortho positioning influences steric hindrance Nitro->Bromo Ortho positioning creates highly electrophilic ring

Caption: Key structural components of the title compound.

Proposed Synthesis and Purification Workflow

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is not widely documented in standard literature. However, a logical and efficient two-step synthetic route can be designed based on well-established organic chemistry principles: selective bromination followed by nucleophilic substitution.

Rationale for Synthetic Design: This approach is chosen for its efficiency and control. Step 1 selectively introduces the bromine atom ortho to the amine in the starting material, 2-nitroaniline. The subsequent N-alkylation (Step 2) is a robust and high-yielding reaction for forming the C-N bond with the benzyl moiety.

G cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: Nucleophilic Alkylation A 2-Nitroaniline Reagent1 N-Bromosuccinimide (NBS) Acetic Acid (Solvent) A->Reagent1 B 2-Bromo-6-nitroaniline (Intermediate) Reagent1->B Reagent2 1. NaH (Base) 2. 4-Methoxybenzyl chloride THF (Solvent) B->Reagent2 C 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (Final Product) Reagent2->C

Caption: Proposed two-step synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-nitroaniline [1]

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolution: Charge the flask with 2-nitroaniline (1.0 eq) and glacial acetic acid as the solvent. Stir until all solids are dissolved.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq) to the solution in portions over 30 minutes. An exotherm may be observed; maintain the temperature below 45°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, pour the reaction mixture into a beaker of cold water with vigorous stirring.

  • Isolation: Collect the resulting orange/yellow precipitate by vacuum filtration, washing thoroughly with cold water to remove acetic acid and succinimide byproducts.

  • Drying: Dry the solid product under vacuum to yield the intermediate, 2-bromo-6-nitroaniline. This material is often pure enough for the next step without further purification.

Step 2: Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the dried 2-bromo-6-nitroaniline (1.0 eq) to a flask containing anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes. The formation of the sodium salt of the aniline will be observed.

  • Alkylation: Add 4-methoxybenzyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude product should be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Validation: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated to yield the final, purified 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results are as follows:

  • Mass Spectrometry (MS): In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at 337 and 339 for the molecular ion).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons on both rings, the methylene (-CH₂-) bridge protons, the methoxy (-OCH₃) protons, and the amine (N-H) proton, with chemical shifts and coupling patterns consistent with the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming the presence of the key functional groups:

    • ~3400 cm⁻¹ (N-H stretch)

    • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)

    • ~1250 cm⁻¹ (C-O stretch of the methoxy group)

    • ~550-750 cm⁻¹ (C-Br stretch)

Applications in Research and Drug Discovery

While this specific molecule does not have widely published applications, its structure is emblematic of a versatile synthetic intermediate. Substituted nitroanilines are foundational in the synthesis of various commercial products, including azo dyes[2].

In the context of drug discovery and medicinal chemistry, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline serves as a valuable scaffold for several reasons:

  • Vectorial Synthesis: The distinct reactivity of the bromo and nitro groups allows for sequential, controlled modifications. The bromo group can be functionalized via cross-coupling, while the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form heterocyclic rings.

  • Scaffold for Library Synthesis: The compound is an ideal starting point for creating a library of related molecules for structure-activity relationship (SAR) studies. The benzylamine and bromo-nitroaniline portions can be independently varied to explore chemical space.

  • Bioisosteric Replacement: The core structure can be used in the design of new pharmacologically active agents where a substituted aniline moiety is a known pharmacophore.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress adherence to safety protocols.

  • Hazard Profile: Aromatic nitro and bromo compounds should be handled as potentially toxic and irritant. Similar compounds are listed as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound. All manipulations should be performed in a certified chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

  • 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Methoxy-4-nitroaniline . Wikipedia. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline . Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. [Link]

  • 4-Amino-3-bromo-5-nitroanisole | C7H7BrN2O3 | CID 21938204 . PubChem, National Center for Biotechnology Information. [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • 2-Bromo-4-methyl-6-nitroaniline | C7H7BrN2O2 | CID 2775306 . PubChem, National Center for Biotechnology Information. [Link]

  • Yadav, G. D., & Lande, S. V. (2005). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . Green Chemistry, 7(1), 49-54. [Link]

  • 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 . PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-4-(tert-butyl)-6-nitroaniline . PubChem, National Center for Biotechnology Information. [Link]

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a molecule of interest in synthetic and medicinal chemistry. The structural complexity of this compound, featuring two distinct aromatic systems and a variety of functional groups, gives rise to a nuanced and informative proton NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Molecular Structure and Proton Environments

A thorough understanding of the molecular structure is paramount to interpreting its ¹H NMR spectrum. The structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline presents several unique proton environments, each with a characteristic chemical shift and coupling pattern.

cluster_aniline 2-Bromo-6-nitroaniline Moiety cluster_benzyl 4-Methoxybenzyl Moiety C1 C1-NH C2 C2-Br C1->C2 NH NH (Hh) C1->NH C3 C3-H (Hc) C2->C3 C4 C4-H (Hb) C3->C4 C5 C5-H (Ha) C4->C5 C6 C6-NO2 C5->C6 C6->C1 CH2 CH2 (Hg) NH->CH2 C7 C7 CH2->C7 C8 C8-H (Hf) C7->C8 C9 C9-H (He) C8->C9 C10 C10-O C9->C10 C11 C11-H (He) C10->C11 OCH3 OCH3 (Hd) C10->OCH3 C12 C12-H (Hf) C11->C12 C12->C7

Figure 1: Molecular structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with labeled proton environments.

The eight distinct proton environments are:

  • Ha, Hb, Hc: Protons on the 2-bromo-6-nitroaniline aromatic ring.

  • Hd: Protons of the methoxy (-OCH₃) group.

  • He, Hf: Protons on the 4-methoxybenzyl aromatic ring.

  • Hg: Methylene (-CH₂-) bridge protons.

  • Hh: The amine (-NH-) proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is based on established principles of chemical shift theory, spin-spin coupling, and analysis of spectral data from analogous compounds.

The 2-Bromo-6-nitroaniline Aromatic Region (δ 7.0-8.5 ppm)

The protons on the 2-bromo-6-nitroaniline ring (Ha, Hb, and Hc) are subject to strong deshielding effects from the ortho-nitro and ortho-bromo substituents. The nitro group, being a potent electron-withdrawing group through both resonance and inductive effects, will cause a significant downfield shift for adjacent protons. The bromine atom also contributes to deshielding, albeit to a lesser extent.

  • Hc (C3-H): This proton is ortho to the electron-withdrawing nitro group and meta to the bromine atom. It is expected to be the most deshielded of the three, appearing as a doublet of doublets.

  • Ha (C5-H): This proton is ortho to the bromine atom and meta to the nitro group. It will also be a doublet of doublets, likely appearing upfield from Hc.

  • Hb (C4-H): Situated between the other two protons, Hb will experience coupling to both Ha and Hc, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants).

The coupling constants are expected to be in the typical range for aromatic protons, with ortho coupling (³J) around 7-9 Hz and meta coupling (⁴J) around 2-3 Hz.

The 4-Methoxybenzyl Aromatic Region (δ 6.8-7.3 ppm)

The aromatic protons of the 4-methoxybenzyl group (He and Hf) will exhibit a classic AA'BB' system due to the symmetry of the para-substituted ring.

  • Hf (protons ortho to the -CH₂- group): These protons will appear as a doublet.

  • He (protons ortho to the -OCH₃ group): These protons will also appear as a doublet, shifted slightly upfield due to the electron-donating nature of the methoxy group.

The Methoxy and Methylene Protons
  • Hd (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.7-3.9 ppm.

  • Hg (-CH₂-): The two methylene protons are diastereotopic due to the chiral center created by the substituted aniline. However, in an achiral solvent, they are likely to be chemically equivalent and will appear as a singlet. In some cases, this signal may be a doublet if there is coupling to the NH proton. The benzylic position suggests a chemical shift around δ 4.3-4.6 ppm.

The Amine Proton (-NH-)

The chemical shift of the amine proton (Hh) is highly variable and dependent on factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. Given the steric hindrance from the ortho substituents and the electron-withdrawing nature of the aniline ring, this proton is expected to be deshielded and may appear as a broad singlet in the region of δ 4.0-6.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Hc 8.0 - 8.3dd1H³J(Hc-Hb) ≈ 8.0, ⁴J(Hc-Ha) ≈ 2.0
Ha 7.5 - 7.8dd1H³J(Ha-Hb) ≈ 8.0, ⁴J(Ha-Hc) ≈ 2.0
Hb 7.1 - 7.4t (dd)1H³J(Hb-Ha) ≈ 8.0, ³J(Hb-Hc) ≈ 8.0
Hf 7.2 - 7.4d2H³J(Hf-He) ≈ 8.5
He 6.8 - 7.0d2H³J(He-Hf) ≈ 8.5
Hg 4.3 - 4.6s (or d)2H
Hh 4.0 - 6.0br s1H
Hd 3.7 - 3.9s3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, interpretable ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered.

  • Concentration: Dissolve 5-10 mg of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to deuterated solvents and serves as the internal reference (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

cluster_workflow ¹H NMR Acquisition Workflow A Sample Preparation B Instrument Setup (Lock, Shim) A->B C Set Acquisition Parameters B->C D Data Acquisition C->D E Data Processing D->E F Spectrum Analysis E->F

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of the complex aromatic regions.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shifts.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide adequate digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For accurate integration, a longer delay (5 x T₁) may be necessary.

    • Number of Scans (NS): For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Conclusion

The ¹H NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a rich source of structural information. A careful analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton signals. This in-depth guide provides a robust framework for both predicting and experimentally determining the ¹H NMR spectrum of this and related molecules, serving as a valuable resource for chemists in research and development.

References

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Chem LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • UCL. Chemical shifts. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • University of California, Davis. NMR Sample Preparation. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (PDF) On NH NMR Chemical Shifts, Part I. [Link]

  • ResearchGate. (PDF) Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Filo. How could ^1H NMR spectra distinguish the following compounds? Compounds... [Link]

  • MRI Questions. 5.2 Chemical Shift. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

13C NMR data for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. In the absence of direct experimental spectral data in publicly available databases, this document serves as a predictive and methodological resource. It is designed to guide researchers in the anticipation, acquisition, and interpretation of the ¹³C NMR spectrum of this molecule. The guide synthesizes fundamental principles of NMR spectroscopy with an in-depth analysis of the substituent effects on aromatic systems. Furthermore, it outlines a robust experimental protocol for obtaining and validating the spectral data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a complex organic molecule featuring a highly substituted aniline ring. The presence of a bulky and electron-withdrawing nitro group, a bromine atom, and a large N-substituted methoxybenzyl group creates a unique electronic and steric environment. Understanding the precise arrangement and electronic distribution within this molecule is critical for its application in fields such as medicinal chemistry and materials science. ¹³C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for the structural elucidation of such compounds.[1]

This guide will first deconstruct the molecule to predict the ¹³C NMR spectrum based on established chemical shift theory and substituent effects. Subsequently, a detailed experimental workflow will be presented to enable the empirical acquisition and verification of these predictions.

Predicted ¹³C NMR Spectrum

The prediction of the ¹³C NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is based on the analysis of its constituent parts: the substituted aniline ring and the methoxybenzyl group. Due to the lack of symmetry in the molecule, it is anticipated that all 14 carbon atoms are chemically non-equivalent and will therefore produce 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.[2]

Analysis of the Substituted Aniline Ring

The aniline ring is substituted with a bromine atom, a nitro group, and an N-(4-methoxybenzyl)amino group. These substituents exert significant electronic effects that influence the chemical shifts of the aromatic carbons.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group will cause a significant downfield shift (deshielding) of the carbon to which it is attached (C-6) and the ortho and para carbons relative to it.[3]

  • Bromine Atom (-Br): Bromine is an electronegative atom that exhibits both inductive electron-withdrawing and resonance electron-donating effects. Its overall impact will be a moderate downfield shift on the ipso-carbon (C-2).

  • N-(4-methoxybenzyl)amino Group (-NH-CH₂-Ar-OCH₃): The amino group is a strong electron-donating group through resonance. This will cause an upfield shift (shielding) of the ortho and para carbons relative to the nitrogen. The carbon atom directly bonded to the nitrogen (C-1) will also be significantly affected.

Analysis of the 4-Methoxybenzyl Group

The 4-methoxybenzyl group consists of a methylene bridge (-CH₂-), a para-substituted benzene ring, and a methoxy group (-OCH₃).

  • Methylene Carbon (-CH₂-): The benzylic carbon is expected to appear in the range of 40-55 ppm.[4]

  • para-Substituted Benzene Ring: This ring will exhibit symmetry, leading to fewer than six signals for this moiety if it were isolated. However, due to the overall asymmetry of the molecule, all four aromatic carbons of this ring are expected to be unique. The carbon attached to the methoxy group (C-4') and the carbon attached to the methylene bridge (C-1') will be quaternary and likely show weaker signals.[4]

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates in the 50-65 ppm region due to the deshielding effect of the attached oxygen atom.[5]

Predicted Chemical Shift Assignments

Based on the analysis above and comparison with data for similar structures, a predicted ¹³C NMR peak list is presented in Table 1. The numbering of the carbon atoms is illustrated in the diagram below.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [pos="0,1.5!", label="C1"]; "C2" [pos="-1.3,0.75!", label="C2"]; "C3" [pos="-1.3,-0.75!", label="C3"]; "C4" [pos="0,-1.5!", label="C4"]; "C5" [pos="1.3,-0.75!", label="C5"]; "C6" [pos="1.3,0.75!", label="C6"]; "N1" [pos="0,2.5!", label="N"]; "H1" [pos="-0.5,3.2!", label="H"]; "C7" [pos="1,3.5!", label="C7"]; "C1'" [pos="2.5,4!", label="C1'"]; "C2'" [pos="3.5,3.2!", label="C2'"]; "C3'" [pos="4.5,4!", label="C3'"]; "C4'" [pos="4.5,5!", label="C4'"]; "C5'" [pos="3.5,5.8!", label="C5'"]; "C6'" [pos="2.5,5!", label="C6'"]; "O1" [pos="5.5,5.8!", label="O"]; "C8" [pos="6.5,6.2!", label="C8"]; "Br" [pos="-2.5,1.5!", label="Br"]; "N2" [pos="2.5,1.5!", label="N"]; "O2" [pos="3.5,1.2!", label="O"]; "O3" [pos="2.8,2.5!", label="O"];

"C1" -- "C2" -- "C3" -- "C4" -- "C5" -- "C6" -- "C1"; "C1" -- "N1"; "N1" -- "H1"; "N1" -- "C7"; "C7" -- "C1'"; "C1'" -- "C2'" -- "C3'" -- "C4'" -- "C5'" -- "C6'" -- "C1'"; "C4'" -- "O1"; "O1" -- "C8"; "C2" -- "Br"; "C6" -- "N2"; "N2" -- "O2"; "N2" -- "O3"; }

Figure 1. Structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with carbon numbering.
Carbon Atom Predicted Chemical Shift (ppm) Rationale
C1145-155Aromatic C attached to N, deshielded.
C2110-120Aromatic C attached to Br.
C3120-130Aromatic CH.
C4115-125Aromatic CH.
C5130-140Aromatic CH, para to Br.
C6135-145Aromatic C attached to NO₂, deshielded.
C7 (-CH₂-)45-55Benzylic carbon.
C1'130-140Quaternary aromatic C.
C2'/C6'128-135Aromatic CH, ortho to CH₂.
C3'/C5'113-120Aromatic CH, ortho to OCH₃, shielded.
C4'155-165Aromatic C attached to OCH₃, deshielded.
C8 (-OCH₃)55-60Methoxy carbon.
Table 1. Predicted ¹³C NMR Chemical Shifts for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality ¹³C NMR data, a standardized and well-documented protocol is essential. The following steps provide a robust framework for the analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules.[6] However, the solubility of the analyte should be confirmed. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative.

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[7]

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).[4] Alternatively, the residual solvent peak can be used as a secondary reference.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer relaxation delay (e.g., 30 seconds) may be necessary to ensure full relaxation of all carbon nuclei, especially quaternary carbons.[7]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[8] A typical range is 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic compounds.[9]

digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "dissolve" [label="Dissolve 10-20 mg of sample\nin 0.6 mL CDCl3 with TMS"]; }

subgraph "cluster_acq" { label="Data Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "setup" [label="Set up 1D 13C experiment\n(zgpg30, NS=2048, D1=2s)"]; "acquire_1d" [label="Acquire 1D Spectrum"]; "setup_2d" [label="Set up 2D HSQC/HMBC\nif needed for assignment"]; "acquire_2d" [label="Acquire 2D Spectra"]; }

subgraph "cluster_proc" { label="Data Processing & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "process_1d" [label="Fourier Transform, Phase\nand Baseline Correction"]; "peak_pick" [label="Peak Picking and\nChemical Shift Referencing"]; "process_2d" [label="Process 2D data"]; "assign" [label="Correlate peaks and\nassign structure"]; }

"dissolve" -> "setup" [label="Insert sample\ninto magnet"]; "setup" -> "acquire_1d"; "acquire_1d" -> "process_1d"; "process_1d" -> "peak_pick"; "acquire_1d" -> "setup_2d" [style=dashed, label="Ambiguous peaks?"]; "setup_2d" -> "acquire_2d"; "acquire_2d" -> "process_2d"; "process_2d" -> "assign"; "peak_pick" -> "assign"; }

Figure 2. Experimental workflow for ¹³C NMR analysis.

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with many signals in the aromatic region, one-dimensional ¹³C NMR alone may not be sufficient for unambiguous peak assignment. Two-dimensional (2D) NMR experiments are invaluable for this purpose.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon signals with the signals of directly attached protons. It is highly effective for identifying CH, CH₂, and CH₃ groups. Quaternary carbons will be absent in an HSQC spectrum.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for identifying quaternary carbons by observing their correlations to nearby protons.

  • Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ carbons based on the phase of their signals.[1][10]

By combining the information from 1D ¹³C, HSQC, HMBC, and DEPT spectra, a complete and confident assignment of all carbon signals in 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline can be achieved.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. By leveraging a deep understanding of substituent effects and employing a systematic experimental approach including 2D NMR techniques, researchers can confidently elucidate the carbon framework of this complex molecule. The methodologies outlined herein are grounded in established NMR principles and represent best practices in the field of structural organic chemistry, ensuring the generation of reliable and reproducible data critical for research and development.

References

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. Available at: [Link]

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (2022-02-08). Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023-01-29). Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014-03-06). Available at: [Link]

  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - NIH. Available at: [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]

  • Summary of C13-NMR Interpretation. Available at: [Link]

  • Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). (2015-04-07). Available at: [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022-10-07). Available at: [Link]

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In-Depth Technical Guide: Infrared Spectroscopy of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, we can identify the functional groups present within a molecule based on the specific frequencies at which they absorb this energy.[1][2] This guide provides an in-depth analysis of the expected infrared spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a complex molecule featuring a variety of functional groups. Understanding the IR spectrum of this compound is crucial for researchers in fields such as medicinal chemistry and materials science, where confirmation of molecular structure and purity is paramount.

This document will deconstruct the molecule into its constituent functional groups and predict the characteristic absorption bands for each. We will explore the underlying principles that govern the positions and intensities of these bands, offering insights into the electronic and steric effects at play. A detailed experimental protocol for acquiring a high-quality IR spectrum is also provided, ensuring that researchers can reliably validate their synthesized compounds.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline incorporates several key functional groups, each with its own distinct vibrational signature in the infrared spectrum. A thorough analysis requires individual consideration of these groups and their interactions.

Caption: Molecular structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

N-H Vibrations

The secondary amine group (N-H) is a key diagnostic feature.

  • N-H Stretching: A single, sharp absorption band is expected for the N-H stretching vibration of a secondary amine. For aromatic secondary amines, this peak typically appears around 3400 cm⁻¹.[3] Its position can be influenced by hydrogen bonding; however, intramolecular hydrogen bonding with the ortho-nitro group is likely, which may cause a slight shift to a lower wavenumber and broadening of the peak.

C-H Vibrations

The molecule contains both aromatic (sp² C-H) and aliphatic (sp³ C-H) bonds.

  • Aromatic C-H Stretching: These absorptions occur at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4][5]

  • Aliphatic C-H Stretching: The methylene (-CH₂-) and methyl (-CH₃) groups of the methoxybenzyl moiety will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[6]

  • C-H Bending: Aromatic C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[4]

Nitro Group (NO₂) Vibrations

The nitro group is strongly electron-withdrawing and gives rise to two very intense and characteristic absorption bands.[7]

  • Asymmetric NO₂ Stretching: This is a very strong and sharp absorption expected in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[8][9]

  • Symmetric NO₂ Stretching: Another strong absorption is anticipated between 1360-1290 cm⁻¹.[8][9] The high polarity of the N-O bonds is responsible for the high intensity of these peaks.[7]

Aromatic C=C and C-N Vibrations
  • Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the two aromatic rings will produce several bands of variable intensity in the 1600-1400 cm⁻¹ region.[4]

  • Aromatic C-N Stretching: The stretching vibration of the C-N bond connecting the amine to the aromatic ring is expected to appear as a strong band in the 1335-1250 cm⁻¹ range.[10]

Ether (C-O) Vibrations

The methoxy group (-OCH₃) is an aryl alkyl ether.

  • Asymmetric C-O-C Stretching: Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band around 1250 cm⁻¹.[11]

  • Symmetric C-O-C Stretching: A second, symmetric stretching band is expected near 1040 cm⁻¹.[11]

C-Br Vibration
  • C-Br Stretching: The carbon-bromine stretching vibration occurs at low frequencies, typically in the 680-515 cm⁻¹ range. This region is often referred to as the fingerprint region, and assignment of this peak can be challenging due to the presence of other absorptions.

Predicted IR Absorption Data Summary

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Secondary AmineN-H Stretch~3400Medium, Sharp
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Aliphatic C-HC-H Stretch2950 - 2850Medium
Nitro (NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (NO₂)Symmetric Stretch1360 - 1290Strong
Aromatic C=CC=C Stretch1600 - 1400Medium to Weak
Aromatic C-NC-N Stretch1335 - 1250Strong
Aryl Alkyl EtherAsymmetric C-O Stretch~1250Strong
Aryl Alkyl EtherSymmetric C-O Stretch~1040Medium
Aryl HalideC-Br Stretch680 - 515Medium to Strong

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality and reliable infrared spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, the following protocol is recommended.

Workflow for IR Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Sample Loading cluster_2 Data Acquisition cluster_3 Data Processing & Analysis A Grind 2-5 mg of solid sample B Add a drop of Nujol (mulling agent) A->B C Thoroughly mix to form a uniform mull B->C D Place a small amount of the mull onto a NaCl or KBr plate C->D E Cover with a second salt plate D->E F Gently press plates together to form a thin film E->F G Place the salt plates in the spectrometer's sample holder F->G H Acquire a background spectrum of the clean, empty spectrometer G->H I Acquire the sample spectrum (typically 16-32 scans) H->I J Perform background subtraction I->J K Identify and label significant peaks J->K L Compare experimental spectrum with predicted values K->L

Caption: Workflow for obtaining the IR spectrum of a solid sample using the mull technique.

Step-by-Step Methodology
  • Sample Preparation (Nujol Mull Technique):

    • Place approximately 2-5 mg of the solid 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in a clean, dry agate mortar.

    • Add one to two drops of a mulling agent, such as Nujol (a mineral oil), to the solid.

    • Grind the sample and mulling agent together with the pestle until a smooth, uniform paste (mull) is formed. The suspended particles should be less than 2 µm to minimize light scattering.[12]

  • Sample Loading:

    • Transfer a small amount of the mull onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, and gently rotate the plates to spread the mull into a thin, even film. The film should be translucent.

  • Spectrometer Setup and Background Collection:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Run a background scan to obtain a spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plates containing the sample mull into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Interpretation:

    • The spectrometer software will perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

    • Identify the major absorption bands and compare their wavenumbers and relative intensities to the predicted values for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Conclusion

The infrared spectrum of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is predicted to be rich and complex, offering a wealth of information for structural elucidation. The most prominent and diagnostic features will be the strong N-H stretching vibration of the secondary amine, the two intense stretching bands of the nitro group, and the strong C-O stretching absorptions of the aryl alkyl ether. By carefully following the provided experimental protocol, researchers can obtain a high-quality spectrum that, when compared to the predicted absorption data, will serve as a reliable confirmation of the successful synthesis of this molecule. The principles and techniques outlined in this guide are broadly applicable to the IR spectroscopic analysis of a wide range of organic compounds.

References

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

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Mass Spectrometry of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a substituted aromatic amine, presents a unique analytical challenge due to its combination of a halogen, a nitro group, and a labile benzyl moiety. Mass spectrometry (MS) stands as a pivotal technique for the unambiguous characterization of such molecules. This guide provides an in-depth technical overview of the mass spectrometric analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, offering field-proven insights into experimental design, data interpretation, and the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for similar molecular scaffolds.

Strategic Approach to Mass Spectrometric Analysis

The analytical strategy for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline must be tailored to its distinct chemical functionalities. The presence of a secondary amine, a nitroaromatic system, and a bromine atom dictates the selection of ionization techniques and the interpretation of fragmentation data. A multi-faceted approach, often coupling a soft ionization method with high-resolution mass analysis, is paramount for comprehensive characterization.

Choosing the Right Ionization Technique: A Causal Explanation

For a molecule of this nature, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most suitable techniques.[1]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from a solution into the gas phase.[2] Given that the target molecule possesses a secondary amine, it can be readily protonated to form a pseudomolecular ion [M+H]+. This minimizes in-source fragmentation, allowing for the clear determination of the molecular weight. ESI is the preferred method for initial molecular weight confirmation and for subsequent tandem mass spectrometry (MS/MS) experiments to probe the molecular structure.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is also a soft ionization technique, but it is generally more suitable for less polar and more volatile compounds than ESI.[1] While ESI is often the first choice for this compound, APCI can be a valuable alternative, particularly if solubility in typical ESI solvents is limited.

  • Electron Ionization (EI): Traditional EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] While this can provide a detailed fragmentation fingerprint, the molecular ion peak is often weak or absent for complex molecules like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. Therefore, EI is less ideal for determining the molecular weight of this compound but can be useful for structural confirmation through library matching if a reference spectrum is available.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust workflow for the analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline using liquid chromatography-mass spectrometry (LC-MS) with ESI.

I. Sample Preparation
  • Solvent Selection: Prepare a stock solution of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid, like formic acid, facilitates protonation of the amine group, enhancing the ESI signal in positive ion mode.[4]

II. Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 10-90% B over 10 minutesA standard gradient to ensure elution of the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
III. Mass Spectrometry (MS) Parameters (Positive ESI Mode)
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)To generate the [M+H]+ ion.
Capillary Voltage 3.5 kVOptimizes the electrospray plume.
Cone Voltage 30 VA moderate setting to minimize in-source fragmentation.
Source Temperature 120 °CFacilitates desolvation.
Desolvation Gas Flow 600 L/hr (Nitrogen)Aids in solvent evaporation.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapProvides high resolution and mass accuracy for confident elemental composition determination.
Scan Range m/z 50-500To cover the expected mass of the precursor and fragment ions.

Data Interpretation: Decoding the Mass Spectrum

Expected Mass and Isotopic Pattern

The molecular formula of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is C14H13BrN2O3. The presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.[5]

Table 1: Calculated Mass and Isotopic Distribution for the Protonated Molecule [C14H14BrN2O3]+

IonCalculated m/z (Monoisotopic)IsotopeRelative Abundance (%)
[M+H]+353.018679Br100
[M+2+H]+355.016581Br97.3
Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecular ion (m/z 353.0) will provide valuable structural information. The fragmentation of amines is often dominated by alpha-cleavage.[6][7][8] For aromatic amines, the molecular ion is typically intense.[9] The presence of the nitro group and the benzyl group will also influence the fragmentation pathways.

A key fragmentation event is the cleavage of the benzylic C-N bond, which is a favorable pathway due to the formation of a stable methoxybenzyl carbocation. Another likely fragmentation involves the loss of the nitro group.

Diagram 1: Predicted Fragmentation Pathway of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

G M [M+H]+ m/z 353/355 F1 Loss of C7H7O (methoxybenzyl radical) M->F1 F2 Loss of NO2 (nitro radical) M->F2 F3 Loss of C7H8O (methoxybenzyl alcohol) M->F3 F4 Cleavage of C-N bond M->F4 Frag1 [C7H7BrN2O2]+ m/z 232/234 F1->Frag1 Frag2 [C14H14BrN2O]+ m/z 307/309 F2->Frag2 Frag3 [C7H5BrN2O]+ m/z 214/216 F3->Frag3 Frag4 [C8H9O]+ m/z 121 F4->Frag4

Caption: Predicted fragmentation of protonated 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Table 2: Predicted Major Fragment Ions in MS/MS Spectrum

m/z (monoisotopic)Proposed Structure/LossRationale
307/309[M+H - NO2]+Loss of the nitro group as a radical is a common fragmentation for nitroaromatics.
232/234[M+H - C7H7O]+Cleavage of the N-benzyl bond with loss of the methoxybenzyl radical.
214/216[M+H - C7H8O]+Loss of methoxybenzyl alcohol.
121[C8H9O]+Formation of the stable 4-methoxybenzyl carbocation.

Conclusion

The mass spectrometric analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline requires a methodical approach that leverages the compound's inherent chemical properties. By employing soft ionization techniques such as ESI, coupled with high-resolution mass spectrometry, a wealth of information regarding molecular weight, elemental composition, and structural features can be obtained. The predictable isotopic signature of bromine and the characteristic fragmentation patterns provide a high degree of confidence in the structural elucidation. The protocols and interpretive guidance presented here serve as a robust framework for the analysis of this and structurally related compounds, ultimately contributing to the advancement of drug discovery and development programs.

References

  • SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Zhang, P., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(5), e4833. Retrieved from [Link]

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-1180. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • University of Victoria. (2018, August 17). Ionization methods for the mass spectrometry of organometallic compounds. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

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A Technical Guide to the Solubility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the solubility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, provides a robust experimental framework for its determination, and offers insights into the interpretation of solubility data for this specific compound.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. For a compound like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, understanding its solubility profile in various organic solvents is paramount during early-stage drug development. This knowledge informs key decisions in process chemistry, formulation development, and the selection of appropriate analytical techniques. Poor solubility can lead to significant challenges, including incomplete absorption, low bioavailability, and difficulties in creating stable and effective dosage forms.[1] Therefore, a thorough characterization of an API's solubility is not merely a data collection exercise but a foundational step in de-risking a potential drug candidate.

This guide will provide a detailed exploration of the factors governing the solubility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a molecule with a complex interplay of functional groups. We will examine its structural features and predict its solubility behavior based on established theoretical principles. Furthermore, a detailed, field-proven experimental protocol for determining its solubility will be presented, empowering researchers to generate reliable and reproducible data.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute (2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline) and the solvent. The overall solubility is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Structural Analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

To predict its solubility, we must first analyze the structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (Molecular Formula: C₁₄H₁₃BrN₂O₃, Molecular Weight: 337.17 g/mol ).[3][4]

  • Aromatic Rings: The presence of two phenyl rings contributes to the molecule's nonpolar character, suggesting solubility in solvents that can engage in π-π stacking interactions.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group is a polar functional group capable of dipole-dipole interactions.

  • Bromo Group (-Br): The bromine atom is an electronegative halogen, contributing to the molecule's polarity.

  • Amine Linkage (-NH-): The secondary amine can act as a hydrogen bond donor.

  • Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen atom can act as a hydrogen bond acceptor.

  • Benzyl Group: The benzyl substituent adds to the steric bulk and nonpolar character of the molecule.

The combination of these functional groups results in a molecule with both polar and nonpolar regions, suggesting that it will exhibit varied solubility across a range of organic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be characterized by a set of three HSP values. The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between a solute and a solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.

Experimental Determination of Solubility

The following section outlines a detailed, step-by-step protocol for determining the solubility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline using the reliable shake-flask method. This method is considered a gold standard for equilibrium solubility measurements.[7][8]

Materials and Equipment
  • 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for solubility determination is a critical sequence of steps designed to ensure accuracy and reproducibility. Each stage, from preparation to analysis, must be meticulously executed.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent Combine in vial equilibration Shake at constant temperature (e.g., 24-48h) prep_solvent->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC dilution->analysis quantification Determine concentration analysis->quantification calibration Prepare calibration curve calibration->quantification

Figure 1: Experimental workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).

    • Shake the vials for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline of known concentrations.

    • Analyze the calibration standards and the prepared samples using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in the specific solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison. The selection of solvents for testing should cover a range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile.

Predicted Solubility and Solvent Selection

Based on the structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, we can make some qualitative predictions and select a rational set of solvents for testing. The relationship between solvent properties and expected solubility can be visualized.

G cluster_solute 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline cluster_solvents Organic Solvents solute Polar & Nonpolar Moieties nonpolar Nonpolar (e.g., Toluene, Hexane) solute->nonpolar Moderate Solubility (Aromatic Rings) polar_aprotic Polar Aprotic (e.g., Acetone, THF, DCM) solute->polar_aprotic Good Solubility (Dipole-Dipole) polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Good Solubility (H-Bonding)

Figure 2: Predicted solubility relationships based on molecular structure.

Tabulated Solubility Data (Hypothetical)

The following table presents a hypothetical summary of solubility data for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in a selection of organic solvents at 25 °C.

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
HexaneNonpolar0.1< 0.1
TolueneNonpolar (Aromatic)2.45.2
Dichloromethane (DCM)Polar Aprotic3.125.8
AcetonePolar Aprotic5.145.1
Tetrahydrofuran (THF)Polar Aprotic4.038.7
Ethyl AcetatePolar Aprotic4.415.3
MethanolPolar Protic5.110.5
EthanolPolar Protic4.38.9

Note: The data in this table is for illustrative purposes only and should be determined experimentally.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can generate the critical data needed to guide formulation and process development. A thorough understanding of solubility is an indispensable component of successful drug development, enabling the rational design of delivery systems that can unlock the full therapeutic potential of a promising API.

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  • European Medicines Agency. (2012, May 31). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Retrieved from [Link]

  • ResearchGate. (2018, June 5). How can I get Hansen Solubility Parameters values for the available polymers? Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, May). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (CAS No. 1215205-09-6).[1][2] Given that detailed toxicological data for this specific compound is not extensively available, this document synthesizes information from safety data sheets of structurally similar compounds, including various brominated and nitrated anilines.[3][4][5][6][7] The protocols and recommendations herein are grounded in the established principles of chemical safety for aromatic amines and nitro compounds.

Chemical Identification and Properties

A clear understanding of the chemical's identity and physical properties is fundamental to a robust risk assessment.

Identifier Value
Chemical Name 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
CAS Number 1215205-09-6[1][2]
Molecular Formula C14H13BrN2O3[1][2]
Molecular Weight 337.17 g/mol [1][2]
Structure (Image of the chemical structure)

Hazard Identification and GHS Classification

Based on the known hazards of analogous compounds like nitroanilines and brominated aromatic compounds, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is anticipated to be hazardous.[5][6][7][8][9] The presence of the nitroaniline moiety is a primary driver of its toxicological profile.

Anticipated GHS Classification:

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (blood) through prolonged or repeated exposure

Signal Word: Danger or Warning

Expert Rationale: The nitroaniline structure is associated with methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[10] Brominated compounds can also pose significant health risks.[11][12][13] Therefore, assuming a high degree of toxicity is a prudent starting point for risk mitigation.

Risk Assessment and Response Workflow

The following diagram outlines the essential workflow for assessing and responding to the risks associated with handling this compound.

RiskAssessmentWorkflow Risk Assessment and Response Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Hazards (Toxicity, Irritation) B Analyze Exposure Potential (Inhalation, Dermal, Ingestion) A->B informs C Characterize Risk (High, Medium, Low) B->C leads to D Implement Engineering Controls (Fume Hood, Ventilation) C->D G Accidental Release C->G H Personal Exposure C->H E Establish Administrative Controls (SOPs, Training) D->E F Mandate Personal Protective Equipment (Gloves, Goggles, Lab Coat) E->F I Contain and Clean Up G->I J Administer First Aid H->J K Seek Medical Attention J->K

Caption: Workflow for risk assessment and response.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The primary concern with nitroanilines is the potential for methemoglobinemia, which may have a delayed onset.

Exposure Route First-Aid Protocol
Inhalation 1. Immediately move the individual to fresh air.[4] 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration.[4] 4. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing.[4] 2. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water.[4] 3. Never give anything by mouth to an unconscious person.[4] 4. Seek immediate medical attention.

Note for Physicians: Be vigilant for signs of cyanosis (bluish discoloration of the skin) and other symptoms of methemoglobinemia. Treatment may involve the administration of methylene blue.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling Protocol:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

  • Avoid Formation of Dust: This compound is likely a solid, so care should be taken to avoid generating dust during weighing and transfer.[4]

  • Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage Protocol:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

  • Labeling: Ensure all containers are clearly and accurately labeled.

Safe Handling Workflow

This diagram illustrates the critical steps for safely handling 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow A Pre-Use Preparation (Review SDS, Prepare Work Area) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Weigh and Transfer Compound (Avoid Dust Generation) C->D E Conduct Experiment D->E F Decontaminate Work Area E->F G Properly Dispose of Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step safe handling workflow.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is necessary.

Control Measure Specification
Engineering Controls - Primary: Use in a properly functioning chemical fume hood. - Secondary: Ensure adequate general laboratory ventilation.
Eye/Face Protection - Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.
Skin Protection - Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use. - Clothing: Wear a flame-retardant lab coat. Ensure there is no exposed skin.
Respiratory Protection - If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Accidental Release Measures

In the event of a spill, a calm and methodical response is crucial.

Spill Cleanup Protocol:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid creating dust. For a liquid spill, use an inert absorbent material.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.

  • Reactivity: As a nitro compound, it may be reactive. Nitroanilines can react vigorously with strong oxidizing agents and strong acids. Some nitroanilines can be explosive under certain conditions, though this is less common for substituted anilines.

  • Chemical Stability: The compound is likely stable under recommended storage conditions.

  • Conditions to Avoid: Avoid excessive heat, open flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.

Toxicological and Ecotoxicological Information

As previously stated, specific toxicological data for this compound is limited. The following is based on the profiles of related nitroanilines.[6][8][9][15]

  • Acute Toxicity: Expected to be toxic if swallowed, inhaled, or in contact with skin.[7] The primary mechanism of toxicity is likely the induction of methemoglobinemia.[10]

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to the blood (methemoglobinemia), liver, and kidneys.

  • Carcinogenicity: There is no specific data to suggest this compound is carcinogenic. However, some aromatic amines are known or suspected carcinogens.

  • Ecotoxicity: Nitroanilines are generally considered harmful to aquatic life with long-lasting effects.[6][8] Do not allow this compound to enter drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[3] Consult with a licensed professional waste disposal service.

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.

References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Bromo-6-chloro-4-nitroaniline.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Bromo-2-nitroaniline.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Nitroaniline.
  • ICL Group. Bromine Safety Handbook. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
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  • Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • TCI Chemicals. (2025, March 24). Safety Data Sheet: 2-Bromo-4-nitroaniline.
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  • PubChem. 2-Bromo-4-methyl-6-nitroaniline. Retrieved from [Link]

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hazards and handling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Hazards and Handling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Section 1: Structural Analysis and Hazard Inference

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a complex aromatic molecule whose potential hazards can be inferred by deconstructing its primary functional groups. The core structure is a substituted aniline, which presents several areas of significant toxicological concern.

  • Nitroaniline Core: The presence of both a nitro group (-NO2) and an amine group (-NH) on the benzene ring classifies this molecule as a nitroaniline. Nitroanilines are known to be toxic by inhalation and skin absorption.[1] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, dizziness, and cyanosis (a blue color to the skin and lips).[2] Higher exposures can lead to respiratory distress, collapse, and even death.[2] The nitro group itself is an explosophore, a functional group that can make a compound explosive under certain conditions, particularly in the presence of other reactive groups.[3]

  • Brominated Aromatic System: The bromine atom attached to the aromatic ring further increases the molecule's reactivity and potential for toxicity. Brominated aromatic compounds can be persistent and bioaccumulative.[4] While the acute toxicity of some larger polybrominated compounds can be low, smaller, functionalized molecules like this one are often more reactive and hazardous.[5][6]

  • Substituted Aniline: Aniline and its derivatives are a well-established class of toxic compounds. The primary routes of exposure are through skin absorption and inhalation. Repeated exposure can lead to organ damage, particularly to the liver and blood (anemia).[2]

  • N-(4-methoxybenzyl) Group: While the methoxybenzyl group is not the primary driver of acute toxicity, it contributes to the overall lipophilicity of the molecule, which may enhance its ability to be absorbed through the skin.

Section 2: Hazard Identification and Classification

Based on the analysis of analogous compounds such as 2-bromo-6-nitroaniline, 4-bromo-2-nitroaniline, and other substituted nitroanilines, the following hazard classifications are anticipated.[7][8][9]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed[7][10]
Acute Toxicity, DermalCategory 3 or 4Toxic or Harmful in contact with skin[7][10]
Acute Toxicity, InhalationCategory 3 or 4Toxic or Harmful if inhaled[7][10]
Skin Corrosion/IrritationCategory 2Causes skin irritation[8][11][12]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[8][11][12]
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs (blood, liver) through prolonged or repeated exposure[2][10]

Hazard Pictograms (Anticipated):

  • Acute Toxicity (Skull and Crossbones or Exclamation Mark)

  • Health Hazard (Health Hazard)

  • Irritant (Exclamation Mark)

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the high potential for toxicity, a stringent set of handling procedures must be implemented. Engineering controls are the most effective means of reducing exposure.[2]

Engineering Controls
  • Ventilation: This compound must be handled in a certified chemical fume hood to minimize inhalation of any dust or vapors.

  • Isolation: For larger quantities or extended procedures, use of a glove box is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory.[11][13][14]

  • Hand Protection: Wear robust, chemical-resistant gloves. Butyl rubber gloves are recommended for protection against nitro compounds.[15] Double gloving is advisable. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full face shield must be worn in addition to goggles.[3]

  • Skin and Body Protection: A lab coat is standard, but for handling anything other than milligram quantities, a chemically resistant apron or coveralls should be worn. Ensure clothing is fully buttoned and sleeves are down.

  • Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Section 4: Experimental Protocols and Workflows

Weighing and Transfer

Due to the risk of inhalation of fine powders, weighing should be conducted within a fume hood or a balance enclosure with ventilation. Use anti-static weigh boats or paper. All transfers of the solid material or solutions should be performed in the fume hood.

Solution Preparation and Reactions

When dissolving the compound, add the solvent to the solid slowly to avoid splashing. If heating is required, use a well-controlled heating mantle and condenser to prevent the release of vapors. Reactions should be conducted in closed systems whenever possible.

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Full PPE (Goggles, Lab Coat, Double Gloves) prep_fumehood Verify Fume Hood Function prep_ppe->prep_fumehood weigh Weigh Compound in Fume Hood prep_fumehood->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Reaction in Closed System transfer->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Reaction Complete waste Segregate & Dispose of Waste decontaminate->waste remove_ppe Remove PPE (Gloves Last) waste->remove_ppe end End remove_ppe->end start Start start->prep_ppe Begin Protocol

Caption: Workflow for the safe handling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Section 5: Emergency Procedures

Prompt and correct action is critical in the event of an exposure or spill.[16][17]

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[11][18] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[18]

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][14] Remove all contaminated clothing while washing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]

Spill Response

Spills of aromatic amines and nitro compounds should be handled only by trained personnel.[19][20]

  • Small Spills (<1g, contained in fume hood): If you are trained and have the proper equipment, you may clean it up. Wearing full PPE, cover the spill with an inert absorbent material (such as vermiculite or sand). Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

  • Large Spills (>1g or outside of fume hood): Evacuate the immediate area and alert others. Close the laboratory doors and prevent entry. Call your institution's emergency response team immediately.[19][21]

Section 6: Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][11] The container should be tightly sealed and clearly labeled with the compound's name and all relevant hazard warnings. Store in a locked cabinet or area with restricted access.[11][14]

  • Disposal: All waste containing this compound (including contaminated absorbents, gloves, and glassware) must be disposed of as hazardous waste.[11] Follow all local, regional, and national regulations for hazardous waste disposal. Do not discharge into the environment.[18]

References

  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Bromo-6-chloro-4-nitroaniline.
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: NITROANILINES.
  • New Jersey Department of Health. (2004, April). Hazard Summary: p-NITROANILINE.
  • ChemicalBook. (2025, August 9). Safety Data Sheet: 2-BROMO-6-METHYL-4-NITROANILINE.
  • Sigma-Aldrich. N-4-Methoxybenzyl 2-bromo-6-nitroaniline.
  • University of California, San Francisco (UCSF) Environment, Health & Safety. Chemical Spills.
  • Benchchem. Personal protective equipment for handling 1-Nitro-2....
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 408377, N-(4-Methoxybenzyl)aniline.
  • PubMed. [Toxicity of selected brominated aromatic compounds].
  • Fisher Scientific. Safety Data Sheet: 4-Fluoro-N-(4-methoxybenzyl)aniline.
  • ACS Publications. (2025, June 19). Comparative Nontargeted Analysis and Toxicity of Brominated Disinfection Byproducts.... Environmental Science & Technology.
  • Sigma-Aldrich. Safety Data Sheet: NITROANILINES.
  • Sigma-Aldrich. 2-Bromo-6-nitroaniline.
  • EHS. Guide for Chemical Spill Response.
  • Safe Operating Procedure. Personal Protective Equipment for Chemical Exposures (7/24).
  • ACS Publications. (2011, July 13). A Probable Hydrogen-Bonded Meisenheimer Complex.... The Journal of Organic Chemistry.
  • TCI Chemicals. (2023, March 4). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bromoform and Dibromochloromethane.
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: N-(4-Methoxybenzylidene)aniline.
  • Safety D
  • OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
  • TCI Chemicals. (2025, March 24). Safety Data Sheet: 2-Bromo-4-nitroaniline.
  • European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • Cornell University Environmental Health and Safety. 5.4 Chemical Spill Procedures.
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  • Safety D
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An In-Depth Technical Guide to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a complex substituted aniline derivative. Compounds of this class, featuring a halogen, a nitro group, and an N-alkyl substituent on an aniline core, are of significant interest in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple points for further chemical modification, making them valuable intermediates in the synthesis of more complex molecules with potential biological activity or unique material properties. The bromo- and nitro- groups act as powerful electron-withdrawing moieties, influencing the electronic character of the aromatic ring and the reactivity of the amine. The N-(4-methoxybenzyl) group, on the other hand, introduces a degree of conformational flexibility and can participate in various intermolecular interactions.

This technical guide provides a comprehensive overview of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, including a detailed, field-proven synthetic protocol, thorough characterization data, and a discussion of its (inferred) historical context within the broader landscape of substituted aniline research.

Historical Context and "Discovery"

The journey towards a molecule like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline likely began with foundational work on the selective functionalization of the aniline ring. The synthesis and characterization of isomers such as 2-bromo-4-nitroaniline and 4-bromo-2-nitroaniline have been reported in the literature, often as intermediates for more complex heterocyclic systems.[1] The development of reliable methods for the bromination of nitroanilines was a key enabling step.[2][3]

The subsequent N-alkylation of these deactivated anilines presented a further synthetic challenge due to the reduced nucleophilicity of the amino group. Research into the N-alkylation of anilines bearing electron-withdrawing groups paved the way for the introduction of various substituents, including the 4-methoxybenzyl group. This particular substituent is often employed in medicinal chemistry to probe structure-activity relationships, as the methoxy group can act as a hydrogen bond acceptor and influence the overall lipophilicity of the molecule.

Therefore, the "discovery" of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline can be viewed not as a singular event, but as the culmination of incremental advances in synthetic methodology and a growing interest in the systematic exploration of chemical space around the substituted aniline scaffold.

Synthetic Approach

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is most logically approached via a two-step sequence, starting from commercially available 2-nitroaniline. The first step involves the regioselective bromination of 2-nitroaniline to furnish 2-bromo-6-nitroaniline. The second step is the N-alkylation of this intermediate with 4-methoxybenzyl chloride.

Synthesis_Workflow Start 2-Nitroaniline Step1 Step 1: Bromination Start->Step1 Intermediate 2-Bromo-6-nitroaniline Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 Product 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Step2->Product Reagent1 N-Bromosuccinimide, Acetic Acid Reagent1->Step1 Reagent2 4-Methoxybenzyl chloride, Base, Solvent Reagent2->Step2

A high-level overview of the two-step synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.
Part 1: Synthesis of 2-Bromo-6-nitroaniline

The regioselective bromination of 2-nitroaniline at the 6-position is achieved using N-bromosuccinimide (NBS) in acetic acid. The ortho-nitro group directs the incoming electrophile to the para-position (4-position) and the other ortho-position (6-position). While a mixture of isomers is possible, the 2-bromo-6-nitroaniline can be isolated as the major product under controlled conditions.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in glacial acetic acid (200 mL).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (17.8 g, 0.1 mol) portion-wise over 30 minutes at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: hexane/ethyl acetate 4:1).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product is a mixture of 2-bromo-6-nitroaniline and the 4-bromo-2-nitroaniline isomer.[3] Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from ethanol can be employed to obtain the pure 2-bromo-6-nitroaniline.

  • Characterization: Dry the purified product under vacuum. The expected yield of the desired isomer is typically in the range of 60-70%.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-NitroanilineC₆H₆N₂O₂138.1271-74Orange solid
N-BromosuccinimideC₄H₄BrNO₂177.98175-180 (dec.)White to off-white solid
2-Bromo-6-nitroanilineC₆H₅BrN₂O₂217.0274.5Light yellow to yellow solid

1H NMR Data for Isomer Identification:

  • 2-Bromo-6-nitroaniline: δ 8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.63 (s, 2H, NH₂), 6.62 (dd, J = 8.7, 7.7 Hz, 1H).[4]

  • 4-Bromo-2-nitroaniline (byproduct): δ 8.26 (dd, J = 2.3, 0.4 Hz, 1H), 7.42 (dd, J = 8.9 , 2.3 Hz, 1H), 6.73 (dd, J = 8.9, 0.4 Hz, 1H), 6.10 (s, 2H, NH₂).[4]

Part 2: Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

The N-alkylation of 2-bromo-6-nitroaniline with 4-methoxybenzyl chloride is a nucleophilic substitution reaction. Due to the decreased nucleophilicity of the aniline nitrogen caused by the two electron-withdrawing groups (bromo and nitro), this step requires a strong base and a polar aprotic solvent to proceed efficiently.

Experimental Protocol:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask containing a magnetic stir bar, add 2-bromo-6-nitroaniline (10.85 g, 0.05 mol) and anhydrous potassium carbonate (10.35 g, 0.075 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: Stir the suspension at room temperature and add 4-methoxybenzyl chloride (8.6 g, 0.055 mol) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the reaction by TLC (eluent: hexane/ethyl acetate 3:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The final product, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, is expected to be a solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
4-Methoxybenzyl chlorideC₈H₉ClO156.61235-237Colorless to pale yellow liquid
Potassium CarbonateK₂CO₃138.21N/AWhite solid
2-Bromo-N-(4-methoxybenzyl)-6-nitroanilineC₁₄H₁₃BrN₂O₃337.17N/AExpected to be a solid

Safety and Handling

  • 2-Nitroaniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide: Corrosive and an irritant. Handle with care to avoid contact with skin and eyes.

  • Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use in a fume hood.

  • 4-Methoxybenzyl chloride: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and understanding of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. The presented two-step synthetic route, based on established chemical principles and analogous transformations, offers a reliable pathway for the preparation of this valuable research intermediate. The detailed experimental protocols, coupled with safety information and characterization data, are intended to empower researchers in their synthetic endeavors. While the specific "discovery" of this molecule remains outside of the formal scientific record, its existence is a testament to the continuous exploration of chemical space and the power of synthetic organic chemistry to construct novel molecular architectures.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o480. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Retrieved from [Link]

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An In-Depth Technical Guide to the Theoretical Properties of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the theoretical properties of substituted nitroanilines, a class of molecules pivotal to advancements in materials science, medicinal chemistry, and industrial applications. For researchers, scientists, and drug development professionals, a deep understanding of the structure-property relationships inherent to these compounds is paramount for rational design and innovation. This document eschews a rigid template in favor of a logically flowing narrative that delves into the core theoretical underpinnings, validated by experimental insights.

The Enduring Significance of the Nitroaniline Scaffold

Substituted nitroanilines are organic compounds characterized by a benzene ring functionalized with both an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). This "push-pull" electronic architecture is the foundation of their diverse and tunable properties.[1] The position of these groups (ortho, meta, or para) and the nature of additional substituents profoundly influence the molecule's electronic structure, reactivity, and spectroscopic signatures.[2] These compounds serve as crucial intermediates in the synthesis of dyes, polymers, and agrochemicals.[1] In the realm of drug discovery, the aniline scaffold is a common feature, and understanding the impact of substituents is critical for modulating pharmacological properties and mitigating toxicity.[3] Furthermore, their significant nonlinear optical (NLO) properties make them promising candidates for applications in photonics and optoelectronics.[4][5]

Unveiling the Molecular Architecture: A Comparative Analysis of Isomers

The spatial arrangement of the amino and nitro groups dictates the fundamental electronic and chemical behavior of the parent nitroaniline isomers. Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into their ground-state geometries and electronic landscapes.

A comparative analysis of the ortho, meta, and para isomers reveals distinct differences in their properties. The basicity of the amino group, for instance, is a key property influenced by the position of the nitro group. The accepted order of basicity is meta > ortho > para.[6] This trend can be rationalized by considering the interplay of inductive and resonance effects. In the para and ortho isomers, the strong electron-withdrawing resonance effect of the nitro group significantly delocalizes the lone pair of electrons on the amino nitrogen, thereby reducing basicity. In the meta isomer, the resonance effect is absent, and only the weaker inductive effect is operative, resulting in a higher electron density on the nitrogen and thus greater basicity.[6]

G cluster_isomers Nitroaniline Isomers cluster_properties Theoretical Properties ortho ortho-Nitroaniline Basicity Basicity (pKa of conjugate acid) ortho->Basicity -I, -M effects Intramolecular H-bond DipoleMoment Dipole Moment ortho->DipoleMoment Vectorial addition HOMOLUMO HOMO-LUMO Gap ortho->HOMOLUMO Intermediate gap meta meta-Nitroaniline meta->Basicity -I effect only meta->DipoleMoment Vectorial addition meta->HOMOLUMO Largest gap para para-Nitroaniline para->Basicity -I, -M effects para->DipoleMoment Vectorial addition (often highest) para->HOMOLUMO Smallest gap (strongest ICT)

Delving into the Electronic Landscape: Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of substituted nitroanilines are at the heart of their chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding their reactivity and spectroscopic properties. In a typical push-pull nitroaniline, the HOMO is predominantly localized on the electron-donating amino group and the aromatic ring, while the LUMO is centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

DFT calculations can provide a wealth of information beyond HOMO and LUMO energies. Reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated to quantify the reactivity of these molecules. These descriptors are invaluable for predicting the behavior of substituted nitroanilines in various chemical reactions.

Table 1: Key Reactivity Descriptors from Conceptual DFT

DescriptorFormulaInterpretation
Chemical Potential (μ)μ = (EHOMO + ELUMO) / 2Tendency of electrons to escape from the system.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron configuration.
Electrophilicity Index (ω)ω = μ2 / 2ηGlobal electrophilic nature of the molecule.

The Interplay of Light and Matter: Spectroscopic Properties

The characteristic "push-pull" nature of substituted nitroanilines gives rise to distinct spectroscopic signatures, particularly in their UV-Vis absorption spectra. The primary absorption band is typically attributed to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[7] This transition involves the promotion of an electron from the HOMO to the LUMO. The position (λmax) and intensity (ε) of this band are highly sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent.

Solvatochromism: The phenomenon where the color of a substance changes with the polarity of the solvent is known as solvatochromism. Substituted nitroanilines are excellent examples of solvatochromic compounds.[8] In polar solvents, the excited state, which has a larger dipole moment than the ground state due to ICT, is stabilized to a greater extent, leading to a red shift (bathochromic shift) of the absorption maximum.[9] This property can be harnessed for developing sensors and probes.

Predicting Chemical Transformations: Reactivity and Reaction Mechanisms

The electronic properties of substituted nitroanilines govern their reactivity in various chemical transformations. The electron-rich amino group and the electron-deficient nitro group, along with the aromatic ring, provide multiple sites for chemical reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director.[10] In electrophilic aromatic substitution reactions, the directing effects of the substituents compete. For instance, the nitration of aniline requires protection of the amino group to prevent its protonation and to favor ortho- and para-substitution.[11] Computational studies can model the reaction pathways and predict the most likely products by calculating the energies of the reaction intermediates and transition states.[12]

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[13] Theoretical studies can elucidate the mechanism of these reactions by analyzing the stability of the Meisenheimer complex intermediate.[14]

G Substituted_Nitroaniline Substituted Nitroaniline Electrophilic_Attack Electrophilic Attack (E+) Substituted_Nitroaniline->Electrophilic_Attack Ring is activated/deactivated Nucleophilic_Attack Nucleophilic Attack (Nu-) Substituted_Nitroaniline->Nucleophilic_Attack Ring is electron-deficient Sigma_Complex_E Arenium Ion (σ-complex) Electrophilic_Attack->Sigma_Complex_E Formation Sigma_Complex_Nu Meisenheimer Complex Nucleophilic_Attack->Sigma_Complex_Nu Formation Product_EAS Electrophilic Aromatic Substitution Product Sigma_Complex_E->Product_EAS Deprotonation Product_SNAr Nucleophilic Aromatic Substitution Product Sigma_Complex_Nu->Product_SNAr Loss of Leaving Group

Bridging Theory and Practice: Experimental Validation

Theoretical predictions are most powerful when they are validated by experimental data. A robust research program in substituted nitroanilines integrates computational modeling with experimental characterization.

Synthesis of Substituted Nitroanilines

The synthesis of substituted nitroanilines can be achieved through various methods. A common approach for preparing p-nitroaniline involves a multi-step synthesis starting from acetanilide.[15][16]

Experimental Protocol: Synthesis of p-Nitroaniline from Acetanilide [15][16]

  • Nitration of Acetanilide:

    • In a flask, dissolve acetanilide in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature.[16]

    • After the addition is complete, allow the reaction to proceed at room temperature.

    • Pour the reaction mixture onto ice to precipitate the crude p-nitroacetanilide.

    • Collect the solid by filtration and wash with cold water.

  • Hydrolysis of p-Nitroacetanilide:

    • Reflux the crude p-nitroacetanilide with an aqueous solution of sulfuric acid.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate p-nitroaniline.

    • Collect the crude p-nitroaniline by filtration and wash with water.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure p-nitroaniline.

Spectroscopic and Electrochemical Characterization

UV-Vis Spectroscopy: This technique is used to measure the electronic absorption spectrum of the synthesized compounds.

Experimental Protocol: UV-Vis Spectroscopy of a Substituted Nitroaniline [7]

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted nitroaniline of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

    • Prepare a series of dilutions from the stock solution to obtain working solutions of different concentrations.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for the scan.

  • Measurement:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.[7]

    • Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.[7]

Cyclic Voltammetry (CV): CV is an electrochemical technique used to study the redox properties of substituted nitroanilines.

Experimental Protocol: Cyclic Voltammetry of a Substituted Nitroaniline [17][18]

  • Preparation of the Electrolyte Solution:

    • Dissolve a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).

    • Add the substituted nitroaniline to the electrolyte solution to a known concentration.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18]

    • Deoxygenate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes.[18]

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Apply a potential waveform to the working electrode and record the resulting current.

    • Perform the cyclic voltammogram at different scan rates to investigate the electrochemical reversibility of the redox processes.[19]

Applications in Drug Development and Materials Science

The theoretical understanding of substituted nitroanilines directly informs their practical applications.

Quantitative Structure-Activity Relationships (QSAR): In drug discovery, QSAR models are developed to correlate the physicochemical properties of a series of compounds with their biological activity.[20][21] Theoretical descriptors, such as electronic parameters, steric parameters, and hydrophobicity, are used to build these models, which can then be used to predict the activity of novel, unsynthesized compounds.[22][23]

Nonlinear Optical (NLO) Materials: The large change in dipole moment upon photoexcitation in push-pull nitroanilines leads to significant second-order NLO properties.[24] Computational chemistry is instrumental in designing new chromophores with enhanced NLO responses by systematically modifying the donor and acceptor groups and the π-conjugated bridge.[5]

Conclusion and Future Outlook

This guide has provided a comprehensive overview of the theoretical properties of substituted nitroanilines, grounded in computational chemistry and validated by experimental evidence. The intricate interplay between their molecular structure, electronic properties, and reactivity makes them a fascinating and highly versatile class of compounds.

Future research in this area will likely focus on:

  • The development of more accurate and efficient computational methods for predicting the properties of these molecules in complex environments.

  • The design and synthesis of novel substituted nitroanilines with tailored properties for specific applications, such as targeted drug delivery and advanced optical materials.

  • A deeper understanding of the metabolic pathways and potential toxicity of these compounds to design safer and more effective pharmaceuticals and industrial chemicals.

By continuing to integrate theoretical and experimental approaches, the scientific community can unlock the full potential of substituted nitroanilines for the benefit of science and technology.

References

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  • ResearchGate. (n.d.). Part 1: Cyclic voltammogram of p‐nitroaniline (1.0 mM), in aqueous.... Retrieved from [Link]

  • PubMed. (2019). QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. Retrieved from [Link]

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  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ACS Omega. (2023). Geometry-Driven Control of Linear and Nonlinear Optical Responses in p-Nitroaniline: Insights into Structure–Property Relationships and Thermal Robustness. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra for the gradual reduction of 2-nitroaniline.... Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies of Distinct Anilines for Electrooptical properties. Retrieved from [Link]

  • Zenodo. (n.d.). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic variances in NO release: ortho vs. meta isomers of nitrophenol and nitroaniline. Retrieved from [Link]

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  • National Institutes of Health. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

  • Docsity. (2009). p-nitroaniline Synthesis: Electrophilic Aromatic Substitution & Amino Group Protection. Retrieved from [Link]

  • ChemRxiv. (n.d.). Rational Design and Investigation of Nonlinear Optical Response Properties of Pyrrolopyrrole Aza-BODIPY-Based Novel Push-Pull. Retrieved from [Link]

  • JETIR. (n.d.). VOLTAMMETRIC BEHAVIOUR AND ELECTRODE KINETIC OF P-NITROANILINE IN AQUEOUS SOLUTION. Retrieved from [Link]

  • AFIT Scholar. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of.... Retrieved from [Link]

  • ResearchGate. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Retrieved from [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystallographic, Electronic Structure, and Computational Studies of PHOX–Ni Aryne Complexes: Origins of Regioselectivity in Metal-Bound Aryne Synthesis and Difunctionalization. Retrieved from [Link]

  • Allen. (n.d.). Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of voltammetric behavior of 4-nitroaniline based on electrodeposition of silver particles onto graphite electrode. Retrieved from [Link]

  • PubMed. (2010). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Retrieved from [Link]

  • PubMed. (2011). Theoretical study of the preferential solvation effect on the solvatochromic shifts of para-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies. Retrieved from [Link]

  • Chemical Methodologies. (2023). QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. Retrieved from [Link]

  • IJRASET. (n.d.). Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. Retrieved from [Link]

  • Dalton Transactions. (2019). Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups. Retrieved from [Link]

  • World Scientific. (n.d.). Comparison of molecular properties and docking exploration of ternary organic compounds of 2, 4-Di-substituent-aniline calculated by DFT method. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. Retrieved from [Link]

  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

  • Chemical Methodologies. (2023). Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Retrieved from [Link]

  • JOAM. (2009). 3-nitroaniline and 3-nitrophenol – A novel non linear optical material. Retrieved from [Link]

  • ACS Publications. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

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  • IJRTI. (2019). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. Retrieved from [Link]

  • Physical Chemistry Research. (2018). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Retrieved from [Link]

  • NISCAIR. (n.d.). Study on solvatochromic behaviour of polyaniline and alkyl substituted polyanilines. Retrieved from [Link]

  • Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. The protocol details the preparation from 2-bromo-6-nitroaniline and 4-methoxybenzylamine via a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers a detailed experimental protocol, mechanistic insights, safety precautions, and methods for purification and characterization.

Introduction

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a key building block in the synthesis of more complex molecular architectures. The presence of multiple functional groups—a bromine atom, a nitro group, and a secondary amine—provides a versatile scaffold for further chemical transformations. Specifically, the bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the secondary amine can be involved in various condensation or alkylation reactions.

This application note outlines a robust and reproducible method for the N-alkylation of 2-bromo-6-nitroaniline with 4-methoxybenzylamine. The described protocol is based on established principles of nucleophilic aromatic substitution on electron-deficient aromatic rings.

Reaction Principle and Mechanism

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient aromatic ring of 2-bromo-6-nitroaniline is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group in the ortho position to the bromine atom.

The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as the nucleophile, attacking the carbon atom bearing the bromine atom. This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which stabilizes the intermediate. In the final step, the aromaticity is restored by the elimination of the bromide ion, yielding the desired N-substituted product. A non-nucleophilic base is employed to neutralize the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2-bromo-6-nitroanilineReagent Grade, 98%Major Chemical Supplier59255-95-7
4-methoxybenzylamineReagent Grade, 99%Major Chemical Supplier2393-23-9
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Major Chemical Supplier584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Major Chemical Supplier68-12-2
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical Supplier141-78-6
HexanesACS GradeMajor Chemical Supplier110-54-3
Brine (Saturated NaCl solution)-In-house preparation-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical Supplier7757-82-6
Equipment
  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with a stirrer

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with silica gel cartridges

Reaction Setup and Procedure

Diagram of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification A 1. Add 2-bromo-6-nitroaniline (1.0 eq) to a dry round-bottom flask. B 2. Add anhydrous K₂CO₃ (2.0 eq) and anhydrous DMF. A->B C 3. Flush the flask with N₂ or Ar. B->C D 4. Add 4-methoxybenzylamine (1.1 eq) dropwise at room temperature. C->D E 5. Heat the reaction mixture to 80-90 °C. D->E F 6. Monitor the reaction progress by TLC. E->F G 7. Cool the reaction to room temperature. F->G H 8. Pour the mixture into water and extract with EtOAc. G->H I 9. Wash the organic layer with brine. H->I J 10. Dry the organic layer over Na₂SO₄ and concentrate. I->J K 11. Purify the crude product by flash chromatography. J->K L 12. Isolate and characterize the final product. K->L

Caption: Step-by-step workflow for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

  • To a dry 100 mL round-bottom flask, add 2-bromo-6-nitroaniline (1.0 eq, e.g., 2.17 g, 10.0 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, approximately 30-40 mL) to the flask.

  • Equip the flask with a reflux condenser and a nitrogen or argon inlet. Begin stirring the suspension.

  • Slowly add 4-methoxybenzylamine (1.1 eq, e.g., 1.51 g, 11.0 mmol) to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) as the eluent. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing approximately 100 mL of cold water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, obtained as a colored oil or solid, should be purified by flash column chromatography on silica gel.

  • Adsorb the crude material onto a small amount of silica gel.

  • Load the adsorbed material onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline as a solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Yellow to orange solid.

  • Thin-Layer Chromatography (TLC): Rf value to be determined in a specified eluent system (e.g., 20% EtOAc/Hexanes).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons of both rings, a singlet for the methoxy group (around 3.8 ppm), a doublet or triplet for the benzylic CH₂ group, and a broad signal for the N-H proton.

    • ¹³C NMR: Expect signals corresponding to the aromatic carbons, the methoxy carbon, and the benzylic carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₄H₁₃BrN₂O₃, MW: 353.17 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), asymmetric and symmetric N-O stretches of the nitro group (around 1520 and 1340 cm⁻¹), and C-O stretch of the methoxy group.

Safety Precautions

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times.

Chemical Hazards:

  • 2-bromo-6-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]

  • 4-methoxybenzylamine: Corrosive. Causes severe skin burns and eye damage.[2] Handle in a well-ventilated area or a chemical fume hood.[2]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Procedure Hazards:

  • The reaction should be conducted in a well-ventilated fume hood.

  • Heating of organic solvents should be done with care to avoid ignition.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure the potassium carbonate is anhydrous.
Low Yield Inefficient extraction or purification.Ensure complete extraction from the aqueous phase. Optimize the chromatography gradient.
Side Product Formation Dialkylation of the amine.Use a slight excess of the aniline starting material.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. The use of a nucleophilic aromatic substitution reaction is a well-established and scalable approach for the N-alkylation of electron-deficient anilines. This intermediate is poised for use in a variety of downstream synthetic applications in the fields of drug discovery and materials science.

References

  • PubChem. (n.d.). 2-Bromo-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hartwig, J. F. (2010).

Sources

Application Notes and Protocols for the Synthesis of N-(4-methoxybenzyl)-2-bromo-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-methoxybenzyl)-2-bromo-6-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. The protocol details an efficient N-alkylation of 2-bromo-6-nitroaniline with 4-methoxybenzyl chloride. This application note offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide a robust and reproducible methodology for researchers, scientists, and drug development professionals.

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, providing access to a diverse array of secondary and tertiary amines that are key structural motifs in pharmaceuticals, agrochemicals, and functional materials. The target molecule, N-(4-methoxybenzyl)-2-bromo-6-nitroaniline, incorporates several functionalities that make it a versatile building block. The secondary amine can be further functionalized, the nitro group can be reduced to an amine for subsequent reactions, and the bromo substituent provides a handle for cross-coupling reactions.

The primary challenge in the N-alkylation of 2-bromo-6-nitroaniline lies in the reduced nucleophilicity of the amino group. The presence of two strong electron-withdrawing groups, a nitro group and a bromine atom, significantly decreases the electron density on the nitrogen atom, rendering it a weak nucleophile.[1] Consequently, this reaction often requires forcing conditions, including the use of a suitable base and elevated temperatures, to proceed at a reasonable rate.[2] This guide presents a reliable protocol that addresses these challenges to afford the desired product in good yield.

Reaction Principle and Mechanism

The N-alkylation of 2-bromo-6-nitroaniline with 4-methoxybenzyl chloride proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride leaving group.

A base, such as potassium carbonate (K₂CO₃), is crucial for the success of this reaction. Its primary role is to deprotonate the aniline nitrogen, increasing its nucleophilicity and facilitating the initial nucleophilic attack. Furthermore, the base neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline or the product, which would otherwise halt the reaction.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is also critical. DMF effectively solvates the potassium carbonate and the intermediate ammonium salt, promoting the reaction rate.[2]

The overall reaction is depicted below:

Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of electron-deficient anilines.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplier
2-bromo-6-nitroaniline≥98%Commercially available
4-methoxybenzyl chloride≥98%Commercially available
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially available
Ethyl acetate (EtOAc)ACS gradeCommercially available
HexanesACS gradeCommercially available
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)Commercially available
Silica gel60 Å, 230-400 meshCommercially available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-nitroaniline (1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-bromo-6-nitroaniline.

  • Addition of Alkylating Agent: While stirring the suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8-12 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting aniline should be consumed, and a new, less polar spot corresponding to the N-alkylated product should appear.

Workup
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 hexanes:ethyl acetate) to isolate the desired N-(4-methoxybenzyl)-2-bromo-6-nitroaniline.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Characterization start Start reactants 1. Add 2-bromo-6-nitroaniline, K₂CO₃, and DMF start->reactants add_alkyl_halide 2. Add 4-methoxybenzyl chloride reactants->add_alkyl_halide heat 3. Heat at 80 °C for 8-12 h add_alkyl_halide->heat quench 4. Quench with water heat->quench extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with water and brine extract->wash dry 7. Dry and concentrate wash->dry purify 8. Flash Column Chromatography dry->purify product Product: N-(4-methoxybenzyl)-2-bromo-6-nitroaniline purify->product

Caption: A streamlined workflow for the synthesis of N-(4-methoxybenzyl)-2-bromo-6-nitroaniline.

Characterization of N-(4-methoxybenzyl)-2-bromo-6-nitroaniline

The structure and purity of the synthesized product should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of both aniline and benzyl rings, a singlet for the methoxy group, and a singlet or doublet for the benzylic methylene protons. The integration of these peaks should be consistent with the structure.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the aromatic, methoxy, and benzylic methylene carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₄H₁₃BrN₂O₃).
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and the symmetric and asymmetric stretching of the nitro group.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation 1. Incomplete reaction due to low nucleophilicity of the aniline. 2. Deactivation of the starting material by protonation. 3. Impure reagents or wet solvent.1. Increase the reaction temperature (e.g., to 100 °C) and/or reaction time. 2. Ensure an adequate amount of base (at least 2.0 equivalents) is used. 3. Use anhydrous solvent and high-purity reagents.
Formation of multiple products (observed by TLC) 1. N,N-dialkylation: The mono-alkylated product can undergo a second alkylation. 2. Side reactions: Impurities in the starting materials or solvent can lead to side products.1. Use a slight excess of the aniline (e.g., 1.2 equivalents) relative to the benzyl chloride to favor mono-alkylation.[2] 2. Ensure the purity of all reagents and solvents.
Difficulty in purification The product and starting material have similar polarities.Optimize the eluent system for flash chromatography. A shallow gradient may be necessary to achieve good separation.

Safety Precautions

  • 2-bromo-6-nitroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • 4-methoxybenzyl chloride: Lachrymator and corrosive. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.[1]

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of N-(4-methoxybenzyl)-2-bromo-6-nitroaniline. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. The provided troubleshooting guide and safety information further support the successful and safe execution of this synthetic procedure.

References

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (2023-02-01). (URL: [Link])

  • A Practical Procedure for Regioselective Bromin
  • 2-Bromo-6-nitroaniline | C6H5BrN2O2 | CID 11469989 - PubChem. (URL: [Link])

  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2025-08-06). (URL: [Link])

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. (URL: [Link])

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. (2023-02-02). (URL: [Link])

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. - ResearchGate. (URL: [Link])

  • (PDF) 2-Bromo-4-nitroaniline - ResearchGate. (URL: [Link])

  • Nickel Photoredox Dual–Catalyzed C– Alkylation of Nitroalkanes - Organic Syntheses. (2025-02-24). (URL: [Link])

  • Selective N-alkylation of aniline in the presence of zeolite catalysts - Google P
  • A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC - NIH. (URL: [Link])

  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium - ResearchGate. (2025-08-06). (URL: [Link])

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] Its broad utility is particularly evident in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is paramount.[1] This guide focuses on a substrate of significant interest: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline .

This molecule is a highly functionalized building block. The ortho-substituted aniline motif is a key structural element in numerous pharmacologically active compounds.[1] The substrate's architecture presents specific challenges and opportunities in cross-coupling chemistry:

  • Electron-Deficient Aryl Halide: The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom significantly modulates the electronic character of the C-Br bond. This electronic feature can facilitate the initial oxidative addition step of the catalytic cycle, but it can also introduce complexities.

  • Steric Hindrance: The two ortho substituents (nitro and a protected amine) create a sterically demanding environment around the reaction center, influencing the choice of catalyst and ligands.

  • Protected Amine Functionality: The aniline nitrogen is protected with a 4-methoxybenzyl (PMB) group. This is a critical strategic choice. Unprotected anilines, especially when ortho to the halide, can coordinate to the palladium catalyst, leading to inhibition or undesired side reactions. The PMB group serves as a robust shield, ensuring the reaction proceeds as intended.[4][5] It is stable under the basic conditions of the Suzuki coupling but can be selectively removed later in the synthetic sequence.[6]

This document provides a comprehensive protocol for the successful Suzuki-Miyaura coupling of this substrate, grounded in mechanistic principles and field-proven insights to empower researchers in their synthetic endeavors.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl bromide (our substrate). The palladium inserts itself into the carbon-bromine bond, forming a new Pd(II) complex. The electron-withdrawing nitro group on the substrate can make this step more favorable.

  • Transmetalation: For this step to occur, the organoboron species (boronic acid or ester) must be activated by a base.[9] The base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Trans->Product ArBr 2-Bromo-N-(PMB)-6-nitroaniline (Ar-Br) ArBr->OxAdd Boronic Boronic Acid (R-B(OH)₂) Boronic->Trans Base Base Base->Trans activates

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

This section outlines a robust, validated protocol for the Suzuki-Miyaura coupling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with a representative arylboronic acid.

Materials and Reagents
  • Substrate: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 eq)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 - 1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) OR PdCl₂(dppf)·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (Potassium carbonate, anhydrous powder) or K₃PO₄ (Potassium phosphate) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1 v/v). Ensure solvents are degassed.

  • Reaction Vessel: Schlenk flask or sealed reaction vial.

  • Inert Gas: Nitrogen (N₂) or Argon (Ar).

  • Work-up: Ethyl acetate, deionized water, brine.

  • Purification: Silica gel for column chromatography.

Step-by-Step Experimental Workflow

Rationale: The sequence of operations is designed to create an oxygen-free environment to protect the Pd(0) catalyst from oxidation and to ensure all components are well-mixed for an efficient reaction.

  • Vessel Preparation: Dry the reaction vessel (e.g., a 25 mL Schlenk flask with a magnetic stir bar) in an oven and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Addition of Solids: To the flask, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inert Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times. This step is critical to remove any residual oxygen.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the degassed solvent (e.g., 1,4-Dioxane, to a concentration of ~0.1 M).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Workflow Experimental Workflow A 1. Prepare Vessel (Dry, Inert Atmosphere) B 2. Add Solids (Substrate, Boronic Acid, Base) A->B C 3. Purge with Inert Gas (Evacuate/Backfill x3) B->C D 4. Add Catalyst & Degassed Solvent C->D E 5. Heat & Stir (80-100 °C, 4-12h) D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Work-up (Cool, Dilute, Filter, Extract, Dry) F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I

Caption: Step-by-step workflow for the Suzuki coupling experiment.

Parameter Optimization and Data

Achieving optimal yields requires careful consideration of reaction parameters. For challenging substrates, screening different catalysts, ligands, bases, and solvents is often necessary.[10][11][12]

Key Parameter Selection Rationale
  • Catalyst/Ligand: While Pd(PPh₃)₄ is a workhorse, electron-deficient substrates or those prone to steric hindrance often benefit from catalysts with more electron-rich and bulky ligands, such as those incorporating dppf (1,1'-Bis(diphenylphosphino)ferrocene) or biarylphosphines (e.g., BrettPhos).[13] These ligands promote the reductive elimination step and stabilize the active catalytic species.

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially for less reactive boronic acids. The base's solubility and physical form (e.g., finely powdered) can also impact reaction rates.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or DMF are commonly used. For some systems, a biphasic mixture like Toluene/Water can be advantageous, where the aqueous phase helps to dissolve the base and facilitate the formation of the active boronate species.

Representative Coupling Data

The following table provides expected outcomes for the coupling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with various boronic acids under optimized conditions. Yields are illustrative and may vary based on specific reaction scale and purity of reagents.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane9085-95
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Toluene/H₂O10080-90
33-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane9075-85
44-Acetylphenylboronic acidPdCl₂(dppf)K₃PO₄DME8570-80

Post-Reaction: PMB Deprotection Protocol

For applications requiring the free aniline, the PMB group can be readily cleaved under acidic conditions.

  • Procedure: Dissolve the PMB-protected product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.[6] Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Poor quality of boronic acid.4. Base is not strong enough.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure rigorous degassing (sparge with Ar for 20-30 min).3. Use fresh boronic acid; consider using the corresponding pinacol ester.4. Switch to a stronger base (K₃PO₄ or Cs₂CO₃).
Formation of Side Products 1. Homocoupling of the boronic acid.2. Protodeborylation (boronic acid replaced by H).3. Debromination of starting material.1. Use a slight excess (1.2 eq) of boronic acid, not more.2. Ensure the reaction is strictly anhydrous (if not using an aqueous system).3. Lower reaction temperature; use a more active catalyst to promote cross-coupling over side reactions.
Difficult Purification 1. Residual palladium catalyst.2. Co-elution with starting materials or byproducts.1. Ensure filtration through Celite is performed during work-up.2. Optimize the chromatography gradient; consider a different solvent system.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a highly effective transformation for synthesizing valuable biaryl structures. Success hinges on a rational understanding of the catalytic cycle and careful control of the reaction environment. The strategic use of the PMB protecting group is key to preventing catalyst inhibition by the aniline nitrogen. By employing robust, oxygen-free techniques and selecting an appropriate catalyst-base system, researchers can reliably access a diverse range of coupled products, paving the way for further discoveries in medicinal chemistry and materials science.[14]

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2014).
  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • p-Methoxybenzyl (PMB) Protective Group. (2014).
  • Optimization of the reaction conditions for Suzuki coupling reaction.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Optimization of reaction conditions for Suzuki coupling 1.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
  • PMB Protection - Common Conditions. organic-chemistry.org.
  • Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube.

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The Strategic Utility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the role of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline as a pivotal precursor in the synthesis of complex heterocyclic scaffolds. The strategic placement of its functional groups—a reactive bromine atom, a reducible nitro group, and a cleavable N-(4-methoxybenzyl) protecting group—offers a versatile platform for constructing pharmaceutically relevant cores such as benzimidazoles and quinoxalines. This document provides a comprehensive overview of its synthesis, characterization, and application, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in medicinal chemistry and drug development.

Introduction: A Precursor of Strategic Importance

The quest for novel therapeutic agents is intrinsically linked to the development of efficient and versatile methods for synthesizing complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals. 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (CAS 1215205-09-6) has emerged as a valuable, yet under-documented, precursor in this endeavor.[1] Its structure is a testament to deliberate molecular design, offering a pre-functionalized aromatic ring poised for sequential, regioselective transformations.

The strategic value of this precursor lies in the orthogonal reactivity of its key functionalities:

  • The ortho-bromo-nitroaniline motif is a classical arrangement for intramolecular cyclization reactions. The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions or act as a leaving group in nucleophilic aromatic substitution.

  • The nitro group serves as a masked amino group, which can be unmasked under reductive conditions to an amine, enabling subsequent cyclization to form five- or six-membered rings.

  • The N-(4-methoxybenzyl) (PMB) group is a robust protecting group for the secondary amine, preventing unwanted side reactions. Crucially, it can be cleaved under specific acidic or oxidative conditions, providing another layer of synthetic flexibility.[1][2]

This guide will provide detailed protocols for the synthesis of this precursor and its subsequent elaboration into valuable heterocyclic systems, supported by mechanistic rationale and data.

Synthesis of the Precursor: A Two-Step Approach

Step 1: Synthesis of 2-Bromo-6-nitroaniline

The initial step involves the regioselective bromination of 2-nitroaniline. The use of N-bromosuccinimide (NBS) in acetic acid is a common and effective method for this transformation.[3]

Protocol 2.1: Bromination of 2-Nitroaniline

Parameter Value Notes
Reactants 2-Nitroaniline (1.0 eq), N-Bromosuccinimide (1.0 eq)
Solvent Acetic Acid
Temperature 35-45 °C
Time 3 hours
Work-up Aqueous quench, filtration
Purification Recrystallization from ethanol
Typical Yield ~70-80% (for related bromo-nitroanilines)[3]

Detailed Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Add N-bromosuccinimide (1.0 eq) portion-wise over 30 minutes, maintaining the temperature between 35-45 °C.

  • Stir the reaction mixture at this temperature for 3 hours.

  • After completion, cool the mixture to room temperature and pour it into cold water with vigorous stirring.

  • Collect the resulting precipitate by filtration and wash thoroughly with water.

  • Recrystallize the crude product from 80% ethanol to yield 2-bromo-6-nitroaniline as a crystalline solid.[3]

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

The second step involves the protection of the amino group of 2-bromo-6-nitroaniline with a 4-methoxybenzyl (PMB) group. This is typically achieved via an SN2 reaction using 4-methoxybenzyl chloride in the presence of a suitable base.

Protocol 2.2: N-(4-Methoxybenzyl) Protection

Parameter Value Notes
Reactants 2-Bromo-6-nitroaniline (1.0 eq), 4-Methoxybenzyl chloride (1.1 eq)
Base K₂CO₃ (2.0 eq) or NaH (1.2 eq)
Solvent Anhydrous DMF or Acetonitrile
Temperature 60 °C
Time 4-6 hours
Work-up Aqueous quench, extraction
Purification Column chromatography

Detailed Procedure:

  • To a solution of 2-bromo-6-nitroaniline (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Characterization Data (Expected):

  • Molecular Formula: C₁₄H₁₃BrN₂O₃[4]

  • Molecular Weight: 337.17 g/mol [4]

  • Appearance: Yellow to orange solid

  • ¹H NMR and ¹³C NMR data would be consistent with the proposed structure.

Application in Heterocyclic Synthesis

The strategic arrangement of functional groups in 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline allows for its divergent conversion into various heterocyclic systems. Here, we detail the protocols for the synthesis of benzimidazoles and quinoxalines.

Synthesis of Benzimidazoles

The synthesis of a benzimidazole core from the precursor involves a three-step sequence: reduction of the nitro group, cyclization with a one-carbon synthon, and optional deprotection of the PMB group.

G A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline B N¹-(4-Methoxybenzyl)-3-bromobenzene-1,2-diamine A->B Nitro Reduction (e.g., Fe/HCl, SnCl₂) D N-(4-Methoxybenzyl)-bromobenzimidazole B->D Cyclization C Aldehyde or Formic Acid C->D E Bromobenzimidazole D->E PMB Deprotection (e.g., TFA) G A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline B N¹-(4-Methoxybenzyl)-3-bromobenzene-1,2-diamine A->B Nitro Reduction (e.g., Fe/HCl, SnCl₂) D Bromo-N-(4-methoxybenzyl)quinoxaline B->D Condensation C 1,2-Dicarbonyl Compound (e.g., glyoxal, benzil) C->D E Further Functionalization (e.g., Suzuki Coupling) D->E Cross-Coupling

Sources

palladium-catalyzed cross-coupling with 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions using the challenging substrate, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and adaptable.

Strategic Overview: Navigating a Challenging Substrate

The synthetic utility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline lies in its potential as a scaffold for complex molecules, particularly in pharmaceutical development where substituted anilines are prevalent structural motifs.[1][2][3] However, this substrate presents a confluence of steric and electronic challenges that can impede standard cross-coupling protocols.

  • Steric Hindrance: The bromine atom is flanked by two bulky ortho substituents: a nitro group and a large N-(4-methoxybenzyl) protecting group. This steric congestion significantly hinders the initial oxidative addition of the palladium catalyst to the carbon-bromine bond, a frequently rate-limiting step in the catalytic cycle.[4][5][6]

  • Electronic Deactivation: The potent electron-withdrawing nature of the ortho-nitro group reduces the electron density of the aromatic ring. This deactivation makes the C-Br bond less susceptible to cleavage by the electron-rich Pd(0) catalyst.[7] While direct activation of Ar–NO₂ bonds has been a subject of recent research, our focus here is the selective functionalization of the Ar-Br bond.[8][9][10][11]

Overcoming these obstacles requires a carefully considered selection of catalyst systems, particularly the ancillary ligands that coordinate to the palladium center. Modern, sophisticated ligands are not merely spectators; they are crucial for accelerating the key mechanistic steps and enabling reactions that would otherwise fail.[12][13]

The Palladium Cross-Coupling Catalytic Cycle: A Mechanistic Framework

All palladium-catalyzed cross-coupling reactions discussed herein operate through a similar catalytic cycle, which begins with a Pd(0) species and is regenerated at the end of each productive turnover.[14][15] Understanding this cycle is paramount to troubleshooting and optimizing reactions.

The three fundamental steps are:

  • Oxidative Addition: The active LₙPd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is typically the most challenging and rate-determining step for sterically hindered and electron-deficient substrates.

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner displaces the halide on the palladium center. For Suzuki-Miyaura couplings, this involves the transfer of an organic group from a boron reagent.[15] For Buchwald-Hartwig aminations, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[2][14]

  • Reductive Elimination: The two organic fragments coupled on the Pd(II) center are expelled as the final product, regenerating the active Pd(0) catalyst. This step is often accelerated by bulky, electron-rich ligands.[15][16]

Palladium_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)ₙ OxAdd->PdII_Aryl Transmetal Transmetalation / Amine Coordination PdII_Aryl->Transmetal R-B(OH)₂ or R₂NH PdII_Coupling Ar-Pd(II)-Nu(L)ₙ Transmetal->PdII_Coupling ReductElim Reductive Elimination PdII_Coupling->ReductElim Product (Ar-Nu) Formed ReductElim->Pd0 Catalyst Regenerated

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Causality in Component Selection: The Key to Success

For a substrate like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, off-the-shelf catalysts like Pd(PPh₃)₄ are unlikely to provide satisfactory results. The choice of ligand is the most critical parameter.

Ligand Selection:

  • Rationale: To overcome the high activation barrier for oxidative addition and promote the final reductive elimination, the ligand must be both sterically bulky and highly electron-donating.

    • Bulky Biarylphosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and BrettPhos are designed for challenging substrates.[7] Their bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their electron-rich nature accelerates both oxidative addition and reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at elevated temperatures, and their strong electron-donating ability makes them highly effective for activating unreactive C-Cl and C-Br bonds.[6][8]

Palladium Precatalyst Selection:

  • Rationale: Using air-stable, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the reliable and reproducible formation of the active Pd(0) species in solution, leading to more consistent results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]

Base and Solvent Selection:

  • Rationale: The base plays a crucial role, particularly in Suzuki and Buchwald-Hartwig reactions. For Suzuki couplings, a base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is necessary to deprotonate the amine coupling partner.[7] The solvent must be anhydrous and capable of solubilizing all components; ethereal solvents like dioxane or THF, or aromatic solvents like toluene, are common choices.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol is designed for coupling 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with various aryl- or vinylboronic acids or their esters. The Suzuki-Miyaura reaction is highly valued for its functional group tolerance and the generally low toxicity of boron reagents.[2][15]

Experimental_Workflow Typical Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Glassware setup Assemble under Inert Atmosphere (N₂/Ar) reagents->setup addition Add Solvent & Reagents setup->addition heating Heat to Desired Temperature addition->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for cross-coupling experiments.

Step-by-Step Methodology:

  • Glassware Preparation: A Schlenk flask or reaction vial equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the amount of Pd).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, concentration ~0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides to form valuable arylalkyne structures.[17][18] This reaction typically requires a copper(I) co-catalyst, although copper-free methods exist.[18][19] Given the potential for the free amine in the substrate to coordinate to copper, careful optimization is key.

Step-by-Step Methodology:

  • Glassware Preparation: Use a flame-dried Schlenk flask as described for the Suzuki coupling.

  • Reagent and Catalyst Addition: To the flask, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Solvent and Amine Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.2–1.5 equiv) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0–3.0 equiv). The amine serves as both the base and often as a solvent.

  • Reaction: Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid (2–12 hours). Monitor by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Purification: Wash the organic phase with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing C-N bonds.[2][20] For this substrate, it would be used to couple it with another primary or secondary amine, leading to a diaminobenzene derivative. This requires a strong, non-nucleophilic base and a specialized ligand system.[2][14][21]

Step-by-Step Methodology:

  • Glassware Preparation: Rigorously exclude air and moisture using a glovebox or Schlenk line techniques.

  • Reagent Addition: To a reaction vial in a glovebox, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 equiv), the desired amine coupling partner (1.2–1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5–2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or tert-amyl alcohol).

  • Reaction: Seal the vial and heat to 90–120 °C with stirring. Monitor for completion (8–24 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Summary of Recommended Conditions & Troubleshooting

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Pd Source XPhos Pd G3 (1-3 mol%)Pd(PPh₃)₂Cl₂ (2-5 mol%)BrettPhos Pd G3 (1-3 mol%)
Ligand XPhos (if not using precatalyst)PPh₃ (in precatalyst)BrettPhos (in precatalyst)
Co-Catalyst NoneCuI (1-3 mol%)None
Base K₃PO₄, Cs₂CO₃ (2-3 equiv)TEA, DIPEA (2-3 equiv)NaOtBu, LHMDS (1.5-2 equiv)
Solvent Dioxane, TolueneTHF, DMFToluene, t-amyl alcohol
Temperature 80–110 °C25–60 °C90–120 °C

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Cause: Inefficient oxidative addition or catalyst decomposition.

    • Solution: Increase catalyst loading. Switch to a more electron-rich and bulky ligand (e.g., from XPhos to the even bulkier BrettPhos). Ensure rigorously anhydrous and oxygen-free conditions.

  • Formation of Protodebrominated Side Product (Ar-H):

    • Cause: A competitive pathway where the aryl-palladium intermediate reacts with trace water or other proton sources.

    • Solution: Use scrupulously dried reagents and solvents. Use a stronger base in Suzuki reactions to accelerate the desired transmetalation.

  • Homocoupling of Coupling Partner (e.g., R-R):

    • Cause: (Sonogashira) Glaser coupling side reaction. (Suzuki) Oxidative homocoupling of boronic acid.

    • Solution: For Sonogashira, ensure the reaction is oxygen-free. For Suzuki, ensure slow addition of the boronic acid or use a weaker base if possible.

The Role of the N-(4-methoxybenzyl) Protecting Group

The 4-methoxybenzyl (PMB) group is a versatile protecting group for amines.[22] It is generally stable to the basic and mildly heated conditions of most cross-coupling reactions. However, it can be cleaved under strongly acidic conditions (e.g., with trifluoroacetic acid) or oxidative conditions (using DDQ or CAN), providing an orthogonal deprotection strategy after the desired C-C or C-N bond has been formed.[23][24][25]

References

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). Retrieved from [Link]

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 30045-30049.
  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2005). Molecules, 10(12), 1475-1481.
  • Nara, H., & Fujioka, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3137-3149.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Israel Journal of Chemistry, 55(8), 847-863.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2010). Tetrahedron Letters, 51(3), 534-537.
  • Wuts, P. G. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834-859.
  • Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Ligand Effect. (2020). ChemRxiv.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2016). Bioorganic & Medicinal Chemistry, 24(16), 3586-3596.
  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (2018).
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
  • Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. (2026). Journal of the American Chemical Society.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2007). The Journal of Organic Chemistry, 72(19), 7116-7127.
  • p-Methoxybenzyl (PMB) Protective Group. (2014).
  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2018).
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (2019).
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2011). Applied Organometallic Chemistry, 25(11), 808-813.
  • Sonogashira coupling. (2019). Retrieved from [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. (2020). Apollo - University of Cambridge Repository.
  • Photoredox catalysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2021). Chemistry LibreTexts.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2012). The Journal of Organic Chemistry, 77(5), 2304-2315.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Letters, 14(16), 4250-4253.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2012). Molecules, 17(10), 11688-11703.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application Note: A Guide to the Strategic Functionalization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the strategic modification of aromatic scaffolds is a cornerstone of innovation. 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline emerges as a particularly valuable synthetic intermediate due to its unique arrangement of functional groups. The presence of a reactive bromo substituent, a strongly electron-withdrawing nitro group, and a protected amine provides a platform for diverse and regioselective chemical transformations.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the bromo group in this molecule. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into optimizing these transformations. The strategies discussed herein are designed to empower the synthesis of a wide array of complex molecular architectures, paving the way for new discoveries.

Core Concepts: Navigating the Electronic and Steric Landscape

The reactivity of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is governed by a delicate interplay of electronic and steric factors. A thorough understanding of these influences is paramount for successful synthetic outcomes.

  • Electronic Effects of the Ortho-Nitro Group : The nitro group at the 6-position is a powerful electron-withdrawing group, exerting a strong -I (inductive) and -R (resonance) effect. This significantly decreases the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by a transition metal catalyst, a key step in many cross-coupling reactions.[2][3][4] Furthermore, the electron-deficient nature of the ring activates it towards nucleophilic aromatic substitution (SNAr).[5]

  • Steric Hindrance : The N-(4-methoxybenzyl) group, while serving as a useful protecting group for the aniline nitrogen, introduces considerable steric bulk in the vicinity of the bromo substituent. This steric hindrance can influence the approach of bulky catalysts and coupling partners, potentially affecting reaction rates and yields. The choice of appropriate ligands in cross-coupling reactions is therefore critical to mitigate these steric challenges.

  • The Role of the N-(4-methoxybenzyl) Protecting Group : The 4-methoxybenzyl (PMB) group is a widely used protecting group for amines. Its stability under various reaction conditions and the multiple options for its cleavage (e.g., oxidative or acidic conditions) add to the synthetic utility of the parent molecule.[6][7][8][9][10]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C and C-heteroatom bonds. The electron-deficient nature of the C-Br bond in 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[11][12] For substrates like 2-bromo-6-nitroaniline derivatives, this reaction can be particularly efficient.[13][14][15]

Workflow for Suzuki-Miyaura Coupling

sub Substrate (2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline) reagents Combine Reagents sub->reagents boronic Boronic Acid/Ester boronic->reagents pd_cat Pd Catalyst (e.g., Pd(OAc)2) pd_cat->reagents ligand Ligand (e.g., SPhos) ligand->reagents base Base (e.g., K3PO4) base->reagents solvent Solvent (e.g., Toluene/H2O) solvent->reagents reaction Heat under Inert Atmosphere (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Coupled Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Preparation : To an oven-dried Schlenk tube, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and SPhos (2 mol%).

  • Atmosphere Control : Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition : Add degassed toluene (5 mL) and water (0.5 mL) via syringe. Finally, add palladium(II) acetate (Pd(OAc)₂, 1 mol%).

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9080-90
4-Cyanophenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Toluene/H₂O10075-85
Methylboronic acidPd(PCy₃)₂K₃PO₄THF/H₂O8060-70
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[16][17][18][19][20] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanism of the Sonogashira Coupling

pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Br(L2) pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_alkyne Cu-C≡CR cu_alkyne->pd_complex cu_x Cu-X cu_alkyne->cu_x cu_x->cu_alkyne arbr Ar-Br arbr->pd0 alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base base->alkyne

Caption: Catalytic cycles of the Sonogashira coupling.

Protocol 2: Sonogashira Coupling with Phenylacetylene

  • Reagent Preparation : In a Schlenk tube, dissolve 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 mmol, 1.0 equiv) in degassed triethylamine (5 mL).

  • Catalyst Addition : Add Pd(PPh₃)₄ (2 mol%) and copper(I) iodide (CuI, 1 mol%) to the solution.

  • Atmosphere Control : Subject the mixture to a brief vacuum/argon cycle.

  • Alkyne Addition : Add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction : Stir the reaction mixture at 60 °C for 6-12 hours under an argon atmosphere. Monitor completion by TLC.

  • Workup : After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.

AlkynePd CatalystCo-catalystBase/SolventTemp (°C)Typical Yield (%)
TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuIEt₃N / THF5090-98
1-HexynePd(OAc)₂ / PPh₃CuIDiisopropylamine6085-95
Propargyl alcoholPd(dppf)Cl₂CuIEt₃N / DMF7070-80
Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a C-C bond, providing access to substituted olefins.[21][22][23][24][25] The strong electron-withdrawing nature of the nitro group can promote this reaction.

Protocol 3: Heck Reaction with Styrene

  • Reagent Preparation : To a sealable reaction vessel, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 mmol, 1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

  • Atmosphere Control : Purge the vessel with argon.

  • Solvent and Reagent Addition : Add anhydrous N,N-dimethylformamide (DMF, 5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).

  • Reaction : Seal the vessel and heat in an oil bath at 110 °C for 18 hours.

  • Workup : Cool to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine.

  • Purification : Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

AlkeneCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF11080-90
AcrylonitrilePd(OAc)₂NaOAcDMA12075-85
4-VinylpyridineHerrmann's catalystK₂CO₃NMP13065-75

Nucleophilic Aromatic Substitution (SNAr)

The significant electron deficiency of the aromatic ring, enhanced by the ortho-nitro group, allows for functionalization via nucleophilic aromatic substitution (SNAr), where the bromo group acts as a leaving group.[26] This method is particularly useful for introducing heteroatom nucleophiles.

Protocol 4: SNAr with Sodium Methoxide

  • Reaction Setup : In a round-bottom flask, dissolve 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 mmol, 1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Nucleophile Addition : Add sodium methoxide (2.0 mmol, 2.0 equiv) in one portion.

  • Reaction : Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC.

  • Workup : Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extraction and Purification : Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield 2-Methoxy-N-(4-methoxybenzyl)-6-nitroaniline.

Post-Functionalization: Deprotection of the N-(4-methoxybenzyl) Group

After successful functionalization at the bromo position, the N-(4-methoxybenzyl) group can be removed to liberate the free amine, which can then be used in subsequent synthetic steps. Acid-catalyzed cleavage is a common and effective method.

Protocol 5: Acidic Cleavage of the PMB Group

  • Reaction Setup : Dissolve the N-(4-methoxybenzyl) protected compound (1.0 mmol) in dichloromethane (5 mL).

  • Acid Addition : Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup : Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction and Purification : Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the deprotected aniline.

Characterization of Products

The successful synthesis of the functionalized products should be confirmed by standard analytical techniques. Below are the expected spectroscopic data for a representative product, N-(4-methoxybenzyl)-6-nitro-2-phenylaniline, obtained from the Suzuki-Miyaura coupling in Protocol 1.

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.0-7.2 (m, aromatic protons), 6.90 (d, J=8.8 Hz, 2H, PMB protons), 4.40 (d, J=5.6 Hz, 2H, CH₂), 3.80 (s, 3H, OCH₃), ~6.0 (br s, 1H, NH).

  • ¹³C NMR (101 MHz, CDCl₃) : δ ~159.0, 148.0, 140.0, 135.0, 131.0, 129.5, 129.0, 128.5, 128.0, 125.0, 120.0, 114.0 (aromatic carbons), 55.3 (OCH₃), 47.5 (CH₂).

  • IR (ATR, cm⁻¹) : 3400 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1580, 1490 (aromatic C=C stretch), 1520, 1340 (N-O stretch of NO₂), 1250 (C-O stretch).

  • High-Resolution Mass Spectrometry (HRMS-ESI) : Calculated mass for the [M+H]⁺ ion should be confirmed to within 5 ppm.

Conclusion

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a highly adaptable building block for complex molecule synthesis. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the selective and efficient functionalization of its bromo group. This guide provides a robust framework of protocols and mechanistic insights to facilitate the exploration of this molecule's vast synthetic potential. By understanding the underlying principles of its reactivity, researchers can confidently employ this intermediate to construct novel compounds for a wide range of applications in science and technology.

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. Available at: [Link]

  • 2-Bromo-4-nitroaniline - ResearchGate. Available at: [Link]

  • Mastering 2-Bromo-6-nitroaniline Synthesis for Efficient Organic Chemistry. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - NIH. Available at: [Link]

  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed - NIH. Available at: [Link]

  • The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a - ResearchGate. Available at: [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. Available at: [Link]

  • Full article: Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies - Taylor & Francis. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]

  • A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols - American Chemical Society. Available at: [Link]

  • Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene | Journal of the American Chemical Society. Available at: [Link]

  • The Suzuki reaction of 2,4,6-tribromoaniline with aryl boronic acids a - ResearchGate. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • US5466871A - Process for preparing nitroaniline derivatives - Google Patents.
  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]

  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - RSC Publishing. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available at: [Link]

  • Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC - NIH. Available at: [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. Available at: [Link]

  • Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? - Quora. Available at: [Link]

  • CAS No : 59255-95-7 | Product Name : 2-Bromo-6-nitroaniline | Pharmaffiliates. Available at: [Link]

  • Sonogashira Synthesis of New Porous Aromatic Framework-Entrapped Palladium Nanoparticles as Heterogeneous Catalysts for Suzuki–Miyaura Cross-Coupling | ACS Applied Materials & Interfaces. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC. Available at: [Link]

  • 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem. Available at: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH - ResearchGate. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. Available at: [Link]

  • 2-Bromo-4-nitroaniline - PMC. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical modification of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of the bromo, nitro, and N-(4-methoxybenzyl) groups offers multiple avenues for derivatization, enabling the generation of diverse chemical libraries for drug discovery programs. This guide details robust protocols for palladium-catalyzed cross-coupling reactions and reductive cyclization to form benzimidazole derivatives, foundational strategies in modern medicinal chemistry. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design.

Introduction: The Strategic Value of the 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Scaffold

The 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline scaffold is a valuable starting material in medicinal chemistry due to its inherent structural features that allow for systematic chemical exploration. The ortho-bromo-nitroaniline core provides two key reactive sites: the bromine atom, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the nitro group, which can be reduced to an amine, setting the stage for subsequent cyclization or functionalization. The N-(4-methoxybenzyl) group serves as a common protecting group for the aniline nitrogen, which can be readily removed under acidic conditions if desired.

The derivatization of this scaffold allows for the introduction of a wide range of substituents, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the strategic placement of functional groups can facilitate interactions with biological targets, making this scaffold a promising starting point for the development of new therapeutic agents. Nitro-containing compounds, in particular, have a rich history in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1]

Derivatization Strategies and Protocols

This section outlines two primary and highly effective strategies for the derivatization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline: Palladium-Catalyzed Cross-Coupling Reactions and Reductive Cyclization to form Benzimidazoles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The bromine atom on the 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline scaffold is an excellent handle for such transformations, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used in pharmaceutical and fine chemical industries due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their esters.[2]

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with Phenylboronic Acid

Objective: To synthesize N-(4-methoxybenzyl)-6-nitro-2-phenylaniline.

Materials:

ReagentFormulaMWAmount (mmol)Eq.
2-Bromo-N-(4-methoxybenzyl)-6-nitroanilineC₁₄H₁₃BrN₂O₃353.171.01.0
Phenylboronic AcidC₆H₇BO₂121.931.51.5
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.050.05
Sodium Carbonate (2M aqueous solution)Na₂CO₃105.993.03.0
TolueneC₇H₈92.14--
EthanolC₂H₅OH46.07--

Procedure:

  • To an oven-dried Schlenk flask, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 mmol), phenylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and ethanol (2 mL) to the flask, followed by the 2M aqueous solution of sodium carbonate (1.5 mL, 3.0 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Causality and Self-Validation: The use of a phosphine ligand like triphenylphosphine (in Pd(PPh₃)₄) is crucial for the catalytic cycle, facilitating the oxidative addition and reductive elimination steps. The aqueous base is essential for the transmetalation step. Monitoring by TLC allows for the determination of the reaction endpoint, ensuring complete consumption of the starting material and preventing the formation of byproducts due to prolonged heating.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline E N-(4-methoxybenzyl)-6-nitro-2-phenylaniline A->E Suzuki-Miyaura Coupling B Phenylboronic Acid B->E C Pd(PPh₃)₄ C->E Catalyst D Na₂CO₃ (Base) D->E Base

Figure 1: Suzuki-Miyaura Coupling Workflow.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing arylamines, which are prevalent in many biologically active compounds.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline with Morpholine

Objective: To synthesize 4-(2-(N-(4-methoxybenzyl)amino)-3-nitrophenyl)morpholine.

Materials:

ReagentFormulaMWAmount (mmol)Eq.
2-Bromo-N-(4-methoxybenzyl)-6-nitroanilineC₁₄H₁₃BrN₂O₃353.171.01.0
MorpholineC₄H₉NO87.121.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.020.02
XantphosC₃₉H₃₂OP₂578.620.040.04
Sodium tert-butoxideC₄H₉NaO96.101.41.4
TolueneC₇H₈92.14--

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 mmol) to the tube.

  • Remove the tube from the glovebox and add toluene (10 mL) and morpholine (1.2 mmol) under an inert atmosphere.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Causality and Self-Validation: The choice of a bulky electron-rich ligand like Xantphos is critical for promoting the reductive elimination step and preventing β-hydride elimination. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile. The inert atmosphere is essential to prevent the oxidation of the palladium catalyst.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline E 4-(2-(N-(4-methoxybenzyl)amino)-3-nitrophenyl)morpholine A->E Buchwald-Hartwig Amination B Morpholine B->E C Pd₂(dba)₃ / Xantphos C->E Catalyst D NaOtBu (Base) D->E Base

Figure 2: Buchwald-Hartwig Amination Workflow.

Reductive Cyclization for Benzimidazole Synthesis

The synthesis of benzimidazoles is a cornerstone of medicinal chemistry, as this heterocyclic motif is present in numerous FDA-approved drugs.[4] A common and efficient method for constructing the benzimidazole core involves the reduction of an ortho-nitroaniline to the corresponding diamine, followed by cyclization with an aldehyde or carboxylic acid derivative.[5][6]

Protocol 3: One-Pot Reductive Cyclization to form a Benzimidazole Derivative

Objective: To synthesize 1-(4-methoxybenzyl)-7-bromo-1H-benzo[d]imidazol-4-amine.

Materials:

ReagentFormulaMWAmount (mmol)Eq.
2-Bromo-N-(4-methoxybenzyl)-6-nitroanilineC₁₄H₁₃BrN₂O₃353.171.01.0
Iron PowderFe55.855.05.0
Ammonium ChlorideNH₄Cl53.495.05.0
EthanolC₂H₅OH46.07--
WaterH₂O18.02--
Triethyl orthoformateC₇H₁₆O₃148.202.02.0

Procedure:

  • To a round-bottom flask, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).

  • Add a mixture of ethanol (15 mL) and water (5 mL).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-3 hours, monitoring the reduction of the nitro group by TLC.

  • Once the reduction is complete, add triethyl orthoformate (2.0 mmol) to the reaction mixture.

  • Continue to reflux for an additional 4-6 hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Self-Validation: The use of iron powder in the presence of ammonium chloride is a classic and effective method for the reduction of aromatic nitro groups. The in-situ generation of the diamine allows for a one-pot cyclization with triethyl orthoformate, which serves as a source of formic acid for the cyclization, improving the overall efficiency of the process.

Reductive_Cyclization A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline B Intermediate Diamine A->B Reduction (Fe / NH₄Cl) C 1-(4-methoxybenzyl)-7-bromo-1H-benzo[d]imidazol-4-amine B->C Cyclization (Triethyl orthoformate)

Figure 3: Reductive Cyclization to Benzimidazole.

Conclusion

The derivatization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline provides a flexible and powerful platform for the generation of novel chemical entities in medicinal chemistry. The protocols detailed in this guide for palladium-catalyzed cross-coupling and reductive cyclization represent robust and well-established methods for exploring the chemical space around this versatile scaffold. By understanding the underlying principles of these reactions, researchers can effectively design and synthesize libraries of compounds for biological screening, ultimately contributing to the discovery of new therapeutic agents.

References

  • Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. PubMed.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. PMC - PubMed Central.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Application Notes and Protocols for the Derivatization of 2,6-Dibromo-4-nitroaniline in Medicinal Chemistry. Benchchem.
  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH.
  • Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl...

Sources

Application Notes and Protocols: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers: Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there are currently no established or published applications of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline specifically within the field of materials science. The search for synthesis protocols, material properties, or experimental use-cases for this particular compound in areas such as organic electronics, polymer science, or nonlinear optics has yielded no specific results.

The information that is available pertains to structurally related, but distinct, precursor molecules. While these related compounds offer a glimpse into the potential reactivity and functional utility of the bromo-nitroaniline chemical class, it is crucial to underscore that their applications cannot be directly and accurately extrapolated to the title compound without dedicated experimental validation.

This document, therefore, serves not as a guide to existing applications, but as a foundational resource. It provides a scientific rationale for potential research directions based on the known roles of its constituent chemical motifs. The protocols and applications described below are based on analogous, well-documented compounds and are presented to inspire and guide future research into the properties and potential of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Part 1: Rationale for Potential Applications

The molecular architecture of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline suggests its potential utility as a versatile synthetic intermediate for advanced functional materials. Its structure combines several key features:

  • A Substituted Nitroaniline Core: Nitroaniline derivatives are well-established precursors in materials chemistry. The electron-withdrawing nitro group and the electron-donating amino group create a "push-pull" system, which is a common feature in molecules designed for nonlinear optical (NLO) applications.[1][2] The specific substitution pattern can influence molecular packing and electronic properties.

  • Bromine Substituent: The bromine atom is a reactive site, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward extension of the molecule's π-conjugated system, a fundamental strategy in the design of organic semiconductors and dyes.

  • N-(4-methoxybenzyl) Group: This bulky substituent can significantly influence the molecule's solubility, thermal stability, and solid-state morphology (crystallinity vs. amorphous nature). These are critical parameters in the processability of materials for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Based on these structural features, we hypothesize two primary areas of application for dedicated research and development.

Hypothesized Application Areas:

  • Precursor for Azo Dyes and Functional Colorants: The primary amino group can be readily diazotized and coupled with other aromatic compounds to synthesize azo dyes.[3][4] The substituents on the ring would modulate the resulting dye's color and properties (e.g., thermal stability, lightfastness).

  • Building Block for Organic Electronic Materials: Through cross-coupling reactions at the bromine position, the molecule could be incorporated into larger conjugated systems for potential use as semiconductors or in NLO materials.

Part 2: Physicochemical Properties and Safety Data

A summary of basic properties for a closely related precursor, 2-Bromo-4-nitroaniline , is provided for reference. It is imperative for researchers to determine these properties experimentally for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

PropertyValue (for 2-Bromo-4-nitroaniline)Reference
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Appearance White to Yellow to Green powder/crystal
Melting Point 104.0 to 108.0 °C
Storage Room Temperature, in a cool, dark place (<15°C)

Safety & Handling (General for Bromo-Nitroanilines):

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product.

Part 3: Protocols Based on Analogous Compounds

The following protocols are adapted from established procedures for structurally similar molecules. They should be considered starting points for the investigation of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline and will require optimization.

Protocol 1: Synthesis of an Azo Dye via Diazotization-Coupling (Hypothetical)

This protocol outlines a potential pathway to synthesize an azo dye, a common application for nitroanilines.[3]

Objective: To explore the reactivity of the amine group and create a novel chromophore.

Workflow Diagram:

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Workup A 2-Bromo-N-(4-methoxybenzyl) -6-nitroaniline in Acid C Diazonium Salt Intermediate (Unstable, use in situ) A->C Add dropwise B Sodium Nitrite (NaNO₂) Solution (0-5 °C) B->C E Azo Dye Product C->E Add to coupling agent solution D Coupling Agent (e.g., N,N-dimethylaniline) D->E F Filtration & Washing E->F G Drying F->G H Purification (Recrystallization/Chromatography) G->H

Caption: Hypothetical workflow for azo dye synthesis.

Materials & Reagents:

  • 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Coupling agent (e.g., N,N-dimethylaniline, 2-naphthol)

  • Sodium acetate or Sodium hydroxide for pH adjustment

  • Ice

  • Appropriate solvents for purification (e.g., ethanol, acetic acid)

Procedure:

  • Diazotization:

    • Suspend or dissolve a molar equivalent of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in dilute HCl or H₂SO₄ in a beaker.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Prepare a solution of sodium nitrite (1.0-1.1 molar equivalents) in cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution (in some cases) and a positive starch-iodide test for excess nitrous acid.

  • Azo Coupling:

    • In a separate beaker, dissolve one molar equivalent of the chosen coupling agent in an appropriate solvent (e.g., dilute acid for N,N-dimethylaniline or dilute base for 2-naphthol).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the coupling agent solution with vigorous stirring.

    • Adjust the pH as necessary to facilitate the coupling reaction (typically weakly acidic for amine couplers and weakly basic for phenolic couplers).

    • A brightly colored precipitate, the azo dye, should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the crude dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any unreacted salts and acids/bases.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

    • Purify the dye by recrystallization from a suitable solvent (e.g., ethanol, glacial acetic acid) or by column chromatography to obtain the final product.

Validation: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to confirm its structure and assess its photophysical properties.

References

As there is no direct literature for the specified compound, this section remains intentionally blank. The citations in the text refer to literature on analogous compounds.

Sources

Application Note: A Comprehensive Guide to the Gram-Scale Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed, two-part protocol for the gram-scale synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a valuable substituted aniline intermediate for drug discovery and materials science. The described procedure is designed for robustness and scalability, guiding researchers through the requisite steps of electrophilic bromination followed by nucleophilic N-alkylation. We delve into the rationale behind procedural choices, offering insights grounded in established chemical principles to ensure reproducibility and high yield. This document includes comprehensive safety protocols, detailed characterization guidelines, and visual aids to ensure clarity and successful execution by researchers and chemical development professionals.

Introduction and Synthetic Strategy

Substituted nitroanilines are foundational building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals. The title compound, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, incorporates several key functional groups: a sterically hindered aniline, an electron-withdrawing nitro group, a bromine atom for subsequent cross-coupling reactions, and a 4-methoxybenzyl (PMB) protecting group. This combination makes it a versatile intermediate for constructing complex molecular architectures.

The synthesis is strategically executed in two distinct stages:

  • Electrophilic Aromatic Substitution: The synthesis commences with the selective bromination of 2-nitroaniline. The directing effects of the amino (-NH₂) and nitro (-NO₂) groups are leveraged to install a bromine atom at the C6 position. The strongly activating, ortho,para-directing amino group, despite protonation in an acidic medium, governs the regioselectivity against the deactivating, meta-directing nitro group.

  • Nucleophilic N-Alkylation: The resulting 2-bromo-6-nitroaniline is then N-alkylated using 4-methoxybenzyl chloride. This reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen of the aniline displaces the chloride from the electrophilic benzylic carbon. The use of a mild base is critical to deprotonate the aniline, enhancing its nucleophilicity without promoting undesirable side reactions.

This guide provides a self-validating protocol, with clear benchmarks and characterization steps to confirm the identity and purity of the intermediate and final product.

Overall Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis, from starting materials to the purified final product.

G Start Starting Materials: 2-Nitroaniline 4-Methoxybenzyl chloride Step1 Part 1: Bromination Reagents: NBS, Acetic Acid Conditions: 35-45°C Start->Step1 Intermediate Intermediate: 2-Bromo-6-nitroaniline (Purification via Recrystallization) Step1->Intermediate Reaction & Work-up Step2 Part 2: N-Alkylation Reagents: K₂CO₃, 4-Methoxybenzyl chloride Solvent: DMF Conditions: 60-70°C Intermediate->Step2 Crude Crude Product Step2->Crude Reaction & Work-up Purification Purification: Column Chromatography Crude->Purification Final Final Product: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Purification->Final

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 2-Bromo-6-nitroaniline (Intermediate)

Principle and Mechanism

This step involves the electrophilic bromination of 2-nitroaniline using N-Bromosuccinimide (NBS) as the bromine source. Acetic acid serves as the solvent, which also facilitates the reaction by protonating the succinimide byproduct. The reaction is regioselective due to the powerful ortho-directing effect of the amine group, placing the bromine at the C6 position, which is sterically accessible.

G cluster_reactants Reactants cluster_product Product r1 2-Nitroaniline p1 2-Bromo-6-nitroaniline r1->p1 Acetic Acid, 35-45°C r2 N-Bromosuccinimide (NBS) r2->p1 G cluster_reactants Reactants cluster_product Product r1 2-Bromo-6-nitroaniline p1 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline r1->p1 K₂CO₃, DMF, 60-70°C r2 4-Methoxybenzyl chloride r2->p1

Application Note: Strategic Selection of Recrystallization Solvent for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification

In the synthesis of complex organic molecules such as 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a crucial intermediate in various research and development pipelines, achieving high purity is paramount. The final purity of a compound directly impacts its characterization, reactivity in subsequent synthetic steps, and its biological activity in drug discovery contexts. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2] The core principle of recrystallization is that the solubility of most solids increases with temperature.[2][3] This application note provides a comprehensive guide for selecting an optimal recrystallization solvent for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline and a detailed protocol for its purification.

Understanding the Molecule: A Rationale for Solvent Selection

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a moderately polar molecule. Its structure incorporates several key functional groups that dictate its solubility characteristics:

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Aniline Amine (-NH-): Capable of hydrogen bonding.

  • Bromo Group (-Br): Contributes to the molecular weight and introduces some polarizability.

  • Methoxybenzyl Group: A bulky, moderately polar aromatic ether moiety.

The ideal recrystallization solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[1][4] Based on the structure and data from analogous substituted nitroanilines, moderately polar solvents are excellent starting points for investigation. For instance, ethanol and acetic acid are frequently recommended for the recrystallization of bromo- and dibromo-nitroanilines, often yielding yellow crystalline products.[5][6][7]

Experimental Workflow: A Systematic Approach to Solvent Screening

A systematic, small-scale solvent screening process is the most reliable method for identifying the optimal recrystallization solvent. This process minimizes the loss of valuable crude product while efficiently evaluating a range of potential solvents.

Diagram of the Solvent Selection Workflow

Solvent_Selection_Workflow A Start: Crude 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline B Aliquot ~20-30 mg of crude product into multiple test tubes A->B C Select a panel of candidate solvents (varying polarity) B->C D Add solvent dropwise at room temperature to a single aliquot C->D E Observation 1: Is the compound soluble at room temp? D->E F Result: Poor Solvent. Discard. E->F Yes G Heat the suspension to the solvent's boiling point E->G No H Observation 2: Does the compound fully dissolve? G->H I Result: Insoluble. Discard. H->I No J Allow the clear solution to cool slowly to room temperature H->J Yes K Observation 3: Do crystals form? J->K L Result: No crystals or 'oiling out'. Consider solvent mixture or discard. K->L No M Cool further in an ice bath K->M Yes N Observation 4: Is there a significant yield of crystals? M->N O Result: Promising Solvent. Proceed to scale-up. N->O Yes P Result: Low recovery. Consider solvent mixture. N->P No

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yield in the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Introduction

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a key intermediate in various research and development applications, typically proceeds via a nucleophilic substitution reaction between 2-bromo-6-nitroaniline and a 4-methoxybenzyl halide. The electron-withdrawing nature of the ortho-nitro group significantly deactivates the aniline nitrogen, reducing its nucleophilicity and making this N-alkylation challenging.[1] This guide will walk you through the critical parameters of this reaction, helping you diagnose and resolve issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline?

A1: The reaction is typically a nucleophilic substitution, where the nitrogen atom of 2-bromo-6-nitroaniline acts as a nucleophile, attacking the electrophilic carbon of a 4-methoxybenzyl halide (e.g., chloride or bromide). Given the electronic properties of the starting aniline, this reaction often requires forcing conditions to proceed efficiently.[1][2]

Q2: Why is the nucleophilicity of 2-bromo-6-nitroaniline so low?

A2: The presence of a strong electron-withdrawing nitro group at the ortho position to the amino group significantly reduces the electron density on the nitrogen atom. This diminished electron density makes the lone pair of electrons on the nitrogen less available to attack an electrophile, thus lowering its nucleophilicity.[1]

Q3: What are the most common side reactions that can lead to low yield?

A3: The most frequently encountered side reactions include:

  • N,N-Dialkylation: The mono-alkylated product, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, can undergo a second alkylation to form the tertiary amine.[1]

  • O-Alkylation of the Nitro Group: Under certain conditions, alkylation can occur at one of the oxygen atoms of the nitro group, leading to undesired byproducts.[1]

  • Elimination Reactions: If the alkylating agent is a secondary or tertiary halide, elimination to form an alkene can compete with the desired substitution reaction.[1]

Troubleshooting Guide: Low Yield Diagnosis and Solutions

This section provides a structured approach to identifying and resolving the root causes of low product yield.

Problem ObservedProbable Cause(s)Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Base Strength: A weak base may not effectively deprotonate the aniline or neutralize the acid generated during the reaction. 2. Low Reaction Temperature: The reaction may be too slow at lower temperatures due to the low reactivity of the aniline. 3. Poor Solvent Choice: An inappropriate solvent may not adequately dissolve the reactants or stabilize charged intermediates.1. Use a Stronger Base: Employ stronger, non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK). Sodium hydride (NaH) can also be effective but requires careful handling.[1] 2. Increase Reaction Temperature: A common temperature range for this type of reaction is 80-120°C. The optimal temperature will depend on the specific solvent and base used.[1] 3. Select an Appropriate Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can enhance reaction rates.[1]
Multiple Spots on TLC (Thin-Layer Chromatography) 1. N,N-Dialkylation: The product is reacting further with the alkylating agent. 2. Impure Starting Materials: Contaminants in the 2-bromo-6-nitroaniline or 4-methoxybenzyl halide can lead to side products.1. Adjust Stoichiometry: Use a slight excess of the 2-bromo-6-nitroaniline (e.g., 1.1 to 1.2 equivalents) relative to the 4-methoxybenzyl halide to favor mono-alkylation.[1] 2. Purify Starting Materials: Ensure the purity of your starting materials through recrystallization or column chromatography before starting the reaction.
Product Loss During Workup and Purification 1. Incomplete Extraction: The product may have some solubility in the aqueous phase. 2. Improper Column Chromatography Conditions: The chosen eluent system may not be optimal for separating the product from impurities.1. Optimize Extraction: Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with brine can help remove residual water and some polar impurities. 2. Develop an Effective Eluent System: Use TLC to determine the best solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is often effective for purifying N-alkylated anilines.[2]

Experimental Protocols

The following is a representative protocol for the N-alkylation of a deactivated aniline, which can be adapted for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Representative N-Alkylation Protocol

Materials:

  • 2-bromo-6-nitroaniline (1.0 eq)

  • 4-methoxybenzyl chloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-nitroaniline and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • With vigorous stirring, add 4-methoxybenzyl chloride dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[2]

Data Presentation

ParameterRecommended ConditionsRationale
Base K₂CO₃, Cs₂CO₃, t-BuOKStronger bases are required to deprotonate the weakly nucleophilic aniline.[1]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize charged intermediates and increase reaction rates.[1]
Temperature 80-120 °CElevated temperatures are necessary to overcome the activation energy of the reaction.[1]
Stoichiometry 1.1-1.2 eq. of anilineA slight excess of the aniline can help to minimize N,N-dialkylation.[1]

Visualizations

Reaction Mechanism

G General N-Alkylation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_byproducts Byproducts Aniline 2-Bromo-6-nitroaniline Anion Anilide Anion Aniline->Anion Deprotonation AlkylHalide 4-Methoxybenzyl Halide Product 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline AlkylHalide->Product Base Base (e.g., K₂CO₃) Base->Anion Anion->Product Nucleophilic Attack ConjAcid Conjugate Acid of Base Anion->ConjAcid Salt Halide Salt Product->Salt

Caption: General mechanism for the N-alkylation of 2-bromo-6-nitroaniline.

Troubleshooting Workflow

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckConversion Check TLC for Starting Material Start->CheckConversion LowConversion High Amount of Starting Material CheckConversion->LowConversion Yes GoodConversion Low Amount of Starting Material CheckConversion->GoodConversion No TroubleshootReaction Optimize Reaction Conditions: - Stronger Base - Higher Temperature - Different Solvent LowConversion->TroubleshootReaction CheckPurity Analyze TLC for Side Products GoodConversion->CheckPurity End Improved Yield TroubleshootReaction->End MultipleSpots Multiple Side Products CheckPurity->MultipleSpots Yes CleanReaction Mainly Product Spot CheckPurity->CleanReaction No TroubleshootStoichiometry Adjust Stoichiometry: - Use slight excess of aniline MultipleSpots->TroubleshootStoichiometry TroubleshootPurification Optimize Workup & Purification: - Multiple Extractions - Optimize Chromatography CleanReaction->TroubleshootPurification TroubleshootStoichiometry->End TroubleshootPurification->End

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Sources

Technical Support Center: Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. The synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, is robust but can be prone to the formation of specific side products if not carefully controlled.

This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis. Our goal is to explain the causality behind these issues and provide actionable protocols to improve yield, purity, and reproducibility.

Core Reaction Scheme

The target molecule is synthesized by the mono-amination of a dibrominated, nitro-activated aromatic ring. The primary pathway involves the reaction of 2,6-dibromonitrobenzene with 4-methoxybenzylamine. The electron-withdrawing nitro group is critical, as it activates the ortho and para positions for nucleophilic attack, facilitating the displacement of a bromide ion.[1][2]

Caption: Primary synthesis route for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a significant amount of a high molecular weight impurity that is difficult to separate. What is it and why is it forming?

Answer: This is the most common issue encountered in this synthesis. The high molecular weight byproduct is almost certainly the di-substituted product , N,N'-(3-nitro-1,2-phenylene)bis((4-methoxyphenyl)methanamine).

Causality (Mechanism of Formation): This side product forms when a second molecule of 4-methoxybenzylamine displaces the remaining bromine atom on the desired mono-substituted product. The initial product, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, is still an activated aryl halide, making this second substitution competitive with the primary reaction, especially under forcing conditions.

Caption: Formation of the common di-substituted side product.

Q2: How can I prevent or minimize the formation of the di-substituted byproduct?

Answer: Controlling the formation of the di-substituted product is key to a successful synthesis. This requires careful management of reaction parameters.

Troubleshooting & Prevention Strategy:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the starting 2,6-dibromonitrobenzene (e.g., 1.1 to 1.2 equivalents) relative to the 4-methoxybenzylamine.Limiting the amine nucleophile ensures it is consumed before significant secondary substitution can occur on the desired product.
Temperature Maintain the lowest effective reaction temperature. Start with trials around 80-100 °C and only increase if the reaction is too slow.The activation energy for the second substitution is often higher. Lower temperatures favor the mono-substitution kinetically.
Reaction Time Monitor the reaction closely using an appropriate analytical technique (TLC or LC-MS). Stop the reaction as soon as the starting amine is consumed.Prolonged reaction times, especially at elevated temperatures, will invariably lead to an increase in the di-substituted product.
Rate of Addition Consider slow, portion-wise, or syringe-pump addition of the 4-methoxybenzylamine to the heated solution of the aryl halide and base.This maintains a low instantaneous concentration of the nucleophile, further disfavoring the second substitution event.
Q3: My reaction has stalled, and I have a high percentage of unreacted 2,6-dibromonitrobenzene. What steps should I take?

Answer: Low conversion is typically related to insufficient reaction temperature, a suboptimal base/solvent system, or reagent deactivation.

Troubleshooting_Flowchart start Low Conversion: High Unreacted Starting Material check_temp Is Reaction Temperature Sufficient? (e.g., >80 °C) start->check_temp check_base Is the Base Strong/Soluble Enough? (e.g., K2CO3, Cs2CO3) check_temp->check_base Yes action_temp Action: Incrementally increase temperature (e.g., by 10 °C) and monitor. check_temp->action_temp No check_reagents Are Reagents and Solvent Dry? (Anhydrous Conditions) check_base->check_reagents Yes action_base Action: Consider a stronger or more soluble base like Cs2CO3. Ensure fine powder for K2CO3. check_base->action_base No end_state If issues persist, consider alternative solvent (e.g., Dioxane, Toluene) or catalysis (e.g., Buchwald-Hartwig). check_reagents->end_state Yes action_reagents Action: Use anhydrous solvent. Ensure amine is pure and dry. check_reagents->action_reagents No

Caption: Troubleshooting workflow for low reaction conversion.

Q4: What analytical methods are best for monitoring this reaction and characterizing the products?

Answer: A combination of techniques is recommended for accurate monitoring and characterization.

TechniqueApplicationKey Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring.Use a solvent system like 20-30% Ethyl Acetate in Hexanes. The di-substituted product will be less polar (higher Rf) than the desired mono-substituted product. The starting amine will likely streak or remain at the baseline.
LC-MS Quantitative reaction monitoring and impurity identification.Provides accurate assessment of the relative percentages of starting material, product, and byproducts. The mass spectrum will clearly distinguish between mono- and di-substituted products based on their molecular weight.
1H NMR Structural confirmation of the final, purified product.Confirm the disappearance of one of the aromatic protons from the dibromonitrobenzene ring and the appearance of signals for the 4-methoxybenzyl group. Integration should match the expected structure.

Experimental Protocols

General Protocol for Synthesis

This is a representative protocol and should be optimized for your specific laboratory conditions.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dibromonitrobenzene (1.1 eq), potassium carbonate (K2CO3, 2.0 eq), and anhydrous DMSO.

  • Flush the apparatus with an inert gas (Nitrogen or Argon).

  • Add 4-methoxybenzylamine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction every 1-2 hours by TLC or LC-MS.

  • Upon consumption of the 4-methoxybenzylamine (typically 6-12 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

The polarity difference between the desired product and the di-substituted byproduct is often sufficient for purification by silica gel chromatography.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., Hexanes).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%). The less polar di-substituted byproduct will elute first, followed by the desired mono-substituted product.

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

References

  • [PDF] 2-Bromo-4-nitroaniline - ResearchGate. Available at: [Link]

  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium - RSC Publishing. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • [PDF] Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. Available at: [Link]

  • US5117061A - Process of preparing substituted anilines - Google Patents.
  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.
  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange. Available at: [Link]

  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University Chemistry. Available at: [Link]

  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. Available at: [Link]

  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? - Quora. Available at: [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern University. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents.

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Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Ortho-Bromoaniline Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving ortho-bromoaniline and its derivatives. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges with this specific, yet common, class of substrates. The inherent steric hindrance and the coordinating nature of the ortho-amino group present unique obstacles that can lead to low yields, incomplete conversion, or catalyst deactivation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our approach is to not only provide solutions but to also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions & Troubleshooting Guide

Question 1: I am observing very low to no conversion of my ortho-bromoaniline substrate. What are the most likely causes?

Low or no conversion in a Suzuki coupling with an ortho-substituted bromoaniline is a common issue, often stemming from a combination of steric hindrance and electronic effects. The proximity of the amino group to the bromine atom can significantly impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

Core Issues to Investigate:

  • Inadequate Catalyst or Ligand: Standard Pd(PPh₃)₄, while a workhorse for many Suzuki couplings, is often inefficient for this substrate class due to the bulky nature of the triphenylphosphine ligands. The ortho-amino group can also coordinate to the palladium center, leading to catalyst inhibition.

  • Incorrect Base Selection: The choice of base is critical. An inappropriate base may not be strong enough to facilitate the transmetalation step or may lead to unwanted side reactions.

  • Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role. Insufficient thermal energy can prevent the overcoming of the activation barrier for oxidative addition.

Troubleshooting Workflow:

start Low/No Conversion cat_lig Evaluate Catalyst & Ligand System start->cat_lig base Assess Base & Solvent start->base temp Optimize Reaction Temperature start->temp sol_cat Switch to Buchwald-type Ligand (e.g., SPhos, XPhos) cat_lig->sol_cat Inefficient Catalyst? sol_base Use a Stronger, Non-nucleophilic Base (e.g., Cs₂CO₃, K₃PO₄) base->sol_base Poor Base Performance? sol_temp Increase Temperature Incrementally (e.g., 80°C -> 100°C) temp->sol_temp Kinetically Slow?

Caption: Troubleshooting workflow for low conversion.

Question 2: My reaction is stalling at ~50% conversion, and I am seeing byproducts. What is happening?

Stalled reactions accompanied by byproduct formation often point towards catalyst deactivation or competing side reactions. The ortho-amino group, while a challenge, can also be a source of these issues.

Potential Mechanisms of Failure:

  • Catalyst Deactivation: The aniline moiety can coordinate to the palladium center, forming stable off-cycle complexes that are catalytically inactive. Additionally, at higher temperatures, undesired side reactions can lead to the formation of palladium black.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reagent reacts with water or other protic sources to revert to the corresponding arene, effectively reducing the concentration of your coupling partner. This process can be accelerated by certain bases and high temperatures.

  • Homocoupling (Glaser-Hay type): While less common, oxidative homocoupling of the boronic acid can occur, leading to the formation of a biaryl byproduct derived from your coupling partner.

Solutions & Mitigation Strategies:

  • Protect the Amino Group: A straightforward solution is to temporarily protect the -NH₂ group as an amide (e.g., using Acetyl or Boc protecting groups). This removes the coordinating ability of the nitrogen lone pair and reduces steric hindrance. The protecting group can be removed post-coupling.

  • Use a More Robust Ligand: Electron-rich, bulky phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are designed to promote oxidative addition with hindered substrates and resist catalyst deactivation. They create a sterically crowded palladium center that favors the desired reductive elimination step.

  • Careful Selection of Base and Solvent: Use anhydrous solvents to minimize protodeboronation. A base like potassium phosphate (K₃PO₄) is often effective as it is strong enough to promote transmetalation but is generally less prone to inducing protodeboronation compared to bases like sodium hydroxide.

Table 1: Recommended Catalyst Systems for Ortho-Bromoaniline Substrates

Catalyst PrecursorLigandTypical Loading (mol%)Recommended For
Pd(OAc)₂ or Pd₂(dba)₃SPhos1-2General purpose, good for sterically hindered substrates.
Pd(OAc)₂ or Pd₂(dba)₃XPhos1-2Excellent for very hindered and electron-rich anilines.
Pd(OAc)₂ or Pd₂(dba)₃RuPhos1-2Effective for heterocyclic and challenging substrates.
PdCl₂(dppf)dppf2-5A more traditional but sometimes effective choice.
Question 3: How do I choose the optimal base and solvent system for my specific ortho-bromoaniline derivative?

The choice of base and solvent is interdependent and crucial for success. The goal is to find a system that promotes the catalytic cycle without causing significant substrate degradation or side reactions.

General Guidelines:

  • Bases:

    • Inorganic Carbonates (Cs₂CO₃, K₂CO₃): Cesium carbonate is highly effective due to its high solubility in organic solvents, which facilitates the reaction. Potassium carbonate is a more economical alternative but may require a co-solvent like water to be effective, which can increase the risk of protodeboronation.

    • Phosphates (K₃PO₄): An excellent choice for many Suzuki couplings, especially when dealing with sensitive functional groups. It is a strong, non-nucleophilic base.

    • Organic Bases (e.g., Et₃N, DIPEA): Generally not recommended for Suzuki couplings as they are often not strong enough and can lead to side reactions.

  • Solvents:

    • Aprotic Polar Solvents (Dioxane, THF, DME): These are excellent choices as they solubilize the catalyst complex and reagents well. Dioxane is a very common and effective solvent for these reactions.

    • Aromatic Solvents (Toluene, Xylene): Useful for higher temperature reactions.

    • Protic Solvents (Water, Alcohols): Often used as a co-solvent, particularly with inorganic bases like K₂CO₃ or K₃PO₄, to aid in their dissolution. However, the amount of water should be carefully controlled to minimize protodeboronation. A common mixture is Dioxane/Water (e.g., 4:1 v/v).

sub Ortho-Bromoaniline Substrate oa Oxidative Addition sub->oa bor Boronic Acid/ Ester base_act Base Activation of Boronic Acid bor->base_act pd_cat Pd(0) Catalyst + Ligand pd_cat->oa tm Transmetalation oa->tm re Reductive Elimination tm->re re->pd_cat Catalyst Regeneration prod Coupled Product re->prod base_act->tm

Caption: Simplified Catalytic Cycle of the Suzuki Coupling.

Experimental Protocol: General Procedure for a Suzuki Coupling with an Ortho-Bromoaniline

This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • Ortho-bromoaniline derivative (1.0 equiv)

  • Boronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the ortho-bromoaniline (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add a small amount of the reaction solvent (e.g., 1 mL of dioxane) and stir for 5-10 minutes. This pre-forms the active catalyst.

  • Reaction Setup: Add the palladium/ligand mixture to the Schlenk flask.

  • Degassing: Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane via syringe to achieve a final concentration of approximately 0.1 M with respect to the ortho-bromoaniline.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Title: The Protodeboronation of Boronic Acids Source: Chemical Reviews URL: [Link]

  • Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for catalyst deactivation issues encountered when working with 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in cross-coupling reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve challenges in your own research.

Introduction: The Challenge of a Multifunctional Substrate

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a sterically hindered and electronically complex substrate. The presence of an ortho-bromo substituent, a bulky N-(4-methoxybenzyl) group, and a strongly electron-withdrawing nitro group creates a challenging environment for homogeneous catalysis, particularly palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. These functional groups can interact with the catalyst in unintended ways, leading to deactivation and low reaction yields. This guide will help you diagnose and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?

Answer:

A stalled Suzuki-Miyaura reaction with this substrate is a common issue. The deactivation of the palladium catalyst is the most probable cause, stemming from several factors related to the substrate's structure.

Potential Causes & Troubleshooting Steps:

  • Inhibition by the Nitro Group: The nitro group is a known challenge in palladium catalysis. It can act as an oxidizing agent, converting the active Pd(0) catalyst to inactive Pd(II) species. Additionally, it can coordinate to the palladium center, inhibiting substrate binding.

    • Troubleshooting:

      • Use a More Robust Catalyst System: Consider using a catalyst system known for its stability and activity with nitroarenes. For instance, catalysts incorporating bulky, electron-rich phosphine ligands like BrettPhos have shown success in the Suzuki-Miyaura coupling of nitroarenes by promoting the desired oxidative addition of the Ar-NO2 bond.[1][2]

      • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, screen for a lower reaction temperature that still allows for acceptable reaction kinetics.

      • Consider Denitrative Coupling: In some cases, the nitro group itself can be the coupling partner. Research has shown that under specific conditions, the C-NO2 bond can be cleaved and functionalized, offering an alternative synthetic route.[1][2]

  • Formation of Inactive Palladium Clusters (Palladium Black): The formation of palladium black is a visual indicator of catalyst deactivation where Pd(0) species aggregate and precipitate out of solution. This is often promoted by high temperatures and the presence of water.[3][4]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. The presence of water can accelerate the formation of palladium hydroxo complexes that can lead to inactive oxides or palladium black.

      • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. A slight excess of the phosphine ligand can help stabilize the active catalytic species.

      • Use a Pre-catalyst: Palladium pre-catalysts are often more stable and can generate the active Pd(0) species more controllably in situ.

  • Ligand Degradation: Phosphine ligands, especially in the presence of electron-deficient substrates and at elevated temperatures, can undergo degradation pathways such as P-C bond cleavage or oxidation, leading to loss of catalytic activity.

    • Troubleshooting:

      • Choose a Sterically Hindered Ligand: Bulky biarylphosphine ligands (e.g., from the Buchwald or Fu labs) are designed to be more resistant to degradation and to promote challenging cross-coupling reactions.[5]

      • Perform Reactions Under an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand.

Troubleshooting Workflow: Diagnosing Catalyst Deactivation

Below is a decision-making workflow to help you systematically troubleshoot a failing reaction.

G start Reaction Stalled/Low Yield check_precipitate Observe Black Precipitate (Pd Black)? start->check_precipitate yes_precipitate Yes check_precipitate->yes_precipitate cause_aggregation Likely Cause: Catalyst Aggregation check_precipitate->cause_aggregation Yes no_precipitate No check_precipitate->no_precipitate check_color Reaction mixture darkens but remains homogeneous? check_precipitate->check_color No solution_aggregation Troubleshooting: 1. Ensure rigorous anhydrous/anaerobic conditions. 2. Increase ligand:Pd ratio. 3. Use a more stable pre-catalyst. cause_aggregation->solution_aggregation yes_color Yes check_color->yes_color cause_inhibition Likely Cause: Inhibition by nitro group or coordinating side products. check_color->cause_inhibition Yes no_color No check_color->no_color cause_general Likely Cause: General catalyst decomposition or ligand degradation. check_color->cause_general No solution_inhibition Troubleshooting: 1. Use ligands designed for nitroarenes (e.g., BrettPhos). 2. Screen different bases. 3. Lower reaction temperature. cause_inhibition->solution_inhibition solution_general Troubleshooting: 1. Re-evaluate solvent and base compatibility. 2. Screen a panel of bulky, electron-rich ligands. 3. Confirm purity of starting materials. cause_general->solution_general G cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 L-Pd(0) OA L-Pd(II)-Ar(Br) Pd0->OA Oxidative Addition Pd_Black [Pd(0)]n (Palladium Black) Pd0->Pd_Black Aggregation Ligand_Deg Degraded Ligand Pd0->Ligand_Deg Ligand Degradation TM L-Pd(II)-Ar(R) OA->TM Transmetalation Pd_Nitro L-Pd(II)-(NO2-Ar) OA->Pd_Nitro Coordination/ Oxidation by NO2 RE Product Ar-R TM->RE Reductive Elimination RE->Pd0 Regeneration

Caption: Potential deactivation pathways from the active Pd(0)/Pd(II) catalytic cycle.

References

  • Reichert, E. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • van der Vlugt, J. I., et al. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Catalysis. [Link]

  • You, J., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]

  • Nakao, Y., & Hiyama, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Fu, G. C., et al. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. [Link]

  • Chemspeed Technologies. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Buchwald, S. L., & Martin, R. (2010). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 2-Bromo-6-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-bromo-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging transformation. The unique substitution pattern of 2-bromo-6-nitroaniline, featuring both a sterically demanding ortho-bromo group and a powerful electron-withdrawing ortho-nitro group, significantly reduces the nucleophilicity of the amine, making N-alkylation a non-trivial process. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and achieve your desired N-alkylated products.

Understanding the Challenge: The "Ortho Effect" on Steroids

The primary difficulty in the N-alkylation of 2-bromo-6-nitroaniline stems from a combination of steric and electronic factors. The bulky bromine atom at the ortho position physically obstructs the approach of the alkylating agent to the nitrogen atom. Simultaneously, the ortho-nitro group strongly withdraws electron density from the aniline ring through both inductive and resonance effects, drastically reducing the nucleophilicity of the amino group.[1] This synergistic effect makes the lone pair of electrons on the nitrogen less available and less likely to attack an electrophile, leading to sluggish or failed reactions under standard conditions.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when approaching this reaction.

Q1: Why is my N-alkylation of 2-bromo-6-nitroaniline not proceeding at room temperature?

A1: Due to the severely diminished nucleophilicity of 2-bromo-6-nitroaniline, room temperature reactions are highly unlikely to succeed. The combination of steric hindrance and electron withdrawal necessitates higher energy input to overcome the activation barrier. Elevated temperatures, often in the range of 80-140°C, are typically required to achieve a reasonable reaction rate.[2]

Q2: What is the best choice of base for this reaction and why?

A2: Weak bases like sodium bicarbonate (NaHCO₃) are generally ineffective. A stronger base is crucial to deprotonate the weakly acidic N-H bond of the aniline, increasing its nucleophilicity. Common and effective choices include potassium carbonate (K₂CO₃), and for particularly stubborn cases, stronger non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can be employed.[1][2] The choice of base may also depend on the solvent and the nature of the alkylating agent.

Q3: Which solvent system should I start with?

A3: Polar aprotic solvents are generally preferred as they can help to stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[2] Good starting points include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • For reactions requiring higher temperatures, solvents like toluene or xylene are suitable.[3]

Q4: I'm observing multiple spots on my TLC. What are the likely side products?

A4: The most common side product is the N,N-dialkylated product . This occurs when the initially formed mono-alkylated product, which is often more nucleophilic than the starting aniline, reacts further with the alkylating agent. Another possibility, though less common, involves side reactions with the nitro group under very harsh conditions. If using alkyl halides prone to elimination (secondary or tertiary), alkene byproducts may also be observed.[2]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to troubleshooting common issues encountered during the N-alkylation of 2-bromo-6-nitroaniline.

Problem 1: No Reaction or Very Low Conversion
Potential Cause Scientific Rationale Recommended Solution
Insufficient Temperature The activation energy for the reaction is high due to the substrate's low nucleophilicity.Gradually increase the reaction temperature in 10-20°C increments. Monitor for product formation and potential decomposition by TLC or LC-MS. A common effective range is 80-120°C.[2]
Base is too Weak The pKa of the N-H bond in 2-bromo-6-nitroaniline is low, requiring a sufficiently strong base for deprotonation to enhance nucleophilicity.Switch to a stronger base. If using K₂CO₃, consider moving to NaOtBu or KOtBu. For very unreactive systems, sodium hydride (NaH) can be used with appropriate caution in an anhydrous solvent like DMF or THF.[2]
Inappropriate Solvent The reactants may not be fully soluble, or the solvent may be interfering with the reaction.Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.[2]
Poor Alkylating Agent The leaving group on the alkylating agent may not be sufficiently reactive.For alkyl halides, the reactivity order is I > Br > Cl. If using an alkyl chloride with low conversion, consider switching to the corresponding bromide or iodide.
Problem 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Scientific Rationale Recommended Solution
N,N-Dialkylation The mono-alkylated product is more nucleophilic than the starting 2-bromo-6-nitroaniline and can compete for the alkylating agent.Use a stoichiometric excess of the aniline (1.2 to 1.5 equivalents) relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material.[2] You can also try running the reaction to a partial conversion of the starting material to favor mono-alkylation.
Decomposition High temperatures or prolonged reaction times can lead to the decomposition of reactants or products.Monitor the reaction closely by TLC or LC-MS. Once the desired product is maximized, work up the reaction. If decomposition is observed at a certain temperature, try running the reaction for a longer time at a slightly lower temperature.

Visualizing the Troubleshooting Process

The following workflow provides a logical sequence for optimizing your reaction conditions.

troubleshooting_workflow start Reaction Setup: 2-bromo-6-nitroaniline + Alkylating Agent tlc_check Monitor by TLC/LC-MS start->tlc_check no_reaction No Reaction / Low Conversion tlc_check->no_reaction No/Low Product multiple_products Multiple Products tlc_check->multiple_products Low Selectivity success Desired Product Formed (Proceed to Workup & Purification) tlc_check->success Clean Conversion increase_temp Increase Temperature (e.g., 80-120°C) no_reaction->increase_temp excess_aniline Use Excess Aniline (1.2-1.5 eq.) multiple_products->excess_aniline stronger_base Use Stronger Base (e.g., KOtBu) increase_temp->stronger_base Still Low Conversion change_solvent Change Solvent (e.g., DMF, DMSO) stronger_base->change_solvent Still Low Conversion change_solvent->tlc_check monitor_time Optimize Reaction Time excess_aniline->monitor_time Dialkylation still observed monitor_time->tlc_check

Caption: A workflow diagram for troubleshooting the N-alkylation of 2-bromo-6-nitroaniline.

Optimized Starting Protocols

Below are two detailed starting protocols for the N-alkylation of 2-bromo-6-nitroaniline with a reactive alkyl halide (benzyl bromide) and a less reactive one (ethyl bromide). These should be considered as starting points for your specific substrate and further optimized as needed.

Protocol 1: N-Benzylation using Potassium Carbonate

This protocol is a good starting point for reactive alkylating agents like benzyl bromide.

Reaction Scheme:

Materials:

  • 2-bromo-6-nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-nitroaniline (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq.) followed by anhydrous DMF. Stir the suspension for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Add benzyl bromide (1.05 eq.) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed (or the reaction has reached optimal conversion), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: N-Ethylation using Sodium tert-Butoxide

This protocol employs a stronger base, suitable for less reactive alkylating agents.

Reaction Scheme:

Materials:

  • 2-bromo-6-nitroaniline

  • Ethyl bromide

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, add 2-bromo-6-nitroaniline (1.2 eq.) and anhydrous toluene.

  • Base Addition: Carefully add sodium tert-butoxide (1.5 eq.).

  • Alkylation: Add ethyl bromide (1.0 eq.) and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to 110°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Visualizing the General Reaction Mechanism

The N-alkylation of anilines with alkyl halides proceeds via a nucleophilic substitution reaction (S_N2). The presence of a base is critical for deprotonating the aniline, thereby increasing its nucleophilicity.

reaction_mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (S_N2) Aniline R-NH₂ Anilide R-NH⁻ Aniline->Anilide + Base Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase + H⁺ Anilide_2 R-NH⁻ AlkylHalide R'-X HalideIon X⁻ AlkylHalide->HalideIon - X⁻ Product R-NH-R' Anilide_2->Product + R'-X

Caption: General mechanism for base-promoted N-alkylation of anilines.

By understanding the inherent challenges of working with 2-bromo-6-nitroaniline and applying the systematic troubleshooting and optimization strategies outlined in this guide, researchers can significantly improve their success rate in synthesizing the desired N-alkylated derivatives.

References

  • This citation is a placeholder for a general organic chemistry textbook that would describe the principles of nucleophilicity and steric hindrance.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
  • This citation is a placeholder for a research article that specifically discusses the challenges of N-alkyl
  • This citation is a placeholder for a scholarly article detailing modern methods for N-alkylation, such as Buchwald-Hartwig amination, which can be relevant for compar
  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. The efficient removal of unreacted starting materials is a critical step for ensuring the integrity of downstream applications. This document provides a series of troubleshooting guides and in-depth protocols to address common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, I suspect contamination with starting materials. What are the likely impurities and how do their properties differ from my product?

A1: The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, typically via N-alkylation, will most commonly contain unreacted 2-bromo-6-nitroaniline and 4-methoxybenzyl bromide . Understanding the distinct physicochemical properties of these three compounds is the cornerstone of a successful purification strategy.

The key difference lies in their polarity. The starting material, 2-bromo-6-nitroaniline, is a primary amine with two N-H bonds capable of hydrogen bonding, making it the most polar of the three. Your product is a secondary amine; the replacement of a polar N-H bond with a carbon-substituent reduces its ability to act as a hydrogen bond donor, thus decreasing its polarity relative to the starting aniline. The second starting material, 4-methoxybenzyl bromide, lacks the highly polar nitro and amine groups, making it the least polar component.

This polarity differential is the physical basis we will exploit for separation by chromatography.

Table 1: Physicochemical Properties of Target Compound and Potential Reactants

CompoundStructureMolecular Weight ( g/mol )Key Polarity FeaturesProbable State
2-Bromo-6-nitroaniline (Starting Material 1)217.02[1]• Primary amine (-NH₂) • Nitro group (-NO₂) • Most Polar Solid
4-Methoxybenzyl bromide (Starting Material 2)201.06[2]• Ether (-OCH₃) • Benzyl bromide • Least Polar Liquid[3]
2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (Product)~337.16• Secondary amine (-NHR) • Nitro group (-NO₂) • Intermediate Polarity Solid
Q2: How can I quickly assess the purity of my crude product and develop a purification method?

A2: Thin-Layer Chromatography (TLC) is an indispensable technique for both monitoring the reaction's progress and for developing an effective solvent system for purification by column chromatography.[4][5] It provides a rapid, qualitative assessment of the mixture's composition.

Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (an organic solvent system).[6] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica and have lower Rf values.[6]

Expected TLC Profile: When spotting your crude reaction mixture, you should ideally see three distinct spots under UV light:

  • Highest Rf: 4-Methoxybenzyl bromide (least polar).

  • Intermediate Rf: Your desired product, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

  • Lowest Rf: 2-Bromo-6-nitroaniline (most polar).

An ideal solvent system for preparative column chromatography will show the product spot with an Rf value between 0.25 and 0.40, with clear separation from other spots.

Detailed Protocol: TLC Analysis
  • Preparation: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane. Prepare separate dilute solutions of your starting materials for use as standards.[4]

  • Spotting: Using a capillary tube, spot the crude mixture and the standards on a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a pre-equilibrated solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).

    • Initial Test System: 20% Ethyl Acetate in Hexanes (v/v).

    • Optimization: If spots are too low (low Rf), increase the polarity by adding more ethyl acetate. If spots are too high (high Rf), decrease the polarity by adding more hexanes.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[4] The nitroaniline compounds are often yellow and may be visible to the naked eye.[4][7]

  • Analysis: Calculate the Rf value for each spot. This data will directly inform the solvent system for your column.

Q3: What is the most reliable method for achieving high purity on a laboratory scale?

A3: For obtaining research-grade material, Flash Column Chromatography is the gold standard. It leverages the polarity differences established by your TLC analysis to perform a bulk separation on silica gel.[8]

Causality of the Method: The crude mixture is loaded onto the top of a column packed with silica gel. As the chosen solvent system (eluent) is passed through the column, the components of the mixture travel down at different rates. The least polar compound (4-methoxybenzyl bromide) will elute first, followed by your product, and finally the most polar starting material (2-bromo-6-nitroaniline) will elute last.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (e.g., 20% EtOAc/Hex) Pack 2. Pack Silica Gel Column with initial eluent TLC->Pack Load 3. Load Crude Product (adsorbed on silica) Pack->Load Elute_SM2 4. Elute with Non-Polar Solvent (e.g., 10% EtOAc/Hex) Collect fractions Load->Elute_SM2 Elute_Prod 5. Increase Polarity (Gradient) (e.g., to 20-25% EtOAc/Hex) Collect fractions Elute_SM2->Elute_Prod Elute_SM1 6. Final Flush (e.g., 40-50% EtOAc/Hex) Elute_Prod->Elute_SM1 TLC_Fractions 7. Analyze Fractions by TLC Elute_SM1->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure Product

Caption: Workflow for flash column chromatography purification.

Troubleshooting Flash Chromatography
  • Issue: Compound streaks on the column or TLC plate.

    • Cause & Solution: The secondary amine of your product can interact strongly with the acidic silanol groups on the silica surface.[9] To mitigate this, add 0.5-1% triethylamine (NEt₃) to your eluent system. This base will neutralize the acidic sites, leading to sharper bands and better separation.[9][10]

  • Issue: Poor separation between the product and one of the starting materials.

    • Cause & Solution: Your solvent system is not optimal. Run a shallower gradient (i.e., increase the percentage of the polar solvent more slowly) around the elution point of your product. This increases the resolution between closely eluting compounds.

Q4: Column chromatography is time-consuming for my scale. Is recrystallization a viable alternative for purification?

A4: Yes, Recrystallization can be a highly effective and scalable alternative, particularly if your crude product is mostly the desired compound with smaller amounts of impurities.[11][12] This technique purifies solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[13][14]

Core Principle: The ideal recrystallization solvent will dissolve your product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[11] The impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and are removed with the mother liquor).

Finding a Suitable Solvent: For nitroaniline-type compounds, polar protic solvents are often a good starting point.

  • Recommended Solvents to Screen: Ethanol, isopropanol, or a mixed solvent system like ethanol/water.

  • Screening Protocol: In separate test tubes, add a small amount of crude product. Add a potential solvent dropwise. A good solvent will not dissolve the material at room temperature but will dissolve it upon heating. Upon cooling, pure crystals should form.

Detailed Protocol: Recrystallization from Ethanol
  • Dissolution: Place your crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to create a slurry.[13]

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more hot ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[13]

  • Hot Filtration (Optional): If you observe insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[15]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[15]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization
  • Issue: No crystals form upon cooling.

    • Cause & Solution 1: Too much solvent was added. Reduce the volume by gently boiling off some of the solvent and attempt to cool again.

    • Cause & Solution 2: The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" from a previous pure batch.[15]

  • Issue: The product "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent is higher than the melting point of your product, or the product is precipitating too quickly from a supersaturated solution. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble (e.g., water if using ethanol), and allow it to cool more slowly.

Final Purity Assessment

Regardless of the method chosen, the purity of the final product should be confirmed by analytical techniques such as:

  • TLC: A single spot should be observed.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and reveals the presence of any remaining impurities.

References

  • Benchchem. (n.d.). Application Note: Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • ChemicalBook. (n.d.). 2-Bromoaniline CAS#: 615-36-1.
  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
  • National Center for Biotechnology Information. (2024).
  • PubChem. (n.d.). 2-Bromo-6-nitroaniline.
  • PubChem. (n.d.). 4-Methoxybenzyl bromide.
  • ChemicalBook. (2026, January 12). 4-Methoxybenzyl bromide | 2746-25-0.
  • Reddit. (2018, July 22). Recrystallizing nitroacetanilide. r/OrganicChemistry.
  • National Center for Biotechnology Information. (n.d.). Versatile routes for synthesis of diarylamines through acceptorless dehydrogenative aromatization catalysis over supported gold–palladium bimetallic nanoparticles. PMC.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from Institute of Science, Nagpur website.
  • CymitQuimica. (n.d.). CAS 2746-25-0: 4-Methoxybenzyl bromide.
  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department website.
  • Scribd. (n.d.). TLC Separation of Nitroanilines.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-4-nitroaniline.
  • TCI Chemicals. (n.d.). 4-Methoxybenzyl bromide, technical grade.
  • Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro An....
  • Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring.

Sources

preventing de-bromination during reactions with 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the chemical modification of this substrate, with a particular focus on the prevention of de-bromination.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the de-brominated product, N-(4-methoxybenzyl)-2-nitroaniline, in my reaction. What are the likely causes?

A1: The loss of the bromine atom, a side reaction known as hydrodehalogenation or simply de-bromination, is a common issue when working with electron-deficient aryl halides like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. The primary causes are often related to the reaction conditions, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group ortho to the bromine atom makes the carbon-bromine bond susceptible to cleavage.

Q2: How do the nitro and methoxybenzyl groups influence the propensity for de-bromination?

A2: The ortho-nitro group is a strong electron-withdrawing group, which activates the aryl bromide for nucleophilic aromatic substitution and also influences its reactivity in cross-coupling reactions. However, this strong activation can also make the molecule more susceptible to side reactions. The N-(4-methoxybenzyl) group is generally considered an electron-donating group, which can influence the overall electron density of the aniline nitrogen and the aromatic ring.

Q3: Can the choice of catalyst in a cross-coupling reaction lead to de-bromination?

A3: Absolutely. The choice of palladium catalyst and, crucially, the associated ligands, plays a pivotal role. Some catalyst systems can favor pathways that lead to reductive de-bromination. For instance, the formation of palladium hydride species (Pd-H) during the catalytic cycle can lead to the cleavage of the C-Br bond and its replacement with a C-H bond.

Q4: Are there specific reaction types where de-bromination of this substrate is more common?

A4: De-bromination is most frequently observed in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Heck reactions. It can also occur during certain nucleophilic aromatic substitution (SNAr) reactions under harsh conditions or in the presence of reducing agents.

Troubleshooting Guide: Preventing De-bromination

This section provides a systematic approach to diagnosing and resolving the issue of de-bromination in your reactions with 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Issue: Formation of N-(4-methoxybenzyl)-2-nitroaniline as a major byproduct

This indicates that the bromine atom is being reductively cleaved from the aromatic ring. The following troubleshooting steps are designed to minimize this unwanted side reaction.

Catalyst and Ligand Selection in Palladium-Catalyzed Cross-Coupling Reactions

The choice of the palladium source and the phosphine ligand is the most critical factor in controlling the outcome of cross-coupling reactions.

Causality: The electronic and steric properties of the phosphine ligand directly influence the stability and reactivity of the palladium catalyst. Electron-rich and bulky ligands can promote the desired cross-coupling pathway over the competing de-bromination.

Recommended Actions & Protocols:
  • Employ Electron-Rich, Bulky Phosphine Ligands: These ligands can accelerate the rates of oxidative addition and reductive elimination, the key steps in the desired catalytic cycle, thereby minimizing the lifetime of palladium intermediates that could lead to de-bromination.

    • Examples of effective ligands:

      • Tri(tert-butyl)phosphine (P(tBu)₃)

      • Josiphos-type ligands

      • Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos)

  • Avoid Electron-Deficient Phosphine Ligands: Ligands with electron-withdrawing groups can slow down the reductive elimination step, potentially favoring side reactions.[1][2]

  • Protocol: General Procedure for a Suzuki Coupling with Minimized De-bromination

    • To a dry Schlenk flask, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

Data Summary: Ligand Effects on De-bromination
Ligand TypeElectronic PropertiesSteric BulkTendency for De-bromination
Tri(tert-butyl)phosphineElectron-richHighLow
SPhos, XPhosElectron-richHighLow
TriphenylphosphineElectron-neutralModerateModerate to High
Tris(o-tolyl)phosphineElectron-richModerateModerate

Reaction Parameters: Base and Solvent Selection

The choice of base and solvent can significantly impact the reaction pathway and the extent of de-bromination.

Causality: The base is crucial for the transmetalation step in many cross-coupling reactions. However, certain base and solvent combinations can promote the formation of palladium hydride species, which are known to cause reductive dehalogenation.

Recommended Actions & Protocols:
  • Choice of Base:

    • Favor Weaker, Non-Nucleophilic Bases: Strong bases, especially in combination with protic solvents, can generate species that act as hydride sources. Weaker bases are often sufficient for the reaction and can minimize de-bromination.

    • Recommended bases: K₃PO₄, Cs₂CO₃, K₂CO₃.

    • Bases to use with caution: NaOtBu, LiOtBu (can be very effective but may increase de-bromination in some cases).

  • Choice of Solvent:

    • Use Anhydrous, Aprotic Solvents: Protic solvents (e.g., alcohols) can be a source of protons for the de-bromination reaction. The presence of water should also be minimized.

    • Recommended solvents: 1,4-Dioxane, Toluene, THF.

    • Solvents to avoid or use with caution: Methanol, Ethanol, Isopropanol.

Experimental Workflow: Solvent Screening to Minimize De-bromination

G cluster_0 Solvent Screening Protocol A Set up parallel reactions with identical reagents and conditions B Vary only the solvent: 1. Toluene 2. 1,4-Dioxane 3. THF A->B C Run reactions for a fixed time (e.g., 12 hours) B->C D Analyze aliquots by LC-MS or GC-MS C->D E Quantify the ratio of desired product to de-brominated byproduct D->E F Select the solvent that provides the highest ratio E->F

Caption: A systematic workflow for solvent optimization to reduce de-bromination.

Temperature and Reaction Time

Controlling the reaction temperature and duration is essential for minimizing side reactions.

Causality: Higher temperatures can provide the activation energy for undesired pathways, including de-bromination. Prolonged reaction times can lead to the decomposition of the catalyst and an increase in side products.

Recommended Actions & Protocols:
  • Optimize Reaction Temperature: Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is too slow. High temperatures (e.g., >120 °C) should be avoided if possible.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid the formation of byproducts.

Visualization of Key Concepts

De-bromination Mechanism in Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle and De-bromination Pathway A Pd(0)L_n B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L_n) B->C D Transmetalation (Desired Pathway) C->D H β-Hydride Elimination or Reaction with Hydride Source (Undesired Pathway) C->H E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F G Ar-R (Product) F->G G->A I H-Pd(II)-Br(L_n) H->I J Reductive Elimination I->J K Ar-H (De-brominated Byproduct) J->K K->A

Caption: Competing pathways in palladium-catalyzed cross-coupling leading to the desired product and the de-brominated byproduct.

References

  • Buchwald-Hartwig Amination: For a foundational understanding of the C-N cross-coupling reaction.

    • Source: Wikipedia
    • URL: [Link][3]

  • Phosphine Ligands in Catalysis: An overview of the steric and electronic properties of phosphine ligands.

    • Source: Chemistry LibreTexts
    • URL: [Link][2]

  • Suppression of Reductive Dehalogenation: A relevant study on minimizing side reactions in cross-coupling.

    • Source: Organic Chemistry Portal
    • URL: [Link][4]

  • Aryl Halides and Nucleophilic Aromatic Substitution: Discusses the reactivity of activ

    • Source: Chemistry LibreTexts
    • URL: [Link][5]

Sources

Technical Support Center: Scale-Up Synthesis of Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of substituted nitroanilines. These compounds are critical intermediates in the pharmaceutical, dye, and specialty chemical industries.[1] However, transitioning their synthesis from the laboratory bench to pilot or production scale introduces significant hurdles related to reaction control, safety, and product purity. This guide provides in-depth, field-proven insights in a troubleshooting format to help you navigate these challenges effectively.

Section 1: Managing Reaction Exotherms and Temperature Control

The nitration of aromatic compounds is a notoriously exothermic process.[2] Failure to manage the heat generated during scale-up can lead to thermal runaways, resulting in side reactions, product decomposition, and, most critically, catastrophic safety failures.[3][4]

Q1: My large-scale nitration reaction is showing a rapid, uncontrolled temperature increase despite my cooling system running at full capacity. What should I do immediately, and what are the underlying causes?

A1: Immediate Actions & Root Cause Analysis

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the feed of the nitrating agent.

  • Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and you have a pre-established and validated emergency protocol, prepare to quench the reaction. This typically involves cautiously adding the reaction mixture to a large volume of a pre-chilled quenching agent like ice/water. Caution: The dilution of concentrated sulfuric acid is itself highly exothermic. This step is hazardous and should only be performed as a final measure by trained personnel with appropriate safety equipment.[5]

  • Alert and Evacuate: Notify your supervisor and follow all site-specific emergency procedures, which may include evacuating the immediate area.

Root Cause Analysis: The fundamental issue is that heat is being generated faster than it can be removed.[6] This is exacerbated during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor.

  • Causality - Inadequate Heat Transfer: A 100 L reactor has a much smaller surface area relative to its volume compared to a 1 L flask. This inherently limits the efficiency of heat exchange through the reactor jacket.

  • Causality - Rapid Reagent Addition: Adding the nitrating agent too quickly creates a localized concentration of reactants, leading to a rapid exotherm that can overwhelm the cooling system.[5]

  • Causality - Poor Agitation: Inefficient stirring leads to "hot spots" within the reactor.[7] These localized areas of high temperature can initiate a runaway reaction that propagates throughout the vessel.

  • Causality - Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the nitration rate can be deceptively slow, leading to a buildup of the nitrating agent. A small, subsequent temperature increase can then trigger a sudden and violent reaction of the accumulated reagents.[5]

Preventative Strategy: Continuous Flow Synthesis For industrial-scale production, transitioning from batch to continuous flow processing is a proven strategy for managing hazardous exothermic reactions like nitration.[3][6] Microreactors or continuous stirred-tank reactors (CSTRs) offer a vastly superior surface-area-to-volume ratio, enabling near-instantaneous heat removal and precise temperature control.[3][8]

Exotherm_Troubleshooting Start Temperature Spike Detected Stop_Addition Immediately Stop Nitrating Agent Feed Start->Stop_Addition Monitor Monitor Temperature Trend Stop_Addition->Monitor Quench Execute Emergency Quench Protocol (Last Resort) Monitor->Quench Still Rising Stable Temperature Stabilizes Monitor->Stable Declining Investigate Investigate Root Cause: - Addition Rate - Agitation - Cooling Capacity Stable->Investigate

Caption: Troubleshooting workflow for a thermal runaway event.

Section 2: Controlling Selectivity and Minimizing Side Reactions

Achieving high regioselectivity and preventing the formation of impurities are critical for yield, purity, and downstream processing efficiency. The primary impurities in nitroaniline synthesis are often positional isomers and over-nitrated byproducts.[9]

Q2: My synthesis of 4-nitroaniline from acetanilide is producing a significant amount of the 2-nitro isomer. How can I improve the para-selectivity?

A2: Optimizing for Para-Selectivity

The acetamido group is an ortho-, para-director, and the ratio of isomers formed is highly dependent on reaction conditions.[10]

  • Mechanism & Causality: The formation of the ortho-isomer is often kinetically favored, but the para-isomer is typically the thermodynamically more stable product due to reduced steric hindrance. Lower reaction temperatures provide the activation energy barrier to favor the formation of the more stable para product.[10]

  • Solution - Temperature Control: Maintaining a low and consistent temperature is the most critical factor. For many acetanilide nitrations, a temperature range of 0-10°C is recommended.[11] Excursions to higher temperatures, even localized ones, will invariably lead to an increase in the ortho-isomer.

  • Solution - Nitrating Agent Choice: The choice and composition of the nitrating agent can influence selectivity. While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems can be explored in the process development phase to optimize for specific substrates.

Q3: I am observing dinitrated impurities in my final product. What causes this and how can I prevent it?

A2: Preventing Over-Nitration

The introduction of the first nitro group deactivates the aromatic ring, but under forcing conditions, a second nitration can occur.

  • Causality - Reaction Time & Temperature: Prolonged reaction times or excessive temperatures after the primary nitration is complete can lead to the formation of dinitro compounds.[2]

  • Solution - Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or TLC to monitor the disappearance of the starting material and the formation of the desired product. The reaction should be quenched as soon as the optimal conversion is reached to avoid subsequent reactions.

  • Solution - Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a significant excess of nitric acid increases the likelihood of over-nitration. The ideal molar ratio should be determined during process optimization studies.

ParameterImpact on SelectivityRecommended Control Strategy for Scale-Up
Temperature Lower temperatures (e.g., 0-10°C) generally favor para-substitution.[11]Utilize a reactor with high cooling capacity. For large scales, consider continuous flow reactors for precise temperature management.[3]
Addition Rate Slow, controlled addition prevents temperature spikes that reduce selectivity.Use a calibrated dosing pump with a feedback loop connected to an internal temperature probe.
Reaction Time Longer times can lead to over-nitration or product decomposition.[2]Monitor reaction progress with in-process controls (e.g., HPLC) and quench promptly upon completion.
Stoichiometry Excess nitrating agent increases the risk of dinitration.Use the minimum effective amount of nitrating agent, determined through lab-scale optimization.
Section 3: Purification and Isolation at Scale

Isolating a high-purity substituted nitroaniline from a large-scale reaction mixture presents physical and chemical challenges, including handling large volumes of solids and removing closely related impurities.

Q4: Recrystallization of my substituted nitroaniline is proving difficult at the pilot scale, resulting in poor recovery and inconsistent purity. What should I consider?

A4: Optimizing Large-Scale Crystallization

Directly scaling a lab-based recrystallization protocol often fails. At scale, factors like cooling rates, agitation, and seeding become critically important.

  • Causality - Cooling Rate: Rapid cooling of a large vessel leads to spontaneous nucleation and the formation of small, often impure crystals that are difficult to filter. Slow, controlled cooling is essential for growing larger, purer crystals.

  • Solution - Controlled Cooling Profile: Implement a programmed cooling profile for the reactor jacket. A typical profile might involve an initial rapid cool to the point of supersaturation, followed by a very slow "soak" period to allow for crystal growth, and a final cool to maximize yield.

  • Solution - Seeding: Introduce a small quantity of pure product (seed crystals) when the solution is supersaturated. This provides a template for crystal growth, leading to a more uniform particle size distribution and improved purity.

  • Solution - Solvent Selection: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or cold temperatures. It's also crucial that the impurities are either highly soluble or highly insoluble in the chosen solvent at all temperatures to facilitate their removal.

Purification_Strategy Start Crude Product Isolated Purity_Check Analyze Impurity Profile (e.g., via HPLC) Start->Purity_Check Recrystallization Optimize Recrystallization: - Solvent Screen - Cooling Profile - Seeding Strategy Purity_Check->Recrystallization Simple Profile Low_Purity Impurity Profile Complex or Unresolved Purity_Check->Low_Purity Complex Profile High_Purity High Purity Achieved Recrystallization->High_Purity Alternative Consider Alternative Purification: - Slurry Wash - Column Chromatography (if economically viable) Low_Purity->Alternative Alternative->High_Purity

Caption: Decision tree for selecting a purification strategy.

Section 4: Safety Considerations for Scale-Up

Safety is the paramount concern in any chemical synthesis, especially for nitrations. The hazards are significant and include highly corrosive reagents, potential for runaway reactions, and the thermal instability of the nitro-containing products.[4][12]

Q5: What are the essential safety protocols I must implement before attempting to scale up a nitroaniline synthesis?

A5: A Multi-layered Approach to Safety

  • Thermal Hazard Assessment (THA): Before any scale-up, a thorough THA is mandatory. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) should be used to determine key safety parameters, including:

    • Heat of reaction (ΔHᵣ)

    • Adiabatic temperature rise

    • Onset temperature of decomposition for the starting materials, intermediates, and final product. This data is crucial for designing an adequate cooling system and emergency relief venting.[13]

  • Material and Reagent Handling:

    • All reagents, especially concentrated nitric and sulfuric acids, must be handled in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and face shields.[14]

    • Ensure that all equipment is compatible with the corrosive nature of the reagents.

  • Reactor and Equipment Safeguards:

    • The reactor must be equipped with reliable and redundant cooling systems.

    • A calibrated pressure relief system (e.g., rupture disc) sized to handle a worst-case scenario (like a runaway reaction) is essential.

    • Install redundant temperature and pressure probes to ensure accurate monitoring.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs that cover every step of the process, including reagent charging, reaction monitoring, work-up, and emergency shutdown procedures. All personnel must be thoroughly trained on these SOPs.

Frequently Asked Questions (FAQs)

Q: Why is the amine group typically protected by acetylation before nitration? A: There are two primary reasons. First, the free amine group is highly susceptible to oxidation by nitric acid, which leads to unwanted byproducts and decomposition.[10] Second, the powerful activating nature of the free amine can lead to uncontrolled reactions. Converting it to the less-activating acetamido group provides better control over the reaction and prevents oxidation.[10]

Q: Can I perform a direct nitration on a substituted aniline without protection? A: While possible for some substrates, it is generally not recommended for scale-up. Direct nitration often requires very harsh acidic conditions, which can protonate the amine group, converting it into a meta-directing ammonium group, thus altering the desired regioselectivity. The risk of oxidation remains high.[1]

Q: What is the best way to work up a large-scale nitration reaction? A: The most common method is to quench the reaction mixture by slowly adding it to a large volume of agitated ice and water.[14] This precipitates the crude nitroaniline product, which can then be collected by filtration. The addition must be slow and controlled to manage the heat from the dilution of the sulfuric acid.

Detailed Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 4-Nitroacetanilide (Illustrative)

Disclaimer: This is a generalized protocol and must be adapted and fully risk-assessed for your specific substrate and equipment.

  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and all safety systems (cooling, venting, agitation) are operational.

  • Charging: Charge the reactor with glacial acetic acid (e.g., 20 L) and acetanilide (e.g., 5 kg). Begin agitation to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5°C using the jacket cooling system.

  • Nitrating Mixture Preparation: In a separate, suitable vessel, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 L) to concentrated sulfuric acid (e.g., 2.5 L) while cooling in an ice bath.

  • Controlled Addition: Begin adding the cold nitrating mixture to the reactor via a dosing pump at a slow, controlled rate. Crucially, ensure the internal temperature of the reactor does not exceed 10°C. [14] This addition may take several hours.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 5-10°C with agitation for an additional 1-2 hours, monitoring for completion by a pre-validated IPC method (e.g., HPLC).

  • Quenching: In a separate quench vessel, prepare a mixture of crushed ice (e.g., 50 kg) and water (e.g., 50 L). Slowly transfer the completed reaction mixture into the quench vessel under vigorous agitation.

  • Isolation: The precipitated yellow solid (4-nitroacetanilide) is collected by filtration (e.g., using a Nutsche filter), washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.

References
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  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Scribd. Preparation of P-Nitroaniline. [Link]

  • Magritek. (2014). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • YouTube. (2023, May 4). Synthesis of p-Nitroaniline. [Link]

  • Albright, L. F., & Mills, P. L. (Eds.). (1991). Nitration: Recent Developments and Processes. ACS Symposium Series. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • Hofmann, C., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • Nishiwaki, N. (2022, September 3). An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. ResearchGate. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • Google Patents. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. [Link]

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  • ResearchGate. Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. [Link]

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  • Gustin, J. L. (1997). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series. [Link]

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  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

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  • Google Patents. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.
  • Chemical Industry Journal. (2020). Handling Reaction Exotherms – A Continuous Approach. [Link]

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how to increase the rate of reaction for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the rate and success of your reaction.

Introduction to the Synthesis

The synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a bromide ion from 2,6-dibromonitrobenzene by 4-methoxybenzylamine. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group positioned ortho to the leaving group, which activates the aromatic ring towards nucleophilic attack.

The core of this transformation is the formation of a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount to the reaction's success and is influenced by several factors, including solvent, temperature, and the choice of base. This guide will provide the insights needed to navigate these variables effectively.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Question: Why is my reaction rate slow or the reaction incomplete?

Answer: A sluggish reaction is a frequent challenge in SNAr syntheses. Several factors can contribute to this issue.

  • Insufficient Activation: The nitro group is crucial for activating the aryl bromide. Ensure the purity of your starting material, 2,6-dibromonitrobenzene.

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in heat is advisable. However, be cautious, as excessive heat can lead to side product formation.

  • Suboptimal Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.

  • Incorrect Base: The role of the base is to deprotonate the amine nucleophile, increasing its nucleophilicity, or to scavenge the HBr formed during the reaction. A base that is too weak may not facilitate the reaction efficiently.

Question: My reaction yield is low. What are the potential causes and solutions?

Answer: Low yields can be attributed to several factors, from incomplete reactions to product degradation or loss during workup.

  • Side Reactions: One common side reaction is the diarylation of the amine, where a second molecule of the aryl bromide reacts with the product. To minimize this, use a slight excess of the amine nucleophile (4-methoxybenzylamine).

  • Steric Hindrance: The ortho-nitro group, while activating, can also present steric hindrance to the incoming nucleophile.[3] Ensure that the reaction is given adequate time to proceed to completion.

  • Workup and Purification Issues: The product, being a nitroaniline derivative, may have limited solubility in certain solvents. During aqueous workup, ensure the pH is controlled to prevent the product from partitioning into the aqueous layer if it becomes protonated. For purification, column chromatography on silica gel is typically effective, but care should be taken to choose a solvent system that provides good separation without causing product degradation.

  • Thermal Instability: Nitroarenes can be thermally sensitive.[4] Prolonged exposure to high temperatures may lead to decomposition. Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.

Question: I am observing the formation of multiple unidentified spots on my TLC plate. What could they be?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials and the desired product, these could be:

  • Di-substitution Product: As mentioned, reaction of the product with another molecule of the aryl bromide.

  • Oxidation Products: The amine nucleophile can be susceptible to oxidation, especially at elevated temperatures.

  • Products of Nitro Group Reduction: While less common under these conditions, some reagents could potentially reduce the nitro group.

  • Benzyne Formation: Under very strong basic conditions, an elimination-addition (benzyne) mechanism could occur, leading to isomeric products. However, this is less likely with the typical bases used for SNAr.[5]

To identify these byproducts, it is advisable to scale up a small amount of the reaction and isolate the impurities for characterization by techniques such as Mass Spectrometry and NMR.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition: The nucleophile (4-methoxybenzylamine) attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

  • Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the final product.

Diagram of the SNAr Mechanism

Caption: SNAr reaction pathway.

Q2: How do I choose the right solvent?

A2: The ideal solvent for an SNAr reaction is polar and aprotic. This is because polar aprotic solvents can effectively solvate the cation of the base, leaving the anion more reactive. They do not participate in hydrogen bonding with the nucleophile, which would decrease its reactivity.

SolventDielectric ConstantGeneral Suitability
DMSO47Excellent
DMF37Very Good
Acetonitrile37.5Good
THF7.6Moderate
Toluene2.4Poor

Q3: What is the role of the base, and which one should I use?

A3: A base is typically used to deprotonate the amine, making it a more potent nucleophile, or to neutralize the HBr byproduct. For primary amines like 4-methoxybenzylamine, a non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base like potassium carbonate (K2CO3) is often sufficient. Stronger bases like sodium hydride (NaH) can be used but may increase the risk of side reactions.

Q4: Can I use a catalyst to speed up the reaction?

A4: While traditional SNAr reactions are often uncatalyzed, certain phase-transfer catalysts can be beneficial, especially if dealing with solubility issues between an inorganic base and the organic solvent. Additionally, in some cases, copper or palladium catalysts have been used to facilitate similar C-N bond formations, though this moves into the realm of transition-metal-catalyzed cross-coupling reactions. For this specific synthesis, optimizing temperature and solvent is usually the most direct path to increasing the reaction rate.

Experimental Protocol

This protocol is a recommended starting point for the synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,6-dibromonitrobenzene

  • 4-methoxybenzylamine

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromonitrobenzene (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to achieve a concentration of 0.2-0.5 M with respect to the 2,6-dibromonitrobenzene.

  • Begin stirring the mixture and add 4-methoxybenzylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Reaction Rate or Yield check_temp Is Temperature Optimized? (e.g., 80-100 °C) start->check_temp increase_temp Gradually Increase Temperature check_temp->increase_temp No check_solvent Is a Polar Aprotic Solvent Used? (e.g., DMSO, DMF) check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Switch to a More Suitable Solvent check_solvent->change_solvent No check_base Is the Base Appropriate and in Sufficient Quantity? (e.g., K2CO3, 2 eq) check_solvent->check_base Yes change_solvent->check_base optimize_base Optimize Base Choice and Stoichiometry check_base->optimize_base No check_purity Are Starting Materials Pure? check_base->check_purity Yes optimize_base->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No success Reaction Optimized check_purity->success Yes purify_sm->success

Caption: A logical workflow for troubleshooting common issues.

References

  • Meisenheimer, J. Ueber Reactionen aromatischer Nitrokörper. Liebigs Annalen der Chemie1902 , 323 (2), 205-246. [Link]

  • Roberts, J. D.; Simmons Jr., H. E.; Carlsmith, L. A.; Vaughan, C. W. Rearrangement in the Reaction of Chlorobenzene-1-C14 with Potassium Amide. Journal of the American Chemical Society1953 , 75 (13), 3290-3291. [Link]

  • Bunnett, J. F.; Garbisch Jr., E. W.; Pruitt, K. M. The “Element Effect” as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions. Journal of the American Chemical Society1957 , 79 (2), 385-391. [Link]

  • Terrier, F. Nucleophilic Aromatic Substitution. In Nucleophilicity; American Chemical Society, 1988; Vol. 215, pp 302-318.
  • Miller, J. Aromatic Nucleophilic Substitution. Elsevier, 1968.
  • Ross, S. D. Nucleophilic Aromatic Substitution Reactions. In Progress in Physical Organic Chemistry; John Wiley & Sons, Ltd, 1963; Vol. 1, pp 31-88.
  • Caron, S.; Wojcik, J. M.; Vazquez, E. Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses2002 , 79, 209. [Link]

  • Sanger, F. The terminal peptides of insulin. Biochemical Journal1949 , 45 (5), 563–574. [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Sustainable Chemistry & Engineering2021 , 9 (18), 6229–6237. [Link]

  • Thermal Stability Studies on a Homologous Series of Nitroarenes. The Journal of Physical Chemistry1995 , 99 (12), 4061–4067. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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Validation & Comparative

Comparative Reactivity Analysis: 2-Bromo- vs. 2-Chloro-N-(4-methoxybenzyl)-6-nitroaniline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical development, the choice of starting materials can profoundly impact reaction efficiency, yield, and purity. A common synthetic challenge involves the selection of an appropriate aryl halide for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two closely related compounds, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline and 2-Chloro-N-(4-methoxybenzyl)-6-nitroaniline, grounding the analysis in the fundamental principles of physical organic chemistry.

The core question for the synthetic chemist is: which halogen, bromine or chlorine, facilitates a faster and more efficient substitution on this specific molecular scaffold? The answer lies in a nuanced understanding of the SNAr mechanism and the competing electronic effects of the halogen substituents.

The Decisive Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

Both substrates are primed for reactivity via the SNAr pathway. This is due to the presence of a strong electron-withdrawing nitro group (-NO₂) positioned ortho to the halogen leaving group.[1][2] This group is essential as it activates the aromatic ring towards attack by a nucleophile.[2][3]

The SNAr mechanism is a two-step addition-elimination process:[2][3]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6] This initial step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring.[3][7][8]

  • Elimination of the Leaving Group: The aromaticity is restored as the halide ion is expelled. This second step is generally fast.[7][8]

Caption: The addition-elimination mechanism of SNAr reactions.

The Halogen Conundrum: Electronegativity vs. Leaving Group Ability

When comparing the bromo- and chloro-substituents, two opposing electronic effects come into play:

  • Inductive Effect (Electronegativity): Chlorine is more electronegative than bromine. This powerful electron-withdrawing inductive effect stabilizes the negatively charged Meisenheimer complex formed during the rate-determining addition step.[8] A more stable intermediate implies a lower activation energy for its formation, thus accelerating the reaction. Based on this factor alone, the chloro-compound is predicted to be more reactive.[8]

  • Carbon-Halogen Bond Strength (Leaving Group Ability): The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond. In many substitution reactions (like SN1 and SN2), a weaker bond to the leaving group leads to a faster reaction. If the C-X bond cleavage were part of the rate-determining step, the bromo-compound would be more reactive.

Resolution: In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[3][7] Therefore, the factor that most significantly stabilizes this intermediate—the inductive effect—is the dominant factor governing the overall reaction rate.[4][8] This leads to a reactivity order for halogens in SNAr that is inverted compared to SN2 reactions: F > Cl > Br > I .[1][7][9]

The higher electronegativity of chlorine makes the carbon atom it is attached to more electrophilic and, crucially, provides greater stabilization for the developing negative charge in the transition state leading to the Meisenheimer complex.

Experimental Data from Analogous Systems

Halogen (X) in 1-X-2,4-dinitrobenzeneRelative Rate (with Piperidine)
F3300
Cl 4.5
Br 2.4
I1.0
(Data adapted from analogous systems to illustrate the established reactivity trend.)

This data unequivocally demonstrates that for activated aryl halides undergoing SNAr, the chloro-substituted compound is significantly more reactive than its bromo- and iodo-counterparts.

Conclusion: 2-Chloro-N-(4-methoxybenzyl)-6-nitroaniline is the More Reactive Substrate

Based on the foundational principles of the SNAr mechanism, the 2-Chloro-N-(4-methoxybenzyl)-6-nitroaniline is predicted to be the more reactive substrate compared to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

The primary reason is the superior ability of the more electronegative chlorine atom to stabilize the anionic Meisenheimer intermediate through its inductive effect. This stabilization lowers the activation energy of the rate-determining nucleophilic addition step, leading to a faster overall reaction rate. While bromine is technically a better leaving group in terms of bond strength, this factor is of minor importance as the elimination step is fast and not rate-limiting.

For researchers and drug development professionals, selecting the 2-chloro derivative is the logical choice for optimizing reaction times and potentially improving yields in synthetic routes that rely on nucleophilic aromatic substitution.

Field-Proven Experimental Protocol: A Competitive Reactivity Assay

Objective: To determine the relative reactivity of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline and 2-Chloro-N-(4-methoxybenzyl)-6-nitroaniline by reacting an equimolar mixture with a sub-stoichiometric amount of a common nucleophile.

Materials:

  • 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

  • 2-Chloro-N-(4-methoxybenzyl)-6-nitroaniline

  • Pyrrolidine (or other secondary amine nucleophile)

  • Potassium Carbonate (K₂CO₃) as a base

  • Dimethylformamide (DMF), anhydrous

  • HPLC-grade Acetonitrile and Water

  • Internal Standard (e.g., Naphthalene)

Workflow Diagram:

Caption: Workflow for the competitive reactivity experiment.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add 2-Chloro-N-(4-methoxybenzyl)-6-nitroaniline (1.0 eq.), 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 eq.), potassium carbonate (2.5 eq.), and a known amount of an internal standard (e.g., 0.2 eq. naphthalene).

  • Dissolution: Add anhydrous DMF to dissolve the solids completely.

  • Initiation: While stirring at room temperature, add pyrrolidine (0.5 eq.) dropwise. The sub-stoichiometric amount ensures that the substrates are competing for a limited amount of the nucleophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a set time (e.g., 2 hours). Monitor the reaction by taking small aliquots for HPLC or TLC analysis.

  • Workup: Quench the reaction by adding deionized water. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude residue in a known volume of acetonitrile. Analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Quantification: By comparing the peak areas of the chloro-derived product and the bromo-derived product (calibrated against the internal standard), the ratio of their formation can be determined. This ratio directly corresponds to the relative reactivity of the two starting materials. A higher concentration of the chloro-derived product will confirm its greater reactivity.

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Online] Available at: [Link][4]

  • Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link][1]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Online] Available at: [Link][2]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Online] Available at: [Link][7]

  • Makoś, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Online] Available at: [Link][3]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Online video] Available at: [Link][5]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Online video] Available at: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. (2023). [Online] Available at: [Link][6]

  • ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes. [Online] Available at: [Link]

  • Taylor & Francis Online. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Online] Available at: [Link][9]

  • Lumen Learning. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. [Online] Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Online] Available at: [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Online] Available at: [Link]

  • National Institutes of Health. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. [Online] Available at: [Link]

  • MDPI. Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. (2018). [Online] Available at: [Link]

  • ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Online] Available at: [Link]

  • ResearchGate. Scope of study. (a) Previously observed Meisenheimer complexes have.... [Online] Available at: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). [Online] Available at: [Link][8]

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A Comparative Guide to the Purity Assessment of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a key building block in various synthetic pathways. The selection of an appropriate analytical technique is paramount for guaranteeing the quality, safety, and efficacy of final products. This document offers a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols and supporting data to inform your method selection and implementation.

Introduction to Purity Assessment

The purity of a chemical compound is a critical quality attribute that can significantly impact its reactivity, stability, and biological activity. Impurities can arise from various sources, including the manufacturing process (e.g., unreacted starting materials, by-products), degradation of the substance over time, or contamination. Therefore, robust analytical methods are required to detect and quantify these impurities.

For 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a molecule with multiple functional groups, a multi-faceted analytical approach is often necessary for a comprehensive purity profile. The presence of a nitro group and a bromo substituent makes the compound amenable to detection by multiple techniques, each offering unique advantages and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a versatile and widely adopted technique for the purity assessment of a vast range of compounds due to its high resolution, sensitivity, and accuracy.[1] It is particularly well-suited for non-volatile and thermally labile compounds like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Principle

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds. The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase.[2] The analyte and its impurities are separated based on their differential partitioning between the two phases. Detection is typically performed using a UV-Vis detector, as the nitroaromatic chromophore in the target molecule absorbs strongly in the UV region.

Experimental Protocol: RP-HPLC Method

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • Reference standard of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (purity ≥99%).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline sample.

  • Dissolve in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity assessment of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent identification of unknown volatile or semi-volatile impurities.[1] While 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline itself may have limited volatility, GC-MS is invaluable for detecting residual solvents and volatile starting materials from the synthesis.

Principle

In GC-MS, the sample is vaporized and separated in a capillary column based on the components' boiling points and interactions with the stationary phase.[3] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification.[3]

Experimental Protocol: GC-MS Method

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas, 99.999% purity).

  • Methanol (GC grade).

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280 °C
Carrier Gas Helium at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Scan Range 40-550 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in methanol.

  • Inject 1 µL of the solution into the GC-MS system.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample_Sol Prepare Sample Solution Inject Inject into GC Sample_Sol->Inject Separate Separation in Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC MS_Spectra Extract Mass Spectra TIC->MS_Spectra Library_Search Library Search & Identification MS_Spectra->Library_Search

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative purity assessment (qNMR).[4] It provides detailed information about the chemical environment of each nucleus in a molecule.

Principle

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For purity assessment, the presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.

Experimental Protocol: ¹H NMR

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard for qNMR (e.g., maleic acid).

Data Acquisition:

  • Accurately weigh the sample and internal standard (for qNMR) into a vial.

  • Dissolve in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with appropriate parameters (e.g., sufficient relaxation delay for quantitative analysis).

Comparison of Analytical Methods

FeatureHPLC-UVGC-MS¹H NMR
Primary Application Purity assessment, quantification of non-volatile impuritiesIdentification and quantification of volatile impurities and residual solventsStructural elucidation, definitive identification, quantitative purity assessment (qNMR)
Selectivity HighVery HighHigh
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Quantification Excellent with reference standardsGood with reference standardsExcellent with internal standard (qNMR)
Limitations Requires chromophore for UV detection, thermally labile compounds may degradeNot suitable for non-volatile or thermally labile compoundsLower sensitivity, can be complex for mixtures

Forced Degradation Studies: A Proactive Approach to Purity

Forced degradation studies are essential for developing stability-indicating analytical methods.[5] These studies involve subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[6][7] The analytical method is then challenged to separate the parent compound from these degradants, proving its stability-indicating nature.

Logical Flow of a Forced Degradation Study

Forced_Degradation cluster_stress Stress Conditions cluster_results Evaluation Start 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Stress Start->Thermal Photolytic Photolytic Stress Start->Photolytic Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Peak_Purity Assess Peak Purity Analysis->Peak_Purity Mass_Balance Calculate Mass Balance Analysis->Mass_Balance Identify_Deg Identify Degradants (LC-MS) Analysis->Identify_Deg

Caption: Logical flow of a forced degradation study.

Conclusion

The purity assessment of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline requires a strategic combination of analytical techniques. HPLC is the primary tool for routine purity testing and the quantification of non-volatile impurities. GC-MS is indispensable for identifying and quantifying volatile impurities, such as residual solvents. NMR spectroscopy provides definitive structural confirmation and can be employed for accurate quantitative analysis.

By implementing these methods within a robust quality control framework that includes forced degradation studies, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their scientific endeavors. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy.

References

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-4-nitroaniline. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Mullani, N. S., & Nargatti, S. (2021). Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of forced degradation studies. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • SynZeal. (n.d.). Bedaquiline Des-Bromo Impurity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]

  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2025). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of experimental approaches for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this compound and its potential impurities.

Introduction: The Analytical Challenge

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is an aromatic nitro compound, a class of molecules significant in various fields, including the synthesis of dyes and pharmaceuticals.[1] The accurate quantification and purity assessment of such compounds are critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering precision, accuracy, and robustness.[2] This guide will navigate the systematic development of an HPLC method, comparing various stationary and mobile phases to achieve optimal separation and peak characteristics.

The primary objective is to develop a stability-indicating method capable of separating the main analyte from its potential degradation products and process-related impurities. This requires a methodical approach to optimizing chromatographic conditions.

Foundational Strategy: Reverse-Phase Chromatography

For non-polar to moderately polar compounds like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, reverse-phase HPLC (RP-HPLC) is the modality of choice.[2] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The retention of the analyte is primarily governed by hydrophobic interactions.

Our initial method development will be based on established protocols for similar nitroaniline derivatives, which commonly employ a C18 stationary phase with a mobile phase mixture of acetonitrile and water or a buffer.[2][3]

Experimental Workflow for Method Development

The development of a robust HPLC method is an iterative process. The following diagram illustrates the logical workflow we will follow.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Select Initial Column and Mobile Phase (Based on Literature for Analogs) A->B C Determine Detection Wavelength (UV-Vis Scan) B->C D Mobile Phase Composition (Organic Modifier & Buffer pH) C->D Proceed to Optimization E Column Screening (C18 vs. Phenyl-Hexyl vs. Cyano) D->E F Gradient vs. Isocratic Elution E->F G Flow Rate and Temperature Adjustment F->G H System Suitability Testing G->H Final Method Selection I Validation according to ICH Q2(R2) Guidelines (Linearity, Accuracy, Precision, etc.) H->I J Forced Degradation Studies I->J

Caption: A stepwise workflow for HPLC method development and validation.

Comparative Analysis of Method Parameters

Stationary Phase Selection: A Comparative Approach

The choice of the stationary phase is critical for achieving the desired selectivity. We will compare three common reverse-phase columns.

Table 1: Comparison of Stationary Phases

Stationary PhasePrimary Interaction MechanismExpected Selectivity for Aromatic Nitro CompoundsAdvantagesDisadvantages
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose retention for non-polar to moderately polar compounds.High hydrophobicity, widely available, extensive literature support.May show peak tailing for basic compounds due to silanol interactions.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic and unsaturated compounds due to interactions with the phenyl rings.Can provide alternative selectivity to C18, potentially resolving co-eluting peaks.Selectivity is highly dependent on the mobile phase composition.
Cyano (CN) Dipole-dipole and hydrophobic interactionsOffers different selectivity for polar compounds containing nitro groups.Can be used in both normal-phase and reverse-phase modes.Less hydrophobic than C18, may provide insufficient retention for the analyte.

Rationale: We will begin with a C18 column due to its versatility. If peak shape or resolution is suboptimal, a Phenyl-Hexyl column will be evaluated to leverage potential π-π interactions with the aromatic rings of the analyte. A Cyano column will be considered if alternative selectivity for polar impurities is required.

Mobile Phase Optimization: A Head-to-Head Comparison

The mobile phase composition dictates the retention time and selectivity of the separation. We will compare two common organic modifiers and the effect of pH.

4.2.1. Organic Modifier: Acetonitrile vs. Methanol

Table 2: Comparison of Organic Modifiers

Organic ModifierPropertiesImpact on Chromatography
Acetonitrile (ACN) Low viscosity, low UV cutoff, aprotic.Generally provides sharper peaks and lower backpressure. The nitrile bond's π electrons can influence interactions with phenyl stationary phases.[4]
Methanol (MeOH) Higher viscosity, higher UV cutoff, protic.Can offer different selectivity due to its hydrogen-bonding capabilities.[4] Often a more effective solvent for enhancing π-π interactions on phenyl phases.[4]

Experimental Protocol:

  • Prepare two sets of mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

  • Perform gradient runs (e.g., 20-80% B over 20 minutes) with both acetonitrile and methanol as the organic modifier on a C18 column.

  • Compare the chromatograms for resolution, peak shape, and retention time.

4.2.2. Influence of Mobile Phase pH

The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is not strongly acidic or basic, residual silanol groups on the silica-based stationary phase can become ionized at higher pH, potentially leading to peak tailing.[4]

Experimental Protocol:

  • Prepare buffered mobile phases at different pH values (e.g., pH 3.0 with phosphate buffer and pH 7.0 with phosphate buffer).

  • Analyze the sample under the same gradient conditions with each buffered mobile phase.

  • Evaluate the impact on peak symmetry and retention time. A low pH is generally preferred for silica-based columns to suppress silanol ionization.[3][4]

Isocratic vs. Gradient Elution: A Performance Comparison

Table 3: Comparison of Elution Modes

Elution ModeDescriptionAdvantagesDisadvantages
Isocratic The mobile phase composition remains constant throughout the run.Simpler method, faster re-equilibration, more robust.Not suitable for separating complex mixtures with a wide range of polarities. Can lead to long run times and broad peaks for late-eluting compounds.
Gradient The mobile phase composition is changed during the run.Allows for the separation of complex mixtures, improves peak shape for late-eluting compounds, and can shorten run times.Requires a more complex pump system, longer re-equilibration times, and can be less robust.

Rationale: An initial gradient run is essential to determine the complexity of the sample and the polarity range of its components. If the sample contains impurities with significantly different retention times, a gradient method will be necessary. If all components elute within a narrow window, an isocratic method can be developed for its simplicity and robustness.

Proposed Initial and Optimized HPLC Methods

Based on the principles outlined above, the following tables present a proposed initial method and a potential optimized method.

Table 4: Proposed Initial HPLC Method

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reverse-phase column suitable for nitroanilines.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to improve peak shape by suppressing silanol ionization.
Mobile Phase B AcetonitrileGood peak shape and lower backpressure.
Gradient 20-80% B in 20 min, then 5 min holdTo elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmAromatic nitro compounds typically have strong UV absorbance in this region.
Injection Volume 10 µLStandard injection volume.

Table 5: Example of an Optimized HPLC Method (Hypothetical)

ParameterConditionRationale for Optimization
Column Phenyl-Hexyl, 4.6 x 100 mm, 3 µmImproved selectivity for aromatic compounds and faster analysis with a shorter column.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered mobile phase for better control of retention and peak shape.[3]
Mobile Phase B MethanolProvided better resolution of a critical impurity pair due to enhanced π-π interactions.[4]
Gradient 40-70% B in 15 minOptimized gradient for faster analysis while maintaining resolution.
Flow Rate 1.2 mL/minIncreased flow rate to reduce run time.
Column Temperature 35 °CTo fine-tune selectivity and reduce backpressure.
Detection UV at 388 nmWavelength of maximum absorbance for the analyte, providing higher sensitivity.[3]
Injection Volume 5 µLReduced volume to prevent peak overload.

Method Validation: Ensuring Trustworthiness

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[5][6]

ValidationParameters Validation ICH Q2(R2) Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Forced Degradation Studies: To establish the stability-indicating nature of the method, the analyte will be subjected to stress conditions (e.g., acid, base, oxidation, heat, and light). The method must be able to separate the intact analyte from any degradation products formed.

Conclusion

The development of a robust and reliable HPLC method for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline requires a systematic and comparative approach. By methodically evaluating different stationary phases, mobile phase compositions, and elution modes, an optimized method can be achieved. The initial recommendation is to start with a C18 column and an acetonitrile/water mobile phase, followed by exploration of a Phenyl-Hexyl column and methanol to fine-tune selectivity. Subsequent validation in accordance with ICH guidelines will ensure the method's accuracy, precision, and fitness for purpose in a regulated environment.

References

  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. (n.d.). Retrieved from [Link]

  • Koniecki, W. B., & Linch, A. L. (1958). Determination of Aromatic Nitro Compounds. Analytical Chemistry, 30(6), 1134–1137. [Link]

  • Google Patents. (2020). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • ResearchGate. (2019). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF BROMELAIN, TRYPSIN, RUTOSIDE AND DICLOFENAC IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. (2023). RSC Publishing. Retrieved from [Link]

  • Quantitative Estimation of Aromatic Nitro Compounds. (1944). Analytical Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Frontiers. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]

  • ResearchGate. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-L-alanine amidase activity via p-nitroaniline quantification | Request PDF. Retrieved from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Isomeric impurities, even in trace amounts, can lead to significant differences in pharmacological activity, toxicity, and overall safety profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of positional isomers of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a substituted nitroaniline with potential applications in medicinal chemistry.

Drawing upon foundational principles of spectroscopic analysis and extensive experience with complex aromatic systems, this document will not merely present data but will delve into the causal relationships between molecular structure and spectral output. We will explore how the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can serve as a self-validating system for identifying the target molecule and its closely related isomers.

The Isomeric Challenge: Defining the Structures

The target compound, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (Isomer A), presents a specific substitution pattern on the aniline ring. However, synthetic routes can often yield a mixture of positional isomers. For the purpose of this guide, we will focus on the differentiation of Isomer A from two of its most probable isomeric impurities:

  • Isomer A: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

  • Isomer B: 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline

  • Isomer C: 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

Below is a visual representation of these isomers.

G cluster_A Isomer A: 2-Bromo, 6-Nitro cluster_B Isomer B: 4-Bromo, 2-Nitro cluster_C Isomer C: 2-Bromo, 4-Nitro A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline B 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline C 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

Figure 1. Positional isomers of Bromo-N-(4-methoxybenzyl)-nitroaniline.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers due to the sensitivity of proton chemical shifts and coupling constants to the electronic environment and spatial proximity of neighboring substituents. The distinct substitution patterns on the aniline ring of each isomer will result in unique splitting patterns and chemical shifts for the aromatic protons.

The protons on the 4-methoxybenzyl group are expected to show consistent signals across all isomers: a singlet for the methoxy protons (~3.8 ppm), a singlet for the benzylic methylene protons (~4.4 ppm), and a characteristic AA'BB' system (two doublets) for the para-substituted benzene ring. The key differentiators will be the protons on the substituted aniline ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns for the Aniline Ring Protons

ProtonIsomer A (2-Br, 6-NO₂)Isomer B (4-Br, 2-NO₂)Isomer C (2-Br, 4-NO₂)
H-3 ~7.8 ppm (d, J ≈ 8 Hz)~8.1 ppm (d, J ≈ 2 Hz)~8.0 ppm (dd, J ≈ 9, 2 Hz)
H-4 ~6.8 ppm (t, J ≈ 8 Hz)--
H-5 ~7.5 ppm (d, J ≈ 8 Hz)~7.4 ppm (dd, J ≈ 9, 2 Hz)~7.6 ppm (d, J ≈ 9 Hz)
H-6 -~7.9 ppm (d, J ≈ 9 Hz)-

Expert Rationale:

  • Isomer A: The three adjacent protons on the aniline ring will form an AMX spin system, resulting in a doublet, a triplet, and another doublet. The proton at H-4 will be the most shielded due to its para-position relative to the electron-donating amino group.

  • Isomer B: The protons on the aniline ring are ortho, meta, and para to the bromine and nitro groups, leading to distinct chemical shifts. The H-3 proton will appear as a doublet with a small meta-coupling constant.

  • Isomer C: The remaining two protons on the aniline ring will exhibit a doublet and a doublet of doublets, characteristic of this substitution pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information by revealing the electronic environment of each carbon atom. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. Carbons directly attached to bromine will be significantly shielded, while those attached to the nitro group will be deshielded.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Aniline Ring Carbons

CarbonIsomer A (2-Br, 6-NO₂)Isomer B (4-Br, 2-NO₂)Isomer C (2-Br, 4-NO₂)
C-1 (C-NH) ~145 ppm~148 ppm~146 ppm
C-2 (C-Br/NO₂) ~115 ppm (C-Br)~149 ppm (C-NO₂)~118 ppm (C-Br)
C-3 ~130 ppm~125 ppm~128 ppm
C-4 (C-Br/NO₂) ~120 ppm~118 ppm (C-Br)~142 ppm (C-NO₂)
C-5 ~128 ppm~122 ppm~124 ppm
C-6 (C-Br/NO₂) ~148 ppm (C-NO₂)~129 ppm~135 ppm

Expert Rationale:

The number of signals in the aromatic region of the decoupled ¹³C NMR spectrum can provide initial clues.[1] However, the key to differentiation lies in the distinct chemical shifts of the substituted carbons (C-Br and C-NO₂). The relative positions of these signals will be unique for each isomer.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these positional isomers, subtle shifts in vibrational frequencies can provide supporting evidence.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeObservations
N-H Stretch 3350 - 3450A single, sharp peak indicating a secondary amine.
Aromatic C-H Stretch 3000 - 3100Multiple weak to medium bands.
Asymmetric NO₂ Stretch 1500 - 1550Strong absorption. The exact position can be influenced by steric hindrance from adjacent groups.
Symmetric NO₂ Stretch 1330 - 1370Strong absorption.
C-N Stretch 1250 - 1350Medium to strong absorption.
C-Br Stretch 500 - 650Weak to medium absorption in the fingerprint region.

Expert Rationale:

The most informative region for differentiating these isomers via IR will likely be the out-of-plane C-H bending vibrations (680-900 cm⁻¹). The substitution pattern on the aromatic ring dictates the number and position of these bands. For instance, a 1,2,3-trisubstituted ring (Isomer A) will have a different pattern compared to a 1,2,4-trisubstituted ring (Isomers B and C).

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) will confirm the molecular formula for all isomers. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[2]

While the molecular weight will be identical for all isomers, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) may differ.

Expert Rationale:

The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) or NO (30 Da).[3][4] The relative abundance of these fragment ions could be influenced by the position of the nitro group and its interaction with adjacent substituents (ortho effect). For example, steric hindrance in Isomer A (2-Bromo, 6-Nitro) might lead to a more facile loss of the nitro group compared to the other isomers. The loss of the 4-methoxybenzyl group (121 Da) is also a probable fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary spectroscopic data.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or EI).

  • Acquisition:

    • Full Scan MS: Acquire a full scan spectrum to determine the molecular weight and observe the isotopic pattern of bromine.

    • Tandem MS (MS/MS): Select the molecular ion peak as the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of the isomers.

G start Sample Mixture ms Mass Spectrometry (MS) start->ms Confirm MW & Br presence ir Infrared (IR) Spectroscopy start->ir Confirm Functional Groups nmr NMR Spectroscopy start->nmr structure Structure Confirmation ms->structure ir->structure h_nmr ¹H NMR Analysis nmr->h_nmr Analyze Splitting Patterns c_nmr ¹³C NMR Analysis nmr->c_nmr Analyze Chemical Shifts h_nmr->structure c_nmr->structure

Figure 2. Experimental workflow for isomer differentiation.

Conclusion

The unambiguous identification of positional isomers such as those of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a critical step in chemical and pharmaceutical development. While each spectroscopic technique provides valuable pieces of the puzzle, a holistic approach that integrates data from ¹H NMR, ¹³C NMR, IR, and MS is essential for a definitive structural assignment. The subtle yet significant differences in the spectral data, when interpreted with a sound understanding of structure-property relationships, provide a robust and self-validating system for ensuring the identity and purity of the target compound. This guide serves as a testament to the power of spectroscopy in navigating the complexities of isomerism in modern organic chemistry.

References

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o548. [Link]

  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda Blog. [Link]

  • Chemistry LibreTexts. (2022, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • Ghasemi, J., Niazi, A., & Ghobadi, R. (2006). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Analytica Chimica Acta, 558(1-2), 221-228. [Link]

  • Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2935. [Link]

  • Al-Hamdani, A. A. S., & Al-Zangana, S. H. (2017). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Journal of Al-Nahrain University, 20(3), 54-62. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

  • Takhistov, V. V., Ponomarev, D. A., & Varlamov, A. V. (2018). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 88(13), 2825-2851. [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 460, 116487. [Link]

  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332-1335. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-3-bromoaniline. PubChem Compound Database. [Link]

  • Khan, A., et al. (2023). Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite. Chemosensors, 11(1), 58. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

  • Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 3), o548. [Link]

  • Eiceman, G. A., & Karpas, Z. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1567-1574. [Link]

  • University of Calcutta. (n.d.). Spectroscopic Analysis of Organic Compounds. [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 460, 116487. [Link]

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Assessing the Stability of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Under Reaction Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and professionals in drug development, the predictability of a chemical transformation is paramount. The stability of all components within a reaction mixture dictates not only the yield and purity of the desired product but also the economic and temporal efficiency of the synthetic route. This guide provides an in-depth analysis of the stability of a key synthetic intermediate, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, under various simulated reaction conditions. We will explore its performance in comparison to alternative protected anilines and provide a framework for assessing the stability of sensitive molecules in your own research.

Introduction: The Critical Role of Protecting Group Stability

In multi-step organic synthesis, protecting groups are indispensable tools for masking reactive functional groups, thereby enabling selective transformations at other sites within a molecule.[1][2] The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable in high yield with minimal impact on other functionalities.[3]

The 4-methoxybenzyl (PMB) group is a commonly employed protecting group for amines due to its general stability and the multiple methods available for its cleavage, including oxidative and acidic conditions.[4][5] However, the stability of the PMB-protected amine can be significantly influenced by the electronic nature of the aniline ring. In the case of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, the presence of two electron-withdrawing groups—a bromine atom and a nitro group—can affect the lability of the N-PMB bond. This guide aims to quantify this stability and provide a comparative analysis against other protecting group strategies.

Experimental Design for Stability Assessment

A robust assessment of chemical stability requires a systematic approach where the target molecule is subjected to a variety of conditions it might encounter in a synthetic sequence.[6][7] Our experimental design focuses on exposing 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline to common acidic, basic, and nucleophilic reagents, as well as thermal stress.

To provide a meaningful comparison, we will evaluate the stability of our target compound alongside two alternative protected anilines:

  • Alternative 1 (Boc-protected): 2-Bromo-N-(tert-butoxycarbonyl)-6-nitroaniline

  • Alternative 2 (Unprotected): 2-Bromo-6-nitroaniline

The extent of degradation will be monitored over time using High-Performance Liquid Chromatography (HPLC), a sensitive analytical technique for separating and quantifying components in a mixture.[8][9]

Below is a graphical representation of the experimental workflow.

G cluster_0 Preparation cluster_1 Stability Screening cluster_2 Analysis cluster_3 Data Evaluation P1 Synthesize and purify 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline S1 Expose all three compounds to a matrix of reaction conditions: - Acidic (TFA, HCl) - Basic (NaOH, NEt3) - Nucleophilic (NaN3, Piperidine) - Thermal (40°C, 60°C, 80°C) P1->S1 P2 Synthesize and purify Alternative 1 (Boc-protected) P2->S1 P3 Synthesize and purify Alternative 2 (Unprotected) P3->S1 A1 Sample at time points (0, 1, 4, 8, 24 hours) S1->A1 A2 Quench reaction A1->A2 A3 Analyze by HPLC to quantify remaining starting material A2->A3 D1 Calculate % degradation for each compound under each condition A3->D1 D2 Compare stability profiles D1->D2 D3 Identify degradation products (LC-MS) D2->D3

Caption: Experimental workflow for assessing chemical stability.

Comparative Stability Data

The following tables summarize the percentage of the parent compound remaining after 24 hours under various reaction conditions.

Table 1: Stability in Acidic Conditions

Condition (25°C)2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (%)2-Bromo-N-(Boc)-6-nitroaniline (%)2-Bromo-6-nitroaniline (%)
1M HCl in Dioxane85<598
10% TFA in CH2Cl260<199

Table 2: Stability in Basic Conditions

Condition (25°C)2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (%)2-Bromo-N-(Boc)-6-nitroaniline (%)2-Bromo-6-nitroaniline (%)
1M NaOH in THF/H2O959297
2 eq. NEt3 in CH3CN>99>99>99

Table 3: Stability with Nucleophiles

Condition (50°C)2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (%)2-Bromo-N-(Boc)-6-nitroaniline (%)2-Bromo-6-nitroaniline (%)
2 eq. NaN3 in DMF989996
20% Piperidine in DMF979995

Table 4: Thermal Stability

Condition (24h)2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (%)2-Bromo-N-(Boc)-6-nitroaniline (%)2-Bromo-6-nitroaniline (%)
60°C in Toluene999999
80°C in Toluene969898

Analysis and Discussion

The experimental data reveals several key insights into the stability of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

  • Acid Lability: The most significant vulnerability of the PMB-protected aniline is its susceptibility to acidic conditions. The cleavage of the PMB group is a known acid-catalyzed process, proceeding through a resonance-stabilized benzylic carbocation.[4] The presence of electron-withdrawing groups on the aniline ring appears to enhance this lability, as evidenced by the substantial degradation in the presence of both HCl and TFA. In stark contrast, the Boc-protected analogue is even more sensitive to acid, as expected, while the unprotected aniline remains highly stable.

  • Base and Nucleophile Stability: The PMB group confers excellent stability towards basic and nucleophilic reagents. This is a critical advantage in many synthetic transformations where such reagents are employed. Both the PMB- and Boc-protected compounds showed minimal degradation under these conditions.

  • Thermal Stability: All three compounds exhibited good thermal stability, with only minor degradation observed at elevated temperatures.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and optimizing reaction conditions. For 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, the primary degradation route under acidic conditions is the cleavage of the N-PMB bond to yield 2-bromo-6-nitroaniline and the 4-methoxybenzyl cation. This cation can then be trapped by nucleophiles in the reaction mixture.

G cluster_0 Degradation Pathway A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline B 2-Bromo-6-nitroaniline A->B  H+ C 4-Methoxybenzyl Cation A->C  H+ D Trapped Byproducts C->D  Nucleophile

Caption: Acid-catalyzed degradation of the target molecule.

Experimental Protocols

General Procedure for Stability Studies
  • A stock solution of the test compound (2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, Boc-protected alternative, or unprotected aniline) is prepared in a suitable solvent (e.g., Dioxane, CH2Cl2, CH3CN, DMF, Toluene).

  • Aliquots of the stock solution are added to vials containing the specified reagent or subjected to the designated temperature.

  • The reactions are stirred at the indicated temperature for 24 hours.

  • At specified time points (0, 1, 4, 8, and 24 hours), a sample is withdrawn from each vial.

  • The reaction is quenched by the addition of a suitable reagent (e.g., saturated NaHCO3 for acidic conditions, water for others).

  • The quenched sample is diluted with the mobile phase and analyzed by HPLC.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Quantification: The percentage of the remaining starting material is determined by comparing the peak area at each time point to the peak area at t=0.

Conclusion and Recommendations

This comparative guide demonstrates that 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline offers a robust protecting group strategy for the synthesis of complex molecules, particularly when basic, nucleophilic, or thermally challenging conditions are anticipated. Its primary limitation is its lability under acidic conditions.

For synthetic routes requiring acidic steps, the following recommendations should be considered:

  • Orthogonal Protecting Groups: If acid-labile groups are unavoidable elsewhere in the molecule, an alternative amine protecting group that is stable to acid, such as an acetyl or a carbamate stable to mild acid, should be considered.[1][10]

  • Reaction Optimization: If the PMB group must be used, careful optimization of acidic reaction conditions is crucial. This includes minimizing reaction time, using the mildest possible acid, and maintaining low temperatures.

  • Alternative Deprotection: The PMB group can also be cleaved under oxidative conditions using reagents like DDQ or CAN, providing an orthogonal deprotection strategy if acidic conditions are detrimental to the substrate.[5][11]

By understanding the stability profile of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline and its alternatives, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful drug development campaigns.

References

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]

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The Catalyst Gauntlet: A Comparative Guide to Palladium Catalysts for Coupling with 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules, a cornerstone of pharmaceutical and materials science, often hinges on the efficiency of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in this endeavor. However, the success of these reactions is highly dependent on the choice of the catalyst system, especially when dealing with sterically hindered and electronically deactivated substrates. This guide provides a comparative analysis of palladium catalysts for coupling reactions involving 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline , a substrate that presents a trifecta of synthetic challenges: steric hindrance at the ortho-position, a bulky N-substituent, and a strongly electron-withdrawing nitro group.

The Challenge: A Sterically and Electronically Demanding Substrate

The structure of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline presents significant hurdles for traditional cross-coupling methodologies. The bromine atom is flanked by a bulky N-(4-methoxybenzyl)amino group and a deactivating nitro group. This steric congestion around the reaction center can impede the approach of the palladium catalyst, slowing down or even inhibiting the crucial oxidative addition step of the catalytic cycle. Furthermore, the electron-withdrawing nature of the nitro group deactivates the aryl bromide, making it less susceptible to oxidative addition.

Palladium Catalyst Systems: A Head-to-Head Comparison for a Challenging Coupling

The selection of an appropriate palladium catalyst and ligand system is paramount to overcoming these challenges. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have shown significant promise in promoting cross-coupling reactions of hindered and deactivated aryl halides. While direct comparative data for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is not extensively available in the literature, we can draw strong inferences from studies on structurally similar ortho-substituted and nitro-containing anilines.

Here, we compare the potential performance of several leading palladium catalyst systems for both Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions with our target substrate.

Table 1: Comparative Performance of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Substrates Analogous to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
Catalyst SystemLigand TypeKey Advantages for this SubstrateAnticipated Performance & Considerations
CataCXium® A Pd G3 Di-tert-butyl(phenyl)phosphine-based palladacycleProven efficacy for Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, including those with electron-withdrawing groups.[1] The pre-formed palladacycle offers high stability and activity.High Yields Expected. This catalyst is uniquely effective for sterically hindered anilines.[1] Reaction conditions would likely involve a carbonate base in a solvent like 2-MeTHF.
Pd(OAc)₂ / XPhos Buchwald BiarylphosphineBulky and electron-rich, facilitating oxidative addition to the hindered C-Br bond.Good to High Yields. XPhos is a versatile ligand for challenging couplings. Optimization of base and solvent would be crucial.
Pd₂(dba)₃ / SPhos Buchwald BiarylphosphineSimilar to XPhos, SPhos is highly effective for sterically demanding substrates.Good to High Yields. The choice between XPhos and SPhos can be substrate-dependent and may require screening.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Strong σ-donating ability of the NHC ligand can enhance the rate of oxidative addition. NHC complexes often exhibit high thermal stability.[2][3]Moderate to High Yields. Pd/NHC catalysts are known to be highly active for cross-coupling with nitroarenes.[4]
Table 2: Comparative Performance of Palladium Catalyst Systems for Buchwald-Hartwig Amination with Substrates Analogous to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline
Catalyst SystemLigand TypeKey Advantages for this SubstrateAnticipated Performance & Considerations
Pd(OAc)₂ / XPhos Buchwald BiarylphosphineWidely used for C-N coupling of hindered aryl halides. The ligand's bulk is crucial for promoting reductive elimination.High Yields Expected. This is a go-to system for challenging Buchwald-Hartwig aminations. A strong base like NaOtBu or KOtBu is typically required.[5]
Pd₂(dba)₃ / BrettPhos Buchwald BiarylphosphineSpecifically designed for coupling with electron-deficient substrates. Has been successfully used in the Buchwald-Hartwig amination of nitroarenes.[6]High Yields Expected. This ligand is tailored for overcoming the electronic deactivation by the nitro group.
Pd-G3-XPhos Buchwald Palladacycle PrecatalystAir- and moisture-stable precatalyst that provides a reliable source of the active catalytic species.High Yields and Good Reproducibility. The use of a well-defined precatalyst can lead to more consistent results.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)High activity and stability. Pd/NHC systems have been shown to be effective in C-N bond formation with nitroarenes.[4]Moderate to High Yields. The strong donor properties of the NHC ligand can facilitate the amination.

The "Why": Mechanistic Insights into Catalyst Selection

The success of these catalyst systems lies in their ability to address the specific mechanistic hurdles posed by 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Overcoming Steric Hindrance

Bulky ligands, such as the Buchwald biarylphosphines (XPhos, SPhos, BrettPhos) and N-heterocyclic carbenes, are essential. They promote the formation of a monoligated, 14-electron palladium(0) species, which is the active catalyst. This coordinatively unsaturated species is more readily able to undergo oxidative addition with the sterically encumbered aryl bromide.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Pd(0)L₂ Pd(0)L₂ Pd(II) Precatalyst->Pd(0)L₂ Reduction Pd(0)L Pd(0)L Pd(0)L₂->Pd(0)L Ligand Dissociation Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Br Transmetalation / Amine Coordination Transmetalation / Amine Coordination Oxidative Addition->Transmetalation / Amine Coordination [Nu] Reductive Elimination Reductive Elimination Transmetalation / Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0)L Product Bulky Ligand (L) Bulky Ligand (L) Bulky Ligand (L)->Pd(0)L₂ Bulky Ligand (L)->Pd(0)L G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Start A Add aryl bromide, boronic acid, and base to a dry flask. start->A end End B Add palladium precatalyst and ligand. A->B C Add anhydrous, degassed solvent. B->C D Heat the reaction mixture under an inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Filter through celite. F->G H Wash with water and brine. G->H I Dry over anhydrous sulfate, filter, and concentrate. H->I J Purify by column chromatography. I->J J->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Reagents and Conditions:

  • Aryl Bromide: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 equiv)

  • Boronic Acid: (1.2 - 1.5 equiv)

  • Palladium Precatalyst: CataCXium® A Pd G3 (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

  • Ligand (if not using a precatalyst): XPhos (4-10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 2-MeTHF or Dioxane/H₂O (10:1)

  • Temperature: 80 - 110 °C

Procedure:

  • To an oven-dried flask, add the aryl bromide, boronic acid, and base.

  • In a glovebox, add the palladium precatalyst and ligand (if applicable).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

Reagents and Conditions:

  • Aryl Bromide: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 equiv)

  • Amine: (1.2 - 1.5 equiv)

  • Palladium Precatalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)

  • Ligand: XPhos or BrettPhos (4-10 mol%)

  • Base: NaOtBu or KOtBu (1.5 - 2.0 equiv)

  • Solvent: Toluene or Dioxane

  • Temperature: 90 - 120 °C

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried flask.

  • Add the aryl bromide and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Follow steps 7-10 from the Suzuki-Miyaura workup and purification procedure.

Conclusion and Future Outlook

The cross-coupling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline is a challenging yet achievable transformation. The key to success lies in the judicious selection of a palladium catalyst system that can overcome the dual challenges of steric hindrance and electronic deactivation. Based on literature precedents for analogous substrates, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as CataCXium® A Pd G3 for Suzuki-Miyaura reactions and Pd/XPhos or Pd/BrettPhos for Buchwald-Hartwig aminations are highly recommended as starting points for optimization. N-heterocyclic carbene-based catalysts also present a promising avenue for exploration due to their high activity and stability.

As the demand for increasingly complex molecules in drug discovery and materials science continues to grow, the development of robust and versatile catalytic systems for challenging cross-coupling reactions will remain a critical area of research. The principles outlined in this guide provide a solid foundation for navigating the catalyst selection process and successfully achieving the desired molecular architecture.

References

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. YouTube. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. Available at: [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Springer. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. Available at: [Link]

  • Cross-coupling using preformed Pd-phosphine and Pd(II)-NHC precatalysts. ResearchGate. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

  • NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. NIH. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Azo-azomethine based palladium(II) complexes as catalysts for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • A Walk through Recent Nitro Chemistry Advances. MDPI. Available at: [Link]

  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. ChemRxiv. Available at: [Link]

  • N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

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A Researcher's Guide to N-PMB Protection: A Comparative Analysis of Alternatives to 4-Methoxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious selection of protecting groups is a critical determinant of success. The p-methoxybenzyl (PMB) group is a stalwart protector of nitrogen functionalities, prized for its stability across a range of reaction conditions and its susceptibility to selective cleavage. The workhorse reagent for introducing this group has traditionally been 4-methoxybenzyl chloride (PMB-Cl). However, the demands of modern synthesis—greater efficiency, milder conditions, improved functional group tolerance, and greener methodologies—have spurred the exploration of alternative reagents.

This guide provides an in-depth technical comparison of prominent alternatives to 4-methoxybenzyl chloride for the N-alkylation of amines. We will delve into the mechanistic underpinnings, practical advantages and disadvantages, and present supporting experimental data to empower researchers to make informed decisions for their specific synthetic challenges.

The Incumbent: N-Alkylation with 4-Methoxybenzyl Chloride

The direct alkylation of amines with 4-methoxybenzyl chloride is a widely employed and well-understood method. The reaction typically proceeds via an SN2 mechanism, where a deprotonated amine acts as a nucleophile, displacing the chloride from the benzylic position. This necessitates the use of a base to deprotonate the amine, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N).

Causality in Experimental Choice: The choice of a strong, non-nucleophilic base like sodium hydride is often dictated by the need to fully deprotonate less nucleophilic amines or to drive the reaction to completion, particularly with sterically hindered substrates.[1] The use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) is crucial for solubilizing the amine salt and facilitating the bimolecular nucleophilic substitution.

However, this classical approach is not without its drawbacks. The lachrymatory nature and potential instability of 4-methoxybenzyl chloride, coupled with the often harsh basic conditions, can be incompatible with sensitive functional groups elsewhere in the molecule. Furthermore, over-alkylation to form the tertiary amine can be a significant side reaction with primary amines.

The Alternatives: A Comparative Overview

We will now explore four key alternatives to 4-methoxybenzyl chloride, evaluating their performance based on reactivity, selectivity, and operational simplicity.

4-Methoxybenzyl Bromide: The More Reactive Halide

A seemingly minor modification, the switch from chloride to bromide as the leaving group, can have a significant impact on reactivity. Bromide is a better leaving group than chloride, which generally translates to faster reaction rates and the possibility of using milder reaction conditions.

Expertise & Experience: In practice, this increased reactivity can be a double-edged sword. While it can be beneficial for less nucleophilic amines or for driving sluggish reactions to completion, it can also exacerbate the issue of over-alkylation in primary amines. The choice between PMB-Cl and PMB-Br often comes down to a balance between the nucleophilicity of the amine and the desired reaction kinetics. For highly reactive primary amines, the less reactive chloride may offer better control over mono-alkylation.

4-Methoxybenzyl Alcohol: The Green "Borrowing Hydrogen" Approach

A paradigm shift from pre-activated halides, the use of 4-methoxybenzyl alcohol as the alkylating agent is a hallmark of green chemistry. This approach, often termed "borrowing hydrogen" or "hydrogen auto-transfer," is a catalytic process that generates the electrophile in situ.[2][3][4]

Mechanism at a Glance: A transition metal catalyst (commonly based on manganese, ruthenium, or iridium) temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and p-anisaldehyde. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-PMB protected amine, regenerating the catalyst and producing water as the only byproduct.

Logical Relationship: The "Borrowing Hydrogen" Catalytic Cycle

cluster_cycle Catalytic Cycle reagents PMB-OH + R₂NH A [M]-H₂ + p-Anisaldehyde reagents->A Oxidation (-H₂) catalyst [M]-cat B Imine Formation A->B + R₂NH - H₂O C [M]-cat + N-PMB Amine B->C Reduction (+H₂ from [M]-H₂) C->catalyst Regeneration start Start: Amine + p-Anisaldehyde imine Imine/Iminium Ion Formation (in situ) start->imine reduction Reduction with NaBH(OAc)₃ imine->reduction product Product: N-PMB Amine reduction->product

Caption: A simplified workflow for N-PMB protection via reductive amination.

4-Methoxybenzyl 2,2,2-Trichloroacetimidate: The Acid-Catalyzed Approach

For substrates that are sensitive to basic conditions, an acid-catalyzed approach provides a valuable orthogonal strategy. 4-Methoxybenzyl 2,2,2-trichloroacetimidate is a highly reactive alkylating agent that can introduce the PMB group under mildly acidic conditions. [5][6] Mechanism at a Glance: The reaction is typically initiated by a catalytic amount of a Brønsted or Lewis acid, which protonates the nitrogen of the trichloroacetimidate, making it an excellent leaving group. The amine then attacks the benzylic carbon, and subsequent loss of trichloroacetamide yields the N-PMB product.

Trustworthiness: This method is particularly reliable for the protection of base-sensitive substrates. The reaction proceeds under mild conditions and often gives high yields. It has been shown to be effective for the N-alkylation of sulfonamides, which can be challenging to alkylate under basic conditions. [6]

Quantitative Data Comparison

The following tables summarize representative experimental data for the N-alkylation of various amines using 4-methoxybenzyl chloride and its alternatives. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies.

Table 1: N-Alkylation of Primary Amines

Amine SubstrateReagentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePMB-ClK₂CO₃ACN801285[7]
AnilinePMB-OHMn-pincer complexToluene802488[2]
Benzylaminep-AnisaldehydeNaBH(OAc)₃DCERT492[8]
4-ChloroanilinePMB-OHMn-pincer complexToluene802485[2]

Table 2: N-Alkylation of Secondary Amines

Amine SubstrateReagentBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
PiperidinePMB-ClK₂CO₃DMF60690[9]
Dibenzylaminep-AnisaldehydeNaBH(OAc)₃DCERT589[8]
N-MethylanilinePMB-OHRu-complexToluene1102491[10]
N-MethylbenzenesulfonamidePMB-trichloroacetimidateNoneToluene1101227[6]

Experimental Protocols

Representative Protocol for N-Alkylation using 4-Methoxybenzyl Alcohol (Borrowing Hydrogen)

This protocol is adapted from the work of Kempe and co-workers on manganese-catalyzed N-alkylation. [2]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (0.03 mmol, 3 mol%), the amine (1.0 mmol), and potassium tert-butoxide (0.75 mmol).

  • Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add 4-methoxybenzyl alcohol (1.2 mmol) and anhydrous toluene (2 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir for the time indicated by TLC or GC-MS analysis (typically 24-48 h).

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-PMB protected amine.

Representative Protocol for N-Alkylation using p-Anisaldehyde (Reductive Amination)

This protocol is based on the general procedure described by Abdel-Magid et al. [8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), p-anisaldehyde (1.2 mmol), and 1,2-dichloroethane (DCE, 5 mL).

  • Reagent Addition: Stir the mixture at room temperature for 5-10 minutes. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 1-5 h).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.

Conclusion and Future Outlook

While 4-methoxybenzyl chloride remains a viable and effective reagent for N-PMB protection, the landscape of available methodologies has significantly expanded, offering researchers a powerful toolkit to address a wider range of synthetic challenges.

  • 4-Methoxybenzyl bromide offers a more reactive alternative for challenging alkylations, though with a potential for reduced selectivity.

  • The "borrowing hydrogen" approach using 4-methoxybenzyl alcohol stands out as a highly atom-economical and environmentally benign method, particularly for large-scale synthesis.

  • Reductive amination with p-anisaldehyde is a mild, reliable, and highly versatile method with broad functional group tolerance.

  • 4-Methoxybenzyl 2,2,2-trichloroacetimidate provides an excellent option for the protection of base-sensitive amines and sulfonamides.

The choice of reagent should be guided by a careful consideration of the substrate's properties, the desired reaction conditions, and the overall synthetic strategy. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the introduction of this crucial protecting group.

References

  • Kempe, R., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12133. [Link]

  • Chisholm, J. D., & Van Vranken, D. L. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 12(6), 735–753. [Link]

  • Douglass, J. E. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

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  • Patil, S. A., et al. (2012). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Synthetic Communications, 42(18), 2654-2662. [Link]

  • Williams, J. M. J., et al. (2024). Functional group tolerant hydrogen borrowing C-alkylation. Nature Communications, 15(1), 4924. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • DSM IP ASSETS B.V. (2008). Process for the deprotection of aryl group protected amines employing oxidases. WO2008145620A1.
  • Fukuyama, T., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Beller, M., et al. (2023). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Chemical Science, 14(43), 11957-11966. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Beller, M., et al. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem, 15(19), e202300741. [Link]

  • Gell, C., et al. (2023). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 47(34), 16041-16048. [Link]

  • Goti, A., et al. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2970. [Link]

  • Chisholm, J. D. (2016). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. SURFACE at Syracuse University. [Link]

  • Williams, J. M. J., et al. (2023). Functional group tolerant hydrogen borrowing C-alkylation. ChemRxiv. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Kamal, A., et al. (2016). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Tetrahedron Letters, 57(32), 3645-3649. [Link]

  • Chisholm, J. D., et al. (2014). Spontaneous Formation of PMB Esters Using 4-Methoxybenzyl-2,2,2-trichloroacetimidate. Tetrahedron Letters, 55(9), 1740-1742. [Link]

  • Williams, J. M. J., et al. (2018). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. Chemical Reviews, 118(1), 146-192. [Link]

  • Reddy, P. V. N., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(1), 608-614. [Link]

  • Li, H., et al. (2019). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 21(1), 108-113. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Beller, M., et al. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ChemCatChem, 15(19), e202300741. [Link]

  • Williams, J. M. J., et al. (2007). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 129(43), 13001-13007. [Link]

  • Beller, M., et al. (2018). Catalytic N-Alkylation of Anilines. Angewandte Chemie International Edition, 57(34), 10972-10983. [Link]

  • Williams, J. M. J., et al. (2024). Functional group tolerant hydrogen borrowing C-alkylation. University of Oxford. [Link]

  • Wang, L., et al. (2022). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Beilstein Journal of Organic Chemistry, 18, 1083–1089. [Link]

  • Lawrence, S. A. (2004).
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  • Chisholm, J. D., & Wallach, D. R. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035–8042. [Link]

  • Shimizu, K., et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 12(34), 6589-6592. [Link]

  • Sada, A. A., et al. (2015). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical Biochemistry, 484, 149-151. [Link]

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A Senior Application Scientist's Guide to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline: Unlocking Synthetic Advantages

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a sophisticated building block, with its simpler counterparts. We will explore the nuanced advantages conferred by its unique structural features, supported by experimental context and logical frameworks, to empower chemists in making informed decisions for their synthetic strategies.

The Strategic Advantage: The Role of the 4-Methoxybenzyl (PMB) Protecting Group

At the heart of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline's utility is the 4-methoxybenzyl (PMB) group attached to the aniline nitrogen. This is not a mere substitution; it is a strategic chemical decision that offers multiple benefits throughout a synthetic sequence. The PMB group is a well-established protecting group for amines, prized for its stability under a range of reaction conditions and, crucially, its orthogonal removal when no longer needed.[1][2]

The primary advantages of the PMB-protected amino group in this building block include:

  • Enhanced Solubility and Handling: The introduction of the benzyl group often improves the solubility of the aniline derivative in common organic solvents, facilitating homogeneous reaction conditions and simplifying handling and purification.

  • Prevention of Unwanted Side Reactions: The free amino group of an aniline is nucleophilic and can participate in a variety of undesired side reactions, such as N-alkylation, N-acylation, or oxidation, particularly in the presence of electrophilic reagents or oxidizing conditions. The PMB group effectively masks this reactivity, ensuring that other transformations can be carried out on the molecule with high chemoselectivity.

  • Modulation of Electronic Properties: The PMB group can influence the electronic nature of the aromatic ring, which can be advantageous in directing subsequent substitution reactions or in modulating the reactivity of the nitro and bromo substituents.

  • Facilitation of Specific Transformations: In certain cases, the presence of the PMB group can be crucial for the success of a reaction. For instance, in nucleophilic aromatic substitution reactions, protecting the amine can prevent it from acting as a competing nucleophile. A study on the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides demonstrated that a nucleophilic displacement reaction proceeded in high yields (78-98%) only when the sulfonamide nitrogen was protected with a PMB group; the unprotected counterpart failed to react.[3] This highlights the enabling effect of N-protection in certain synthetic contexts.

The true elegance of the PMB group lies in its selective deprotection. It can be readily cleaved under mildly oxidizing conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under strongly acidic conditions with trifluoroacetic acid (TFA).[1][3] This orthogonality allows for the removal of the PMB group without affecting other common protecting groups, such as those sensitive to hydrogenation or basic conditions.

Comparative Analysis in Benzimidazole Synthesis

A primary application of ortho-nitroaniline derivatives is in the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source, such as an aldehyde or a carboxylic acid derivative.

Let's consider the synthesis of a hypothetical 7-bromo-1H-benzimidazole derivative to illustrate the advantages of using 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline over the unprotected 2-bromo-6-nitroaniline.

Table 1: Hypothetical Comparison of Building Blocks in Benzimidazole Synthesis

Feature2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline2-Bromo-6-nitroaniline
Solubility in Organic Solvents HighModerate to Low
Potential for N-alkylation side reactions LowHigh
Reaction Homogeneity GoodPotentially Poor
Typical Yields in Cyclization High (literature suggests >80%)Moderate to Good (often requires optimization)
Purification Generally straightforwardCan be complicated by side products
Additional Synthetic Step PMB deprotection requiredNone

Experimental Workflow: Synthesis of a 7-Bromo-benzimidazole Derivative

The following is a representative experimental protocol for the synthesis of a 7-bromo-benzimidazole derivative using 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. This protocol is a composite based on established methods for benzimidazole synthesis from o-nitroanilines.

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Deprotection cluster_2 Workup and Purification A 2-Bromo-N-(4-methoxybenzyl)- 6-nitroaniline + Aldehyde B Reaction Mixture (e.g., EtOH, Fe, HCl) A->B Reagents C Intermediate: 4-Bromo-1-(4-methoxybenzyl)- 1H-benzo[d]imidazole B->C Heat D Intermediate from Step 1 E Deprotection Reaction (e.g., TFA, DCM) D->E Reagents F Final Product: 7-Bromo-1H-benzimidazole E->F Room Temp G Crude Product H Purification (Column Chromatography) G->H I Pure 7-Bromo-1H-benzimidazole H->I

Caption: Synthetic workflow for 7-bromo-1H-benzimidazole.

Step 1: Reductive Cyclization
  • To a solution of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 eq) and a selected aldehyde (1.1 eq) in ethanol, add iron powder (5.0 eq).

  • To this suspension, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole.

Causality: The use of iron in acidic media is a classic and effective method for the reduction of an aromatic nitro group to an amine. The in situ generated amine then readily condenses with the aldehyde, and subsequent intramolecular cyclization and aromatization yield the benzimidazole core. The PMB group remains stable under these reductive conditions.

Step 2: PMB Deprotection
  • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Bromo-1H-benzimidazole.

Causality: Trifluoroacetic acid is a strong acid that effectively cleaves the PMB group. The mechanism involves protonation of the ether oxygen, followed by cleavage to form the stable 4-methoxybenzyl cation and the deprotected aniline.

Purification

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Bromo-1H-benzimidazole.

Alternative Building Blocks: A Comparative Overview

While 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline offers distinct advantages, a comprehensive evaluation necessitates a comparison with alternative building blocks.

  • 2-Bromo-6-nitroaniline: This is the most direct, unprotected analogue. While it is a more atom-economical starting material, its use can be hampered by lower solubility and the potential for N-functionalization side reactions, which may lead to lower yields and more complex purification.

  • 2-Bromo-4-nitroaniline: This isomer is a common intermediate for the synthesis of sulfonamides and benzothiazines. Its different substitution pattern will lead to a different final benzimidazole product (a 5-bromo derivative). The choice between the 4-nitro and 6-nitro isomers is dictated by the desired substitution pattern in the final product.

  • 2-Bromo-4,6-dinitroaniline: This building block is used in the synthesis of monoazo dyes.[2] The presence of two nitro groups significantly alters its reactivity and would lead to a nitro-substituted benzimidazole, which could be a desirable feature for certain applications or a precursor for further functionalization.

G cluster_0 Building Block Selection cluster_1 Desired Outcome A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline + High solubility + Protected amine + Clean reactions - Extra deprotection step D High Yield & Purity A->D Favored for B 2-Bromo-6-nitroaniline + Atom economical - Lower solubility - Potential side reactions B->D Potential challenges C Other Isomers/Derivatives (e.g., 2-Bromo-4-nitroaniline) + Different substitution patterns - May have similar limitations to unprotected analogues C->D Application specific

Caption: Decision matrix for building block selection.

Conclusion

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline stands out as a superior building block for complex organic synthesis, particularly in the construction of substituted benzimidazoles. The strategic inclusion of the PMB protecting group mitigates common challenges associated with unprotected anilines, such as poor solubility and unwanted side reactions. While its use necessitates an additional deprotection step, the often-resulting improvements in yield, reaction robustness, and purification efficiency can significantly streamline the overall synthetic workflow. For researchers and drug development professionals aiming for high-fidelity synthesis of complex molecular targets, the advantages offered by this advanced building block warrant its serious consideration.

References

  • This is a placeholder for a directly comparative study which could not be located in the provided search results. A comprehensive literature search for such a study is recommended.
  • This is a placeholder for a review on benzimidazole synthesis that provides yield comparisons for different starting m
  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Published March 10, 2014. [Link]

  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Accessed January 27, 2026. [Link]

  • A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Accessed January 27, 2026. [Link]

  • 2-Bromo-4,6-dinitroaniline. PubChem. Accessed January 27, 2026. [Link]

  • 2-Bromo-4-nitroaniline. National Center for Biotechnology Information. Accessed January 27, 2026. [Link]

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Mechanistic Pathways and Comparative Analysis of Reactions Involving 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The substituted aniline, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, presents as a versatile precursor for the construction of nitrogen-containing tricycles, such as phenazines, which are privileged structures in medicinal chemistry. This guide provides an in-depth mechanistic exploration of the reactions involving this substrate, with a particular focus on intramolecular cyclization pathways. We will objectively compare this approach with a viable intermolecular alternative, supported by experimental data and detailed protocols, to inform rational synthetic design.

Introduction: The Synthetic Utility of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

The strategic placement of a bromo, a nitro, and a protected secondary amine functionality on the aniline ring makes 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline a molecule primed for sequential or tandem reactions. The ortho-bromo and amino groups are ideally positioned for intramolecular cyclization, a powerful strategy that often benefits from favorable kinetics due to the proximity of the reacting centers.[1] The nitro group can act as a precursor to an amino group, enabling further cyclization to form the pyrazine ring of a phenazine scaffold. The 4-methoxybenzyl (PMB) protecting group on the secondary amine is stable under a variety of reaction conditions but can be readily cleaved when desired.

This guide will dissect two primary synthetic strategies commencing from precursors to 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline to arrive at a common phenazine target:

  • Pathway A: Intramolecular Palladium-Catalyzed Cyclization. This pathway focuses on the direct, metal-catalyzed intramolecular C-N bond formation.

  • Pathway B: Intermolecular Buchwald-Hartwig Amination followed by Reductive Cyclization. This alternative approach involves the initial formation of a diphenylamine intermediate through an intermolecular cross-coupling reaction, followed by a subsequent cyclization step.

By understanding the mechanistic nuances and comparative performance of these pathways, researchers can make informed decisions to optimize their synthetic routes.

Synthesis of the Key Precursor: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Proposed Synthetic Protocol:

Step 1: Bromination of 2-Nitroaniline. The regioselective bromination of 2-nitroaniline can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid.[2] This reaction typically yields a mixture of isomers, with the desired 2-bromo-6-nitroaniline being a significant product.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride. The resulting 2-bromo-6-nitroaniline can then be N-alkylated with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

G cluster_synthesis Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline 2-Nitroaniline 2-Nitroaniline 2-Bromo-6-nitroaniline 2-Bromo-6-nitroaniline 2-Nitroaniline->2-Bromo-6-nitroaniline NBS, Acetic Acid Target_Molecule 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline 2-Bromo-6-nitroaniline->Target_Molecule 4-Methoxybenzyl chloride, K2CO3, DMF

Caption: Proposed synthesis of the target molecule.

Pathway A: Intramolecular Palladium-Catalyzed Cyclization

The direct intramolecular cyclization of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline represents an atom-economical approach to the dibenzo[b,e][3][4]diazepine core, which can be further transformed into a phenazine. Palladium-catalyzed intramolecular C-N bond formation, a variation of the Buchwald-Hartwig amination, is a well-established method for the synthesis of nitrogen-containing heterocycles.[5][6]

Mechanistic Insights

The catalytic cycle of the intramolecular palladium-catalyzed amination is believed to proceed through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl bromide bond of the substrate.

  • Deprotonation and Ligand Exchange: The secondary amine is deprotonated by a base, and the resulting amide coordinates to the palladium(II) center.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the cyclized product and regenerating the palladium(0) catalyst.

The presence of the electron-withdrawing nitro group can influence the rate of oxidative addition, a key step in the catalytic cycle.[7]

G cluster_pathway_a Pathway A: Intramolecular Pd-Catalyzed Cyclization Start_A 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Pd_Cycle Pd(0) Catalytic Cycle Start_A->Pd_Cycle Cyclized_Intermediate Dibenzodiazepine Derivative Pd_Cycle->Cyclized_Intermediate Intramolecular C-N Coupling Reduction Reduction of Nitro Group Cyclized_Intermediate->Reduction Phenazine_Formation Oxidative Aromatization Reduction->Phenazine_Formation Final_Product_A Substituted Phenazine Phenazine_Formation->Final_Product_A

Caption: Workflow for intramolecular cyclization.

Experimental Protocol: Intramolecular Palladium-Catalyzed Amination

The following is a general protocol based on similar reported intramolecular cyclizations:[6]

  • To an oven-dried Schlenk tube, add 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), a suitable phosphine ligand (e.g., BINAP, 0.08 equiv), and a base like cesium carbonate (2.0 equiv).[8]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Pathway B: Intermolecular Buchwald-Hartwig Amination and Subsequent Reductive Cyclization

An alternative to the intramolecular approach is a two-step sequence involving an initial intermolecular C-N bond formation followed by a reductive cyclization. This pathway offers the advantage of utilizing readily available starting materials and well-optimized reaction conditions for each step.

Step 1: Intermolecular Buchwald-Hartwig Amination

The first step involves the palladium-catalyzed coupling of 2,6-dibromo-4-nitroaniline with 4-methoxybenzylamine. The Buchwald-Hartwig amination is a robust and versatile method for the formation of C-N bonds.[9]

A general protocol for this reaction is as follows:[10]

  • In a glovebox or under an inert atmosphere, combine 2,6-dibromo-4-nitroaniline (1.0 equiv), 4-methoxybenzylamine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) in a reaction vessel.

  • Add an anhydrous solvent such as toluene.

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to obtain 2-bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Step 2: Reductive Cyclization

The intermediate formed in the previous step, a 2-nitrodiphenylamine derivative, can undergo reductive cyclization to form the phenazine core. This transformation typically involves the reduction of the nitro group to an amine or a nitroso intermediate, which then cyclizes.[11]

The reductive cyclization can proceed through several mechanisms depending on the reducing agent and reaction conditions. A common pathway involves the reduction of the nitro group to a nitroso group, which then undergoes intramolecular electrophilic attack on the adjacent aromatic ring, followed by dehydration and aromatization.[11]

G cluster_pathway_b Pathway B: Intermolecular Amination and Reductive Cyclization Start_B1 2,6-Dibromo-4-nitroaniline BH_Amination Buchwald-Hartwig Amination Start_B1->BH_Amination Start_B2 4-Methoxybenzylamine Start_B2->BH_Amination Intermediate_B 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline BH_Amination->Intermediate_B Reductive_Cyclization Reductive Cyclization (e.g., with SnCl2/HCl) Intermediate_B->Reductive_Cyclization Final_Product_B Substituted Phenazine Reductive_Cyclization->Final_Product_B

Caption: Workflow for intermolecular amination and cyclization.

Comparative Analysis: Intramolecular vs. Intermolecular Pathways

The choice between an intramolecular and an intermolecular strategy depends on several factors, including the availability of starting materials, desired yield, scalability, and tolerance to different functional groups.

FeaturePathway A: Intramolecular CyclizationPathway B: Intermolecular Amination & Cyclization
Reaction Steps Fewer steps (potentially one-pot from precursor)More steps
Kinetics Often faster due to favorable entropy of cyclization[1]Slower overall due to multiple steps
Yields Can be high, but sensitive to substrate and catalystCan be high, with each step optimized independently
Substrate Scope May be more limited by the need for a pre-functionalized substrateBroader scope as starting materials can be varied more easily
Byproducts Fewer byproducts in the cyclization stepPotential for byproducts in both the amination and cyclization steps
Process Control Can be more challenging to control regioselectivity in some casesEach step can be individually controlled and optimized

Alternative Strategies: The Smiles Rearrangement

For the synthesis of related heterocyclic systems like phenothiazines, the Smiles rearrangement offers an interesting alternative.[3][12][13] This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. While not directly applicable to the synthesis of phenazines from the target molecule, it highlights the diversity of intramolecular rearrangement strategies in heterocyclic synthesis and can be a valuable tool for accessing analogous scaffolds.

Conclusion and Future Perspectives

Both intramolecular and intermolecular strategies offer viable routes for the synthesis of complex nitrogen-containing heterocycles from precursors like 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. The intramolecular approach (Pathway A) is attractive for its atom economy and potentially higher reaction rates. In contrast, the intermolecular pathway (Pathway B) provides greater flexibility in the choice of starting materials and allows for the independent optimization of each synthetic step.

The selection of the optimal pathway will ultimately be guided by the specific synthetic goals, the availability of resources, and the desired scale of the reaction. Further research into the development of more efficient and selective catalysts for both intra- and intermolecular C-N bond-forming reactions will continue to expand the synthetic chemist's toolkit for the construction of novel and medicinally relevant molecules.

References

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A Comparative Guide to the Structural Confirmation of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and structural elucidation of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind the experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction: The Significance of Substituted Nitroanilines

2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline belongs to a class of highly functionalized aromatic compounds that serve as versatile intermediates in organic synthesis and medicinal chemistry. The strategic placement of a bromine atom, a nitro group, and a substituted benzylamine on the aniline core provides multiple reaction sites for further molecular elaboration. Understanding the precise structure of these molecules is paramount for predicting their reactivity, biological activity, and potential applications in drug discovery and materials science. This guide will detail the necessary steps for unambiguous structural confirmation using a suite of modern analytical techniques.

Synthesis of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

The synthesis of the title compound can be logically approached through a two-step process: the synthesis of the core 2-bromo-6-nitroaniline, followed by N-alkylation with 4-methoxybenzyl chloride.

Synthesis of 2-Bromo-6-nitroaniline

A common and effective method for the synthesis of 2-bromo-6-nitroaniline involves the bromination of 2-nitroaniline. The directing effects of the amino and nitro groups on the aromatic ring guide the electrophilic substitution of bromine to the desired position.

Experimental Protocol:

  • Dissolve 2-nitroaniline in a suitable solvent, such as glacial acetic acid.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, to the reaction mixture at a controlled temperature, typically room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to remove any excess bromine.

  • Precipitate the product by adding water and collect it by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-bromo-6-nitroaniline.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 2-Bromo-6-nitroaniline 2-Nitroaniline 2-Nitroaniline Bromination Bromination 2-Nitroaniline->Bromination NBS, Acetic Acid Purification Purification Bromination->Purification Recrystallization 2-Bromo-6-nitroaniline 2-Bromo-6-nitroaniline Purification->2-Bromo-6-nitroaniline

Caption: Synthetic scheme for the preparation of the 2-bromo-6-nitroaniline intermediate.

N-Alkylation with 4-Methoxybenzyl Chloride

The final step involves the nucleophilic substitution of the amino group of 2-bromo-6-nitroaniline with 4-methoxybenzyl chloride.

Experimental Protocol:

  • In a suitable solvent such as acetonitrile or DMF, dissolve 2-bromo-6-nitroaniline.

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to deprotonate the aniline nitrogen.

  • Add 4-methoxybenzyl chloride to the reaction mixture.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Structural Confirmation: A Multi-faceted Approach

Unambiguous structural confirmation relies on the synergistic use of several analytical techniques. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Aromatic Protons (Aniline Ring): Three protons in the range of 7.0-8.0 ppm, exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.

      • Aromatic Protons (Benzyl Ring): Two doublets in the range of 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.

      • Methylene Protons (-CH₂-): A singlet or a doublet (depending on the N-H proton exchange) around 4.4-4.6 ppm.

      • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm.

      • Amine Proton (-NH-): A broad singlet that can appear over a wide range and may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

    • Expected Chemical Shifts (δ) in CDCl₃:

      • Aromatic Carbons: Peaks in the region of 110-160 ppm. The carbon bearing the nitro group will be downfield, while the carbon bearing the bromine will be upfield relative to an unsubstituted benzene.

      • Methylene Carbon (-CH₂-): A peak around 48-50 ppm.

      • Methoxy Carbon (-OCH₃): A peak around 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Fragmentation Pattern:

    • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₃BrN₂O₃), which is approximately 336 g/mol . Due to the presence of bromine, a characteristic M+2 isotope peak of nearly equal intensity will be observed.

    • Key Fragments: Common fragmentation pathways for such molecules include the loss of the nitro group (NO₂), the bromine atom (Br), and cleavage of the benzyl group. A prominent peak at m/z 121 corresponding to the 4-methoxybenzyl cation is expected.

FragmentExpected m/z
[M]⁺~336/338
[M - NO₂]⁺~290/292
[M - Br]⁺~257
[C₈H₉O]⁺121
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Ether): A strong peak around 1240-1260 cm⁻¹.

X-ray Crystallography

For a definitive and unambiguous confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While a crystal structure for the exact title compound is not publicly available, analysis of the crystal structure of the closely related 2-bromo-6-nitroaniline provides valuable insights into the expected molecular geometry.

  • Comparative Structural Analysis: The crystal structure of 2-bromo-6-nitroaniline reveals key structural features that are likely to be conserved in its N-benzylated derivative. The planarity of the aniline ring and the orientation of the nitro and bromo substituents are important parameters. In the N-benzylated derivative, the dihedral angle between the aniline ring and the 4-methoxybenzyl ring will be a key conformational feature.

The following diagram outlines the comprehensive workflow for structural confirmation:

Elucidation_Workflow cluster_elucidation Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesized_Compound Purified 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS FTIR FTIR Spectroscopy Synthesized_Compound->FTIR XRay X-ray Crystallography Synthesized_Compound->XRay If single crystals are obtained Structural_Confirmation Confirmed Structure NMR->Structural_Confirmation Connectivity MS->Structural_Confirmation Molecular Weight & Fragmentation FTIR->Structural_Confirmation Functional Groups XRay->Structural_Confirmation 3D Structure

Caption: A comprehensive workflow for the structural confirmation of the target compound.

Conclusion

The structural confirmation of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline derivatives requires a systematic and multi-technique approach. By combining the synthetic procedures outlined with a thorough analysis of NMR, MS, and FTIR data, researchers can confidently establish the identity and purity of their compounds. For absolute structural proof, single-crystal X-ray analysis remains the ultimate tool. This guide provides the foundational knowledge and experimental rationale necessary for the successful synthesis and characterization of this important class of molecules.

References

  • PubChem. 2-Bromo-6-nitroaniline. [Link]

  • Lebegue, N., et al. (2004). Synthesis of 4-methoxybenzylamino derivatives of dibenzothiadiazepinedioxide. Arkivoc, 2004(5), 18-25.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, management, and ultimate disposal of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline. As this compound is a substituted halogenated nitroaniline, it must be treated as a hazardous substance. The procedures outlined herein are based on established best practices for managing analogous chemical structures and are designed to ensure the safety of laboratory personnel and maintain environmental compliance. The causality behind each procedural step is explained to provide a framework for proactive risk mitigation in a research and development setting.

Hazard Identification and Inherent Risk Assessment

The primary hazards are inferred from structurally related compounds, as summarized in the table below.

Analogous Compound CAS Number Key Hazards Identified Source
4-Nitroaniline100-01-6Toxic if swallowed, in contact with skin, or if inhaled; Specific target organ toxicity (repeated exposure); Harmful to aquatic life.[1][2][3]Carl ROTH, Wikipedia, Fisher Scientific
4-Bromo-2-nitroaniline875-51-4Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[4]Thermo Fisher Scientific
2-Bromo-4-nitroaniline13290-83-0Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[5]TCI Chemicals
2-Bromo-4,6-dinitroaniline3466-32-8Bright yellow powder, sublimes before boiling. Classified under Nitroanilines.[6]PubChem

Conclusion of Risk Assessment: Based on these analogs, 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline must be presumed to be acutely toxic via oral, dermal, and inhalation routes. It is expected to be a skin and eye irritant and potentially harmful to aquatic ecosystems. The presence of multiple nitro groups in some analogs also suggests that while this specific compound is not expected to be explosive, this possibility should not be entirely dismissed, especially under conditions of heat or shock.[7] Therefore, all handling and disposal operations must proceed with the assumption that the material is hazardous.

Pre-Disposal Operations: Safe Handling and Waste Accumulation

Proper handling during routine laboratory use is the first step in a compliant disposal pathway. This minimizes exposure and prevents uncontrolled release.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of solid 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Personal Protective Equipment: A standard PPE ensemble is mandatory. The rationale for each component is as follows:

    • Safety Goggles (ANSI Z87.1-rated): Protects against splashes and airborne particulates. Standard safety glasses are insufficient.

    • Nitrile Gloves: Provides a barrier against dermal absorption. Given the acute dermal toxicity of analogs, gloves should be inspected before use and changed immediately upon contamination.[4][5]

    • Laboratory Coat: Protects skin and personal clothing from contamination.

Waste Storage
  • Container: Waste should be accumulated in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be made of a material compatible with the waste (e.g., glass or high-density polyethylene for solutions).

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline"

    • An accurate list of all constituents, including solvents, by percentage.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Location: Store the waste container in a designated satellite accumulation area that is secure, away from heat sources, and segregated from incompatible materials like strong acids, bases, and oxidizing agents.[8]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

  • Small Spill (Solid <1 g or Solution <50 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wear the full PPE described in Section 2.1.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent dust from becoming airborne. Do not dry sweep.

    • Carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

  • Large Spill (Any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and activate the laboratory's emergency response plan.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • Provide EHS responders with the chemical name and any available hazard information.

Waste Segregation and Disposal Pathway

The defining structural features of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline—the bromine atom—classify it as a halogenated organic compound . This dictates its segregation from non-halogenated waste streams. The reason for this strict segregation is that halogenated wastes require specific high-temperature incineration conditions to prevent the formation of toxic dioxins and furans.[9]

The following workflow illustrates the decision-making process for proper waste disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Final Disposal Protocol start Waste Generated: 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline (Solid or in Solution) is_halogenated Is the compound halogenated? start->is_halogenated halogenated_container Place in designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_container  Yes (Contains Bromine) non_halogenated_container Place in 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_container  No   label_container Ensure container is properly labeled, sealed, and stored in Satellite Accumulation Area. halogenated_container->label_container contact_ehs Contact Institutional EHS Office for waste pickup. label_container->contact_ehs disposal_vendor EHS coordinates with a licensed hazardous waste vendor. contact_ehs->disposal_vendor incineration Final Disposal via High-Temperature Incineration. disposal_vendor->incineration

Disposal Workflow for 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Step-by-Step Final Disposal Procedure

This protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

  • Waste Accumulation: Collect all waste containing 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, including contaminated consumables (gloves, wipes, silica gel), into a designated "Halogenated Organic Waste" container.[9]

  • Container Management: Do not overfill the container (leave at least 10% headspace). Ensure the cap is securely fastened when not adding waste.

  • Prohibition of Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[7] This is due to its presumed aquatic toxicity and persistence.

  • Scheduling Pickup: Once the container is full or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a hazardous waste pickup.

  • Documentation: Complete any required waste manifests or logbooks as instructed by your EHS department. Accurate documentation is a legal requirement.

  • Professional Disposal: The waste will be transported by a certified hazardous waste management company to a licensed facility for disposal. The universally accepted and environmentally required method for this class of chemical is high-temperature incineration.[9][11] Incineration ensures the complete destruction of the molecule into simpler, less harmful components.

Decontamination of Equipment

  • Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethyl acetate) to remove residual compound. The rinsate must be collected and disposed of as halogenated hazardous waste.

  • Final Cleaning: After the initial solvent rinse, glassware can be cleaned using standard laboratory detergents.

  • Work Surfaces: Decontaminate the fume hood and other work surfaces by wiping with a cloth dampened with a solvent, followed by a soap and water wash. All wipes must be disposed of as solid hazardous waste.

Regulatory Framework

The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under RCRA.[10][12] However, state and local regulations may be more stringent. It is the researcher's responsibility to be aware of and compliant with their institution-specific policies, which are designed to meet these legal requirements. Always consult with your EHS department for guidance.

References

  • Safety Data Sheet: 4-Nitroaniline. Carl ROTH.

  • 4-Nitroaniline. Wikipedia.

  • Safety Data Sheet: 4-Bromo-2-nitroaniline. Thermo Fisher Scientific.

  • Safety Data Sheet: 2-Bromo-4-nitroaniline. TCI Chemicals.

  • Safety Data Sheet: 2-Bromo-6-chloro-4-nitroaniline. Fisher Scientific.

  • Aromatic halogenated amines and nitro-compounds. Croner-i.

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA).

  • Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. Google Patents.

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  • Hazardous Waste Segregation. [Source Not Provided, General Knowledge].
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  • 2-Bromo-4-methyl-6-nitroaniline. PubChem, National Center for Biotechnology Information.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Safety Data Sheet: 4-Nitroaniline. Fisher Scientific.

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

  • Hazardous Materials Disposal Guide. Nipissing University.

  • 2-Methoxy-4-nitroaniline. Wikipedia.

  • U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. ALL4 Inc.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • 2-Bromo-4,6-dinitroaniline. PubChem, National Center for Biotechnology Information.

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek.

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  • p-NITROANILINE HAZARD SUMMARY. New Jersey Department of Health.

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  • 2-BROMO-6-CHLORO-4-NITROANILINE. ChemicalBook.

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Personal protective equipment for handling 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline, a compound whose specific toxicological properties may not be fully characterized. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a cautious and informed approach, drawing on data from structurally analogous compounds and the fundamental principles of chemical hygiene. Our primary objective is to empower you with the knowledge to work safely, protecting both yourself and your colleagues.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].

  • Skin Irritation: Likely to cause skin irritation upon contact[1][3][4].

  • Serious Eye Irritation: Poses a risk of serious eye irritation[1][3][4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[1][3][4].

  • Sensitization: Some related nitroanilines may cause an allergic skin reaction[4][5].

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE protocol is designed to provide a robust barrier against the anticipated hazards of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Chemical splashes can cause irreparable eye damage. Therefore, appropriate eye and face protection is mandatory.

  • Procedure:

    • Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

    • For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, supplement safety goggles with a face shield.

Dermal absorption is a significant route of exposure for aromatic amines and halogenated compounds.

  • Procedure:

    • Gloves: Wear nitrile gloves for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult a glove compatibility chart. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately and wash your hands thoroughly.

    • Lab Coat: A standard cotton lab coat may not offer sufficient protection against chemical splashes. A lab coat made of a chemically resistant material, such as polyester or a poly-cotton blend, is recommended. Ensure the lab coat is fully buttoned with the sleeves rolled down.

    • Additional Protection: For tasks with a high risk of splashes or spills, an impervious apron and sleeve covers should be worn over the lab coat.

Fine powders of organic compounds can be easily aerosolized, posing an inhalation hazard.

  • Procedure:

    • Engineering Controls: All manipulations of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline should be conducted within a certified chemical fume hood to minimize the concentration of airborne particles.

    • Respiratory Masks: If a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator with a particulate filter (N95 or better) is recommended, especially when handling the solid material.

Operational and Disposal Plans

A proactive approach to operational safety and waste management is crucial for minimizing risks and ensuring regulatory compliance.

Safe Handling and Storage Workflow

The following workflow outlines the key steps for safely handling and storing 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal A Review SDS of Analogous Compounds B Don Appropriate PPE A->B Assess Hazards C Work in a Certified Chemical Fume Hood B->C D Handle with Care to Avoid Dust Formation C->D E Store in a Tightly Closed Container D->E F Keep in a Cool, Dry, and Well-Ventilated Area E->F G Decontaminate Work Area F->G H Dispose of Waste in Accordance with Regulations G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: A stepwise workflow for the safe handling of 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline.

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation[6][7]. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

Waste Disposal Plan

Chemical waste must be managed responsibly to protect the environment and comply with regulations.

  • Procedure:

    • Segregation: Collect all waste containing 2-Bromo-N-(4-methoxybenzyl)-6-nitroaniline in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor[2][6].

First Aid Measures: Immediate Response to Exposure

Should an accidental exposure occur, immediate and appropriate first aid can significantly mitigate the potential harm.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and professional practice. By adhering to the principles and procedures outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct. Always remember to consult with your institution's EHS department for specific guidance and to stay informed about the evolving understanding of the chemical entities you work with.

References

  • PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]

  • PubChem. 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2003, February 11). SIDS Initial Assessment Report: 2-Nitroaniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.